molecular formula C7H14O B109323 4,4-Dimethyl-2-pentanone CAS No. 590-50-1

4,4-Dimethyl-2-pentanone

Cat. No.: B109323
CAS No.: 590-50-1
M. Wt: 114.19 g/mol
InChI Key: AZASWMGVGQEVCS-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-pentanone was used as starting reagent in the synthesis of 3,4,4,5-tetramethyl-3-hexanol. It was used in the gas-phase reactions of OH radicals with 2,2,4-trimethylpentane.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethylpentan-2-one
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InChI

InChI=1S/C7H14O/c1-6(8)5-7(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AZASWMGVGQEVCS-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H14O
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DSSTOX Substance ID

DTXSID4073914
Record name 2-Pentanone, 4,4-dimethyl-
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Molecular Weight

114.19 g/mol
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Physical Description

Clear colorless liquid; [Acros Organics MSDS]
Record name 4,4-Dimethyl-2-pentanone
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CAS No.

590-50-1
Record name 4,4-Dimethyl-2-pentanone
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Record name 4,4-Dimethyl-2-pentanone
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Record name 2-Pentanone, 4,4-dimethyl-
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,4-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways and mechanisms for producing 4,4-dimethyl-2-pentanone, a ketone of interest in various chemical research and development applications. This document details experimental protocols, reaction mechanisms, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound, also known as methyl neopentyl ketone, is a seven-carbon branched-chain ketone.[1][2][3] Its structure, featuring a sterically hindered neopentyl group, imparts unique chemical properties that make it a valuable intermediate in organic synthesis. This guide focuses on the most practical and well-documented synthetic routes to this compound, providing the necessary details for its successful preparation.

Primary Synthesis Pathway: A Two-Step Approach

The most common and efficient synthesis of this compound involves a two-step process:

This pathway offers a reliable and scalable method for producing this compound.

Step 1: Grignard Synthesis of 4,4-Dimethyl-2-pentanol

The initial step involves the formation of a Grignard reagent from a neopentyl halide, which then undergoes a nucleophilic addition to the carbonyl carbon of acetaldehyde. The resulting alkoxide is then protonated during an aqueous workup to yield 4,4-dimethyl-2-pentanol.[4][5]

Reaction Mechanism:

The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of acetaldehyde. This addition forms a tetrahedral intermediate, a magnesium alkoxide salt. Subsequent hydrolysis in the presence of a weak acid (e.g., ammonium (B1175870) chloride) protonates the alkoxide to furnish the final secondary alcohol product.[4]

Mechanism of Grignard reaction for 4,4-dimethyl-2-pentanol synthesis.

Experimental Protocol:

  • Preparation of Neopentylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.15 equivalents) are placed. A crystal of iodine is added as an initiator. Anhydrous diethyl ether is added to cover the magnesium. A solution of neopentyl bromide (1 equivalent) in anhydrous diethyl ether is placed in the dropping funnel. A small amount of the neopentyl bromide solution is added to initiate the reaction, which is indicated by bubbling and the disappearance of the iodine color. The flask may be gently warmed to start the reaction. Once initiated, the remaining neopentyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[5]

  • Reaction with Acetaldehyde: The prepared Grignard reagent solution is cooled in an ice bath to 0-10°C. A solution of freshly distilled acetaldehyde (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

  • Workup and Purification: The reaction mixture is carefully poured into a cold, saturated aqueous solution of ammonium chloride with stirring to quench the reaction and dissolve the magnesium salts. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate (B86663), filtered, and the solvent is removed by rotary evaporation. The crude 4,4-dimethyl-2-pentanol can be purified by fractional distillation.[5]

ParameterValueReference
Reactants Neopentyl bromide, Magnesium, Acetaldehyde[5]
Solvent Anhydrous diethyl ether or THF[5]
Reaction Time Grignard formation: 2-3 hours; Reaction with acetaldehyde: 1-2 hours[5]
Temperature Grignard formation: Reflux; Reaction with acetaldehyde: 0-10°C[5]
Reported Yield 70-80% (estimated for similar Grignard reactions)General Grignard reaction yields
Step 2: Oxidation of 4,4-Dimethyl-2-pentanol to this compound

The secondary alcohol obtained from the Grignard reaction is oxidized to the target ketone. Several methods are available for this transformation, with varying degrees of reactivity, selectivity, and environmental impact.

Oxidation Methods:

  • Jones Oxidation: A robust and high-yielding method using a solution of chromium trioxide in sulfuric acid and acetone (B3395972). It is a strong oxidizing agent.[1][6][7][8][9]

  • Pyridinium (B92312) Chlorochromate (PCC) Oxidation: A milder alternative to Jones oxidation, typically carried out in dichloromethane (B109758) (DCM). It is known to minimize over-oxidation.[6][10][11][12][13]

  • Swern Oxidation: A very mild, metal-free oxidation using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures. It is highly selective and tolerates a wide range of functional groups.[2][7][10][14][15][16][17]

Oxidation_Workflow cluster_methods Oxidation Methods Alcohol 4,4-Dimethyl-2-pentanol Jones Jones Oxidation (CrO₃, H₂SO₄, Acetone) Alcohol->Jones PCC PCC Oxidation (PCC, DCM) Alcohol->PCC Swern Swern Oxidation (DMSO, (COCl)₂, Et₃N) Alcohol->Swern Ketone This compound Jones->Ketone PCC->Ketone Swern->Ketone

Workflow for the oxidation of 4,4-dimethyl-2-pentanol.

Experimental Protocols:

  • Jones Oxidation:

    • Reagent Preparation: Dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid, then carefully dilute with water.

    • Procedure: Dissolve 4,4-dimethyl-2-pentanol in acetone and cool the solution in an ice bath. Add the Jones reagent dropwise with stirring, maintaining the temperature below 20°C. The reaction is typically rapid, and the color changes from orange-red to green. After the addition is complete, stir for an additional 30 minutes. The excess oxidant is quenched with isopropanol. The mixture is then diluted with water and extracted with ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ketone, which can be purified by distillation.[8]

  • PCC Oxidation:

    • Procedure: To a suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and celite in anhydrous dichloromethane (DCM), add a solution of 4,4-dimethyl-2-pentanol (1 equivalent) in DCM. Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts. The filtrate is concentrated, and the residue is purified by flash chromatography or distillation.[13]

  • Swern Oxidation:

    • Procedure: To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78°C (dry ice/acetone bath), add a solution of DMSO (2.2 equivalents) in DCM dropwise. After stirring for 15 minutes, add a solution of 4,4-dimethyl-2-pentanol (1 equivalent) in DCM dropwise. Stir for another 30 minutes at -78°C. Then, add triethylamine (B128534) (5 equivalents) dropwise and allow the reaction to warm to room temperature. Quench the reaction with water and extract the product with DCM. The combined organic layers are washed with dilute HCl, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate and concentrating, the crude product can be purified by chromatography or distillation.[14][15][16]

Oxidation MethodReagentsSolventTemperatureReaction TimeTypical YieldReference
Jones Oxidation CrO₃, H₂SO₄Acetone0-20 °C0.5 - 2 hours85-95%[6]
PCC Oxidation Pyridinium ChlorochromateDichloromethaneRoom Temp.2 - 4 hours80-90%[13]
Swern Oxidation (COCl)₂, DMSO, Et₃NDichloromethane-78 °C to Room Temp.1 - 2 hours90-98%[14][15]

Alternative Synthesis Pathways

While the Grignard/oxidation route is the most common, other methods can be employed for the synthesis of this compound.

Acylation of Organocadmium Reagents

Organocadmium reagents, prepared from Grignard reagents and cadmium chloride, react with acyl chlorides to produce ketones with minimal side reactions. The lower reactivity of organocadmium reagents compared to Grignard reagents prevents the addition to the newly formed ketone.

Reaction Scheme:

This method can be a good alternative, especially when dealing with sensitive substrates.

Spectroscopic Data for this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Spectroscopic Data
¹H NMR (CDCl₃): δ 2.15 (s, 3H, CH₃CO), 2.11 (s, 2H, CH₂), 0.95 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃): δ 209.5 (C=O), 53.5 (CH₂), 31.0 (C(CH₃)₃), 29.8 (C(CH₃)₃), 29.5 (CH₃CO)
IR (neat, cm⁻¹): 2958, 1715 (C=O), 1365
Mass Spectrum (m/z): 114 (M⁺), 99, 57 (base peak), 43

(Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.)[1][2][3][15][16]

Conclusion

This technical guide has detailed the primary and alternative synthetic pathways for this compound. The two-step Grignard reaction followed by oxidation of the resulting secondary alcohol is presented as the most practical and efficient method. Detailed experimental protocols and quantitative data for various oxidation methods have been provided to assist researchers in the successful synthesis of this valuable ketone. The choice of the specific oxidation method will depend on the desired scale, available reagents, and the sensitivity of other functional groups in the starting material.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4,4-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4,4-Dimethyl-2-pentanone. Designed for researchers, scientists, and drug development professionals, this document details the structural elucidation of the molecule through NMR spectroscopy, including data interpretation, experimental protocols, and visual representations of the molecular structure and its NMR correlations.

Introduction to the NMR Spectroscopy of this compound

This compound, also known as methyl neopentyl ketone, is a ketone with the chemical formula C₇H₁₄O. Its structure presents distinct proton and carbon environments, making it an excellent subject for NMR analysis. ¹H and ¹³C NMR spectroscopy are powerful analytical techniques used to determine the structure of organic molecules by providing information about the chemical environment of individual hydrogen and carbon atoms, respectively.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical structure of this compound gives rise to a predictable NMR spectrum. The molecule possesses a plane of symmetry that simplifies the number of unique signals.

Molecular Structure:

¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show three distinct signals, all of which are singlets due to the absence of adjacent protons for spin-spin coupling.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
a~1.0Singlet9H
b~2.2Singlet2H
d~2.1Singlet3H
¹³C NMR Spectral Data

The carbon-13 NMR spectrum is predicted to show five distinct signals, corresponding to the five unique carbon environments in the molecule.

Signal AssignmentChemical Shift (δ, ppm)
a (C(CH₃)₃)~29
Quaternary C~32
b (CH₂)~53
d (CH₃)~30
c (C=O)~208

Experimental Protocol for NMR Analysis

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of pure this compound.

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common and effective choice for this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

¹H NMR Spectroscopy Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay: 1-2 seconds.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption line shapes.

    • Calibrate the chemical shift axis by setting the residual solvent peak (CHCl₃ in CDCl₃) to 7.26 ppm.

    • Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 0 to 220 ppm.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift axis using the solvent peak (CDCl₃ at 77.16 ppm).

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the chemical structure of this compound and the logical relationship between its atomic environments and their corresponding NMR signals.

Caption: Molecular structure of this compound with NMR assignments.

G cluster_molecule This compound Structure cluster_1H_NMR ¹H NMR Signals cluster_13C_NMR ¹³C NMR Signals CH3_d CH₃ (d) CO_c C=O (c) CH3_d->CO_c H_d Singlet ~2.1 ppm (3H) CH3_d->H_d C_d ~30 ppm CH3_d->C_d CH2_b CH₂ (b) CO_c->CH2_b C_c ~208 ppm CO_c->C_c C_quat C (quat) CH2_b->C_quat H_b Singlet ~2.2 ppm (2H) CH2_b->H_b C_b ~53 ppm CH2_b->C_b tBu_a C(CH₃)₃ (a) C_quat->tBu_a C_quat_s ~32 ppm C_quat->C_quat_s H_a Singlet ~1.0 ppm (9H) tBu_a->H_a C_a ~29 ppm tBu_a->C_a

Caption: Logical workflow of NMR signal assignments for this compound.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4,4-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of 4,4-Dimethyl-2-pentanone (CAS No: 590-50-1), a ketone of interest in various chemical and pharmaceutical research domains. This document outlines the key fragmentation pathways, presents quantitative data on the resulting ions, and details a standardized experimental protocol for obtaining the mass spectrum.

Core Concepts in Ketone Fragmentation

The mass spectrum of a ketone is primarily characterized by two major fragmentation pathways initiated by electron ionization: alpha-cleavage and the McLafferty rearrangement.

  • Alpha-Cleavage: This process involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group. The resulting resonance-stabilized acylium ion is a prominent peak in the mass spectrum. The stability of the radical lost determines the preferred cleavage site.

  • McLafferty Rearrangement: This rearrangement occurs in ketones possessing a γ-hydrogen (a hydrogen atom on the carbon three atoms away from the carbonyl group). It involves the transfer of this hydrogen to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the β-carbon-carbon bond. This results in the formation of a neutral alkene and a new radical cation.[1]

Mass Spectrometry Data of this compound

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions, with the most abundant peaks corresponding to specific cleavage events. The molecular ion (M+) peak is observed at an m/z of 114, consistent with its molecular weight.[2][3][4]

Table 1: Prominent Fragment Ions of this compound
m/zRelative Intensity (%)Proposed Fragment IonFragmentation Pathway
43100[CH₃CO]⁺Alpha-Cleavage
5748.6[C₄H₉]⁺Alpha-Cleavage
5833.5[C₃H₆O]⁺•McLafferty Rearrangement
992.7[M-CH₃]⁺Alpha-Cleavage
1143.8[C₇H₁₄O]⁺•Molecular Ion

Data extracted from the NIST Mass Spectrometry Data Center and ChemicalBook.[2][5]

Fragmentation Pathways of this compound

The fragmentation of this compound proceeds through distinct pathways, leading to the characteristic peaks observed in its mass spectrum.

Alpha-Cleavage

Two primary alpha-cleavage pathways are possible for this compound.

  • Pathway 1: Formation of the Acylium Ion (m/z 43) : Cleavage of the bond between C2 and C3 results in the formation of the highly stable acetyl cation ([CH₃CO]⁺) and the loss of a neopentyl radical. This fragment is the base peak in the spectrum, indicating its high abundance.

  • Pathway 2: Formation of the tert-Butyl Cation (m/z 57) : Cleavage of the bond between the carbonyl carbon (C2) and the adjacent methylene (B1212753) group (C3) can also lead to the formation of a tert-butyl cation ([C(CH₃)₃]⁺) and the loss of an acetyl radical. The high stability of the tertiary carbocation makes this a significant fragmentation pathway.

alpha_cleavage M [C₇H₁₄O]⁺• (m/z 114) Molecular Ion frag43 [CH₃CO]⁺ (m/z 43) Acylium Ion M->frag43 α-cleavage frag57 [C(CH₃)₃]⁺ (m/z 57) tert-Butyl Cation M->frag57 α-cleavage radical_neo •C₅H₁₁ Neopentyl Radical M->radical_neo radical_acetyl •CH₃CO Acetyl Radical M->radical_acetyl

Caption: Alpha-Cleavage Pathways of this compound.

McLafferty Rearrangement

Despite having γ-hydrogens on the C5 methyl groups, a classical McLafferty rearrangement leading to the loss of a neutral alkene is not the most prominent feature for this specific ketone. However, a rearrangement process does lead to a notable fragment at m/z 58. This is attributed to a γ-hydrogen transfer from one of the methyl groups to the carbonyl oxygen, followed by cleavage of the Cα-Cβ bond (the bond between C2 and C3), resulting in the expulsion of isobutylene (B52900) and the formation of an enol radical cation of acetone (B3395972) with an m/z of 58.[6]

mclafferty_rearrangement M [C₇H₁₄O]⁺• (m/z 114) Molecular Ion intermediate Six-membered Transition State M->intermediate γ-H transfer frag58 [C₃H₆O]⁺• (m/z 58) Enol Radical Cation intermediate->frag58 β-cleavage neutral C₄H₈ Isobutylene intermediate->neutral

Caption: McLafferty Rearrangement of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following protocol outlines a standardized procedure for acquiring the electron ionization (EI) mass spectrum of this compound.

Instrumentation
  • Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer equipped with an electron ionization source.

  • Inlet System: Gas chromatography (GC) system for sample introduction or a direct insertion probe.

  • Data System: A computer with software for instrument control, data acquisition, and spectral analysis.

Reagents and Materials
  • This compound: High purity grade (>98%).

  • Solvent (for GC introduction): Hexane or ethyl acetate, HPLC grade.

  • Helium: Ultra-high purity (99.999%) for GC carrier gas.

Sample Preparation
  • For GC-MS Introduction:

    • Prepare a 100 ppm solution of this compound in the chosen solvent.

    • Vortex the solution to ensure homogeneity.

    • Transfer the solution to a 2 mL autosampler vial.

  • For Direct Insertion Probe:

    • Place a small drop of neat this compound into a clean glass capillary tube.

    • Insert the capillary tube into the direct insertion probe.

Mass Spectrometer Operating Parameters
  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 35-200

  • Scan Rate: 1 scan/second

  • Transfer Line Temperature (for GC-MS): 280 °C

Gas Chromatography Parameters (for GC-MS)
  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., DB-5ms)

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

Data Acquisition and Analysis
  • Inject the prepared sample into the GC-MS system or insert the direct probe.

  • Initiate data acquisition using the instrument control software.

  • After the run is complete, process the data to obtain the mass spectrum.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

This comprehensive guide provides the foundational knowledge and practical details for understanding and obtaining the mass spectrum of this compound. The provided data and protocols are intended to support researchers in their analytical endeavors.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 4,4-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4,4-Dimethyl-2-pentanone, a ketone of interest in various chemical and pharmaceutical applications. Understanding the vibrational characteristics of its functional groups is crucial for its identification, purity assessment, and the study of its chemical transformations. This document details the characteristic IR absorption bands, provides a standardized experimental protocol for spectral acquisition, and outlines the analytical workflow.

Core Functional Groups and Their Infrared Signatures

This compound possesses two primary types of functional groups that give rise to distinct absorption bands in the mid-infrared region: the carbonyl (C=O) group of the ketone and the various carbon-hydrogen (C-H) bonds of the methyl and methylene (B1212753) groups.

  • Carbonyl (C=O) Stretching: The most prominent and characteristic absorption band for a saturated acyclic ketone like this compound is the C=O stretching vibration. This intense, sharp peak typically appears in the region of 1725-1705 cm⁻¹. Its high intensity is due to the large change in dipole moment during the stretching vibration of the polar carbonyl bond.

  • C-H Stretching: The absorptions arising from the stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups are found in the 3000-2850 cm⁻¹ region. Asymmetric and symmetric stretching modes of these groups give rise to multiple peaks in this range.

  • C-H Bending: The bending vibrations of the C-H bonds occur at lower wavenumbers. The scissoring and rocking motions of the methylene group and the asymmetric and symmetric bending (umbrella) modes of the methyl groups produce a series of absorptions in the fingerprint region (approximately 1470-1365 cm⁻¹). The presence of a tert-butyl group is often indicated by a characteristic split peak in this region.

Quantitative Infrared Absorption Data

The following table summarizes the principal infrared absorption bands for this compound, with data extracted from the National Institute of Standards and Technology (NIST) spectral database.[1]

Wavenumber (cm⁻¹)Transmittance (%)IntensityFunctional Group Assignment
296525StrongC-H Asymmetric Stretch (CH₃)
293545MediumC-H Asymmetric Stretch (CH₂)
287248MediumC-H Symmetric Stretch (CH₃)
17185StrongC=O Carbonyl Stretch
146840MediumC-H Scissoring (CH₂) / Asymmetric Bend (CH₃)
136735StrongC-H Symmetric Bend (Umbrella Mode - CH₃)
122565WeakC-C Skeletal Vibrations
116555MediumC-H Rocking/Twisting

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique for obtaining the infrared spectrum of liquid samples due to its simplicity and minimal sample preparation.

I. Objective: To obtain a high-quality mid-infrared spectrum of liquid this compound.

II. Materials and Equipment:

  • Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

  • Sample of this compound (neat liquid).

  • Dropper or pipette.

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).

  • Lint-free wipes.

III. Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

  • Background Spectrum Acquisition:

    • Before introducing the sample, a background spectrum must be collected. This measures the absorbance of the ambient atmosphere (water vapor, carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with a volatile solvent like isopropanol. Allow the crystal to dry completely.

    • Initiate the background scan using the spectrometer's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Application:

    • Using a clean dropper, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan using the same parameters as the background scan (e.g., number of scans, resolution).

    • The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • The resulting spectrum can be processed as needed. Common processing steps include baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.

    • Analyze the spectrum by assigning the observed absorption bands to the corresponding molecular vibrations of the functional groups in this compound.

  • Cleaning:

    • After the analysis, thoroughly clean the ATR crystal by wiping away the sample with a lint-free wipe.

    • Perform a final rinse with the cleaning solvent and allow it to evaporate completely.

Visualized Workflow

The following diagram illustrates the logical flow of the ATR-FTIR experimental procedure.

FTIR_Workflow ATR-FTIR Experimental Workflow for Liquid Samples cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Cleanup Start Start Clean_Crystal Clean ATR Crystal (e.g., with Isopropanol) Start->Clean_Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Liquid Sample to Crystal Background_Scan->Apply_Sample Ready for Sample Sample_Scan Acquire Sample Spectrum Apply_Sample->Sample_Scan Process_Data Process Spectrum (e.g., Baseline Correction) Sample_Scan->Process_Data Raw Data Analyze_Spectrum Analyze & Assign Peaks Process_Data->Analyze_Spectrum Clean_Up Clean ATR Crystal Analyze_Spectrum->Clean_Up End End Clean_Up->End

References

IUPAC name and structure of 4,4-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,4-Dimethyl-2-pentanone

Abstract

This technical guide provides a comprehensive overview of this compound, a ketone with applications in organic synthesis. The document details its chemical identity, physicochemical properties, and spectroscopic data. Furthermore, it outlines a representative synthetic protocol and potential applications relevant to researchers and professionals in chemical and pharmaceutical development.

Chemical Identity and Structure

This compound, also known by synonyms such as Methyl neopentyl ketone, is an aliphatic ketone.[1][2][3][4] Its structure features a carbonyl group at the second position of a pentane (B18724) chain, with two methyl groups attached to the fourth carbon.

  • IUPAC Name: 4,4-dimethylpentan-2-one[5][6][7]

  • CAS Number: 590-50-1[1][2][3][4][5]

  • Molecular Formula: C₇H₁₄O[1][5][6]

  • Molecular Weight: 114.19 g/mol [1][5][6]

  • SMILES: CC(=O)CC(C)(C)C[8]

  • InChI Key: AZASWMGVGQEVCS-UHFFFAOYSA-N[5][6]

The chemical structure of this compound is as follows:

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The compound is a clear, colorless to light yellow liquid at room temperature.[1][9] It is classified as a highly flammable liquid.[5][9]

PropertyValueReference
Appearance Clear colorless to light yellow liquid[1][9]
Density 0.809 g/mL at 25 °C[1]
Boiling Point 125-130 °C[1][8]
Melting Point -64 °C[1][10]
Flash Point 19 °C (66.2 °F) - closed cup
Refractive Index n20/D 1.404[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is summarized below.

SpectroscopyData Highlights
¹H NMR Spectral data is available for this compound.[11]
¹³C NMR Spectra have been recorded in CDCl₃.[12]
Mass Spectrometry Electron ionization mass spectra are available.[3]
Infrared (IR) Spectroscopy Gas-phase IR spectra have been documented.[4]

Experimental Protocols

Synthesis of this compound

While multiple synthetic routes are possible, a common method for preparing ketones involves the oxidation of secondary alcohols or the reaction of an acid chloride with an organocuprate reagent. A plausible synthesis for this compound could involve the oxidation of 4,4-dimethyl-2-pentanol.

General Protocol for Oxidation of a Secondary Alcohol:

  • Dissolution: The secondary alcohol (4,4-dimethyl-2-pentanol) is dissolved in a suitable organic solvent, such as dichloromethane (B109758) or acetone.

  • Addition of Oxidizing Agent: A solution of an oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation cocktail) is added slowly to the alcohol solution at a controlled temperature, typically 0 °C to room temperature.

  • Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, the mixture is quenched, often with the addition of a reducing agent like sodium bisulfite if a chromium-based oxidant is used. The organic layer is then washed with aqueous solutions (e.g., dilute acid, brine) to remove byproducts and unreacted reagents.

  • Purification: The crude product is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting ketone is then purified, typically by distillation.

Below is a workflow diagram illustrating this general synthetic and purification process.

G Diagram 1: General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification dissolution Dissolve Alcohol in Solvent addition Add Oxidizing Agent dissolution->addition monitoring Monitor Reaction (TLC/GC) addition->monitoring quench Quench Reaction monitoring->quench Reaction Complete wash Aqueous Washes quench->wash dry Dry Organic Layer wash->dry evaporate Solvent Evaporation dry->evaporate distill Distillation evaporate->distill final_product final_product distill->final_product Pure Ketone

Caption: Diagram 1: General Synthesis and Purification Workflow.

Applications in Organic Synthesis

This compound serves as a reagent in various organic transformations. Its primary utility is as a building block for more complex molecules.

  • Synthesis of Tertiary Alcohols: It has been used as a starting material in the synthesis of 3,4,4,5-tetramethyl-3-hexanol.[13]

  • Atmospheric Chemistry Research: The compound has been utilized in studies of gas-phase reactions involving hydroxyl radicals and 2,2,4-trimethylpentane.[13]

While direct applications in drug development are not prominently documented, its role as a synthetic intermediate for creating sterically hindered molecules could be of interest to medicinal chemists.

Safety Information

This compound is a hazardous substance that requires careful handling.

  • Hazards: It is a highly flammable liquid and vapor (H225).[5] It may cause irritation and central nervous system (CNS) depression.[14]

  • Precautions: Keep away from heat, sparks, open flames, and hot surfaces.[9] Use non-sparking tools and take precautionary measures against static discharge.[1] Wear appropriate personal protective equipment (PPE), including gloves and eye protection.

Conclusion

This compound is a well-characterized ketone with established physicochemical and spectroscopic properties. It serves as a useful intermediate in organic synthesis for creating sterically demanding structures. Proper safety protocols must be strictly adhered to during its handling and use due to its flammability and potential health hazards. This guide provides foundational data to support its application in research and development settings.

References

Solubility and stability of 4,4-Dimethyl-2-pentanone in common solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 4,4-Dimethyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, solubility, and chemical stability of this compound (CAS No. 590-50-1), also known as methyl neopentyl ketone.[1][2][3] This document is intended for professionals in research and development, analytical chemistry, and drug formulation, offering critical data and standardized protocols for handling and testing this compound. Information is presented through structured data tables and detailed experimental workflows visualized with Graphviz diagrams to ensure clarity and ease of use.

Physicochemical Properties

This compound is a clear, colorless liquid ketone.[4][5] Its structure, featuring a carbonyl group and a sterically hindered neopentyl group, dictates its physical and chemical behavior. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms Methyl neopentyl ketone, 4,4-Dimethylpentan-2-one[1][2][4]
CAS Number 590-50-1[1][4][5][6][7]
Molecular Formula C₇H₁₄O[4][5][6]
Molecular Weight 114.19 g/mol [4][6][7]
Appearance Clear colorless liquid[4][5]
Density 0.809 g/mL at 25 °C[6][7]
Boiling Point 125-130 °C[6][7]
Melting Point -64 °C[1][6]
Flash Point 19 °C (66.2 °F) - closed cup[7]
Refractive Index (n20/D) 1.404[6][7]

Solubility Profile

The solubility of this compound is governed by its molecular structure. The polar carbonyl group allows for dipole-dipole interactions, while the seven-carbon aliphatic structure imparts significant non-polar character. This dual nature results in good miscibility with a wide range of organic solvents but limited solubility in water, a characteristic shared by other ketones of similar molecular weight like 4-methyl-2-pentanone.[8][9]

Table 2: Qualitative Solubility of this compound in Common Solvents

SolventSolvent TypeExpected SolubilityRationale
Water Polar, ProticSparingly SolubleThe non-polar C7 alkyl chain limits miscibility with water despite the polar ketone group.
Ethanol Polar, ProticMiscibleAble to engage in hydrogen bonding with the carbonyl oxygen and has a compatible alkyl component.
Methanol Polar, ProticMiscibleSimilar to ethanol, it is a small polar protic solvent capable of favorable interactions.
Acetone Polar, AproticMiscible"Like dissolves like"; both are ketones with similar polarity.
Acetonitrile Polar, AproticMiscibleA common polar aprotic solvent that readily solvates the carbonyl group.
Dichloromethane (DCM) Non-polarMiscibleEffective at solvating organic compounds with moderate polarity.
Hexane Non-polarMiscibleThe large alkyl portion of the molecule interacts favorably with non-polar alkane solvents.
Toluene Non-polarMiscibleAromatic solvent that effectively solvates the non-polar regions of the molecule.
Dimethyl Sulfoxide (DMSO) Polar, AproticMiscibleA highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Experimental Protocol: Solubility Determination

This protocol outlines a standard method for determining the qualitative and semi-quantitative solubility of a compound.

  • Preparation : Add a precisely weighed amount (e.g., 10 mg) of this compound to a clean, dry vial.

  • Solvent Addition : Add the selected solvent to the vial in incremental volumes (e.g., 0.1 mL portions).

  • Mixing : After each addition, cap the vial and vortex for 30-60 seconds at ambient temperature.

  • Observation : Visually inspect the solution against a dark background for any undissolved material. A clear, single-phase solution indicates complete dissolution.

  • Classification :

    • Soluble/Miscible : If a clear solution forms.

    • Partially Soluble : If the solution remains cloudy or a second phase persists after significant solvent addition.

    • Insoluble : If the compound does not dissolve even after adding a large volume of solvent (e.g., >10 mL for 10 mg of solute).

  • Quantification : The solubility can be expressed in mg/mL based on the volume of solvent required to achieve complete dissolution.

G cluster_workflow Solubility Assessment Workflow start Start: Weigh 10 mg of This compound add_solvent Add 0.1 mL of selected solvent start->add_solvent vortex Vortex for 60 seconds add_solvent->vortex observe Visually inspect for dissolution vortex->observe soluble Classify: Soluble (Record Volume) observe->soluble  Yes max_vol Has max volume (e.g., 10 mL) been reached? observe->max_vol  No add_more Add another 0.1 mL of solvent add_more->vortex max_vol->add_more No insoluble Classify: Insoluble max_vol->insoluble Yes

Caption: Workflow for qualitative and semi-quantitative solubility testing.

Stability Profile

The chemical stability of this compound is a critical parameter for its storage and application. As a ketone, it is generally stable but can be susceptible to degradation under certain conditions. Potential degradation pathways include oxidation (especially peroxide formation, a known risk for similar ketones) and reactions involving the enol tautomer under strongly acidic or basic conditions.[9][10]

Table 3: Predicted Chemical Stability and Potential Degradation Pathways

ConditionStabilityPotential Degradation Pathway / Reaction
Acidic (pH 1-3) Likely StablePotential for slow acid-catalyzed enolization, but degradation is generally not expected under typical conditions.
Neutral (pH ~7) StableExpected to be stable in neutral aqueous solutions and under standard storage conditions.
Basic (pH 11-13) ModerateMay undergo base-catalyzed enolization, which can lead to aldol-type condensation or other reactions over time.
Oxidizing Agents (e.g., H₂O₂) SusceptibleKetones can be susceptible to oxidation. Autoxidation to form explosive peroxides upon exposure to air is a known risk for similar compounds.[8]
Elevated Temperature Stable to a pointThermally stable up to its boiling point. At very high temperatures, thermal decomposition can occur, potentially via Norrish-type reactions.
Light (Photostability) ModerateKetones can absorb UV light, potentially leading to photochemical reactions such as cleavage or hydrogen abstraction (Norrish type reactions).
Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential to identify likely degradation products and establish the intrinsic stability of a compound. This protocol is based on ICH guideline Q1A(R2).[11]

  • Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions :

    • Acid Hydrolysis : Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis : Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidation : Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress : Store the solid compound and the stock solution at 60 °C for 7 days.

    • Photostability : Expose the solid and stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (per ICH Q1B guidelines).[11]

  • Sample Preparation : After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis : Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

  • Evaluation : Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify any major degradation products.

G cluster_workflow Forced Degradation Study Workflow cluster_stress Apply Stress Conditions prep Prepare 1 mg/mL Stock Solution in Acetonitrile/Water control Control Sample (Unstressed) prep->control acid Acidic (0.1 M HCl, 60°C) prep->acid base Basic (0.1 M NaOH, RT) prep->base oxid Oxidative (3% H₂O₂, RT) prep->oxid thermal Thermal (60°C) prep->thermal photo Photolytic (ICH Q1B Light) prep->photo analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS control->analyze neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize oxid->neutralize thermal->neutralize photo->neutralize neutralize->analyze evaluate Evaluate Data: - % Degradation - Identify Degradants - Assess Mass Balance analyze->evaluate

References

A Technical Guide to 4,4-Dimethyl-2-pentanone: Commercial Availability, Purity, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial sources, available purity levels, and synthetic methodologies for 4,4-Dimethyl-2-pentanone (CAS No. 590-50-1). This technical document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields requiring high-purity ketones.

Commercial Sources and Purity Levels

This compound, also known as methyl neopentyl ketone, is readily available from a variety of chemical suppliers. The compound is typically offered in purities of 99% and 95%, suitable for a range of research and development applications. Key suppliers and their product specifications are summarized in the table below.

SupplierStated PurityAvailable QuantitiesAdditional Information
Sigma-Aldrich 99%5g, 25g, 100gProvides a detailed Certificate of Analysis with physical properties and safety information.[1]
Thermo Scientific Chemicals 99%5g, 25gFormerly part of the Acros Organics portfolio.
Molport 95%, 99%1g, 5g, 10g, 25g, 100gAggregates offerings from multiple suppliers, providing a broad range of pack sizes.
Matrix Fine Chemicals Not specifiedSmall and large quantitiesAvailable upon request.

Synthetic Methodologies

Several synthetic routes for the preparation of this compound have been reported. The choice of method may depend on the desired scale, available starting materials, and required purity.

Ketonization of Pivalic Acid and Acetic Acid

One industrial method for the synthesis of this compound involves the ketonization of pivalic acid and acetic acid. This reaction is typically carried out at high temperatures over a metal oxide catalyst.

Experimental Protocol:

A mixture of pivalic acid and acetic acid is vaporized and passed over a heated catalyst bed. The catalyst often consists of metal oxides, such as those of cerium, lanthanum, or neodymium, on a support like gamma-alumina[2]. The reaction is generally performed at temperatures ranging from 380 to 580°C[2]. The product stream is then cooled, and the desired this compound is separated from byproducts and unreacted starting materials, typically by fractional distillation. The molar ratio of the carboxylic acids and the reaction temperature are critical parameters that can be optimized to maximize the yield of the unsymmetrical ketone[2].

Pinacol (B44631) Rearrangement

The pinacol rearrangement provides a classical route to ketones with a rearranged carbon skeleton. While not a direct synthesis of this compound from simple precursors, it is a fundamental organic reaction that can produce similar structural motifs. The IUPAC name for pinacolone (B1678379), a product of this rearrangement, is 3,3-dimethyl-2-butanone[3][4][5].

Conceptual Experimental Protocol:

The pinacol rearrangement involves the treatment of a 1,2-diol (a pinacol) with a strong acid, such as sulfuric acid[5][6]. Protonation of one of the hydroxyl groups leads to the elimination of a water molecule, forming a carbocation. A subsequent 1,2-alkyl or 1,2-aryl shift results in the formation of a more stable carbocation, which upon deprotonation of the remaining hydroxyl group, yields the ketone product[3][5]. For the synthesis of a ketone with the specific structure of this compound via a pinacol-type rearrangement, a custom-designed diol precursor would be necessary.

Purification

Fractional distillation is the most common and effective method for the purification of this compound[7][8]. This technique separates compounds based on differences in their boiling points. Given that potential impurities from the synthesis may have boiling points close to that of the desired product, a fractionating column with a sufficient number of theoretical plates is recommended to achieve high purity.

General Fractional Distillation Protocol:

  • The crude this compound is placed in a round-bottom flask with boiling chips or a magnetic stir bar.

  • A fractionating column is attached to the flask, followed by a condenser and a collection flask.

  • The apparatus is heated gently. The vapor rises through the fractionating column, where it undergoes multiple condensation and vaporization cycles, enriching the vapor with the more volatile component (lower boiling point).

  • The temperature at the top of the column is monitored. The fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 125-130 °C) is collected as the purified product[1].

Analytical Methods for Purity Assessment

The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It can be used to quantify the purity of this compound and identify any impurities present[9].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are invaluable for confirming the chemical structure of this compound and assessing its purity. The chemical shifts, splitting patterns, and integration of the peaks in the NMR spectra provide detailed information about the molecular structure[10][11][12][13].

Logical Workflow for Sourcing and Quality Control

The following diagram illustrates a logical workflow for researchers to source and verify the quality of this compound for their specific needs.

Workflow for Sourcing and QC of this compound A Identify Research Need (Purity, Quantity) B Supplier Screening (Sigma-Aldrich, Thermo, etc.) A->B C Request Certificate of Analysis (CoA) B->C D Procure Sample C->D E In-house Quality Control D->E F GC-MS Analysis E->F Purity Verification G NMR Spectroscopy (1H, 13C) E->G Structural Confirmation H Confirm Purity and Identity F->H G->H I Proceed with Experimentation H->I Meets Specs J Reject Batch / Contact Supplier H->J Does Not Meet Specs

Caption: Sourcing and Quality Control Workflow.

Synthesis and Purification Workflow

The diagram below outlines a general workflow for the synthesis and subsequent purification of this compound.

Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification & Analysis A Starting Materials (e.g., Pivalic Acid, Acetic Acid) B Reaction Setup (Catalyst, High Temperature) A->B C Crude Product B->C D Fractional Distillation C->D E Purified this compound D->E F Analytical Verification (GC-MS, NMR) E->F G High-Purity Product F->G

Caption: Synthesis and Purification Workflow.

References

Gas-Phase Reaction of Hydroxyl Radicals with 4,4-Dimethyl-2-pentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated gas-phase reaction between hydroxyl (OH) radicals and 4,4-Dimethyl-2-pentanone, a compound of interest in various industrial and research applications. In the absence of direct experimental data for this specific reaction, this document synthesizes information from studies on analogous ketones and established structure-activity relationships (SARs) to predict reaction kinetics and mechanisms. It further outlines detailed experimental protocols and theoretical approaches that can be employed to rigorously characterize this reaction. This guide is intended to serve as a foundational resource for researchers in atmospheric chemistry, combustion science, and drug development to facilitate further investigation into the atmospheric fate and reactivity of this compound.

Introduction

This compound, also known as methyl neopentyl ketone, is a ketone with the chemical formula (CH₃)₃CCH₂COCH₃[1][2][3][4][5][6][7][8]. Its use in various chemical syntheses and potential for release into the atmosphere necessitates an understanding of its atmospheric chemistry[1][9]. The hydroxyl (OH) radical is the primary daytime oxidant in the troposphere, initiating the degradation of most volatile organic compounds (VOCs)[1][10]. Therefore, the reaction of OH radicals with this compound is a critical first step in determining its atmospheric lifetime, potential for long-range transport, and contribution to the formation of secondary pollutants such as ozone and secondary organic aerosol (SOA).

Currently, a review of the scientific literature reveals no specific experimental or theoretical studies on the gas-phase reaction of OH radicals with this compound. However, extensive research on the reactions of OH radicals with other aliphatic ketones provides a strong basis for predicting its reactivity and degradation pathways[1][10][11]. This guide will leverage this existing knowledge to provide a detailed technical overview.

Predicted Reaction Kinetics and Mechanism

The reaction of OH radicals with saturated ketones, such as this compound, is expected to proceed primarily through hydrogen atom abstraction from the various C-H bonds in the molecule. The presence of the carbonyl group influences the reactivity of the adjacent C-H bonds.

Structure-Activity Relationship (SAR) Estimation of the Rate Constant

Structure-activity relationships are valuable tools for estimating the rate constants of OH radical reactions with organic compounds in the absence of experimental data[3][12][13]. These methods are based on the principle of group additivity, where the overall rate constant is the sum of the rate constants for H-atom abstraction from different groups in the molecule, modified by the effects of neighboring functional groups.

For this compound, the potential sites for hydrogen abstraction are the methyl group adjacent to the carbonyl group (-COCH₃), the methylene (B1212753) group (-CH₂-), and the three methyl groups of the tert-butyl moiety (-C(CH₃)₃). The rate of abstraction is influenced by the bond dissociation energy of the C-H bond and steric hindrance.

Table 1: Estimated Rate Constants for H-Abstraction from this compound by OH Radicals at 298 K

Hydrogen Abstraction SiteGroupEstimated Partial Rate Constant (cm³ molecule⁻¹ s⁻¹)
C1 (methyl)-COCH₃1.0 x 10⁻¹³
C3 (methylene)-CH₂-1.7 x 10⁻¹²
C5 (tert-butyl methyls)-CH₃ (tertiary)4.1 x 10⁻¹³ (per -CH₃ group)
Total Estimated Rate Constant ~3.2 x 10⁻¹²

Note: These values are estimates based on established SARs and data for similar ketones. Experimental verification is required.

The estimated total rate constant suggests a relatively moderate reactivity with OH radicals. Based on this, the atmospheric lifetime (τ) of this compound with respect to reaction with OH radicals can be estimated using the following equation:

τ = 1 / (kOH * [OH])

Assuming a typical global average OH concentration of 1 x 10⁶ molecules cm⁻³, the estimated atmospheric lifetime would be approximately 3.6 days.

Proposed Reaction Mechanism

The primary reaction mechanism is expected to be hydrogen abstraction, leading to the formation of a water molecule and an organic radical. The subsequent fate of the organic radical in the atmosphere will involve rapid reaction with molecular oxygen (O₂) to form a peroxy radical (RO₂). This peroxy radical can then undergo further reactions, for example, with nitric oxide (NO) or other peroxy radicals, leading to a variety of oxygenated products.

Reaction_Mechanism This compound This compound Organic_Radical Organic Radical (C₇H₁₃O) This compound->Organic_Radical + OH OH OH H2O H2O Peroxy_Radical Peroxy Radical (C₇H₁₃O₃) Organic_Radical->Peroxy_Radical + O₂ O2_1 O₂ Alkoxy_Radical Alkoxy Radical (C₇H₁₃O₂) Peroxy_Radical->Alkoxy_Radical + NO NO NO NO2 NO2 Products Stable Products (e.g., Carbonyls, Hydroxynitrates) Alkoxy_Radical->Products + O₂ Decomposition Decomposition Alkoxy_Radical->Decomposition O2_2 O₂ HO2 HO2 Decomposition->Products

Figure 1: Proposed reaction pathway for OH-initiated oxidation.

Experimental Protocols for Kinetic Studies

To determine the rate constant for the reaction of OH radicals with this compound, established experimental techniques such as flash photolysis-resonance fluorescence (FP-RF) or relative rate methods can be employed.

Flash Photolysis-Resonance Fluorescence (FP-RF) Method

This is an absolute method for determining reaction rate constants.

Objective: To measure the bimolecular rate constant for the reaction OH + this compound → products.

Apparatus:

  • Photolysis Source: A pulsed excimer laser (e.g., ArF at 193 nm or KrF at 248 nm) or a flash lamp.

  • Reaction Cell: A temperature-controlled quartz or stainless steel reactor with optical ports for the photolysis and detection beams.

  • OH Radical Source: Photolysis of a precursor molecule, typically H₂O₂, N₂O/H₂O, or O₃/H₂O mixtures.

  • OH Detection System: A resonance fluorescence system consisting of an OH resonance lamp (e.g., microwave discharge through a low-pressure Ar/H₂O mixture) to excite OH radicals (A²Σ⁺ ← X²Πᵢ transition) and a photomultiplier tube (PMT) with appropriate filters to detect the subsequent fluorescence.

  • Gas Handling System: Mass flow controllers to precisely control the flow of the ketone, OH precursor, and bath gas (e.g., He, N₂, or air).

  • Data Acquisition: A fast oscilloscope or a photon counting system to record the time-resolved decay of the OH fluorescence signal.

Procedure:

  • A mixture of the OH precursor, this compound, and a bath gas is flowed through the reaction cell at a constant temperature and pressure.

  • The photolysis source is fired, generating a pulse of OH radicals.

  • The decay of the OH radical concentration is monitored in real-time by resonance fluorescence.

  • Experiments are performed under pseudo-first-order conditions, where the concentration of this compound is in large excess of the initial OH radical concentration.

  • The observed first-order decay rate of OH (k') is measured at different concentrations of this compound.

  • A plot of k' versus the concentration of this compound yields a straight line with a slope equal to the bimolecular rate constant (kOH).

Table 2: Typical Experimental Parameters for FP-RF Studies

ParameterValue
Temperature Range250 - 400 K
Pressure Range25 - 760 Torr
Bath GasHe, N₂, or Air
[this compound](1 - 20) x 10¹⁴ molecules cm⁻³
[OH]₀(1 - 10) x 10¹¹ molecules cm⁻³
Photolysis Wavelength193 nm or 248 nm
Detection MethodLaser-Induced Fluorescence (LIF) or Resonance Fluorescence (RF)
Relative Rate Method

This method involves measuring the rate of disappearance of this compound relative to a reference compound for which the rate constant of its reaction with OH radicals is well-known.

Objective: To determine the rate constant for the reaction of OH with this compound relative to a known reference reaction.

Apparatus:

  • Reaction Chamber: A large volume (e.g., > 500 L) Teflon or quartz chamber.

  • OH Radical Source: Photolysis of methyl nitrite (B80452) (CH₃ONO) in the presence of NO or photolysis of H₂O₂.

  • Light Source: A bank of blacklamps or a solar simulator.

  • Analytical Instrumentation: Gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS), or proton-transfer-reaction mass spectrometry (PTR-MS) to monitor the concentrations of this compound and the reference compound.

Procedure:

  • A mixture of this compound, a reference compound (e.g., isoprene (B109036) or another ketone with a well-characterized rate constant), and the OH precursor is introduced into the reaction chamber.

  • The light source is turned on to initiate the generation of OH radicals.

  • The concentrations of this compound and the reference compound are monitored over time.

  • The rate constant for the reaction of OH with this compound (kketone) is determined from the following relationship:

    ln([ketone]₀ / [ketone]t) / ln([ref]₀ / [ref]t) = kketone / kref

    where [ ]₀ and [ ]t are the concentrations at the beginning and at time t, respectively, and kref is the known rate constant for the reference compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_results Results Gas_Mixture Prepare Gas Mixture (Ketone, OH Precursor, Bath Gas) Chamber_Setup Set up Reaction Chamber (Temperature, Pressure) Gas_Mixture->Chamber_Setup Initiate_Reaction Initiate Reaction (Photolysis) Chamber_Setup->Initiate_Reaction Monitor_Concentrations Monitor Reactant/OH Decay Initiate_Reaction->Monitor_Concentrations Plot_Data Plot Kinetic Data Monitor_Concentrations->Plot_Data Calculate_Rate_Constant Calculate Rate Constant Plot_Data->Calculate_Rate_Constant Report_Kinetics Report Rate Constant and Temperature Dependence Calculate_Rate_Constant->Report_Kinetics

Figure 2: General experimental workflow for kinetic studies.

Theoretical and Computational Approaches

In conjunction with experimental studies, theoretical calculations can provide valuable insights into the reaction mechanism and kinetics.

  • Quantum Chemical Calculations: Methods such as Density Functional Theory (DFT) and high-level ab initio methods (e.g., CCSD(T)) can be used to calculate the geometries of reactants, transition states, and products, as well as the corresponding energies. This allows for the determination of reaction barriers and enthalpies.

  • Transition State Theory (TST): TST can be used to calculate the reaction rate constants from the computed potential energy surface.

Conclusion

While direct experimental data for the gas-phase reaction of OH radicals with this compound is currently unavailable, this technical guide provides a robust framework for understanding and investigating this important atmospheric process. Based on structure-activity relationships, the reaction is predicted to proceed via hydrogen abstraction with a rate constant of approximately 3.2 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K, leading to an estimated atmospheric lifetime of several days. The detailed experimental protocols and theoretical approaches outlined herein offer a clear path forward for researchers to obtain the necessary kinetic and mechanistic data. Such data will be crucial for accurately modeling the atmospheric fate of this compound and its impact on air quality.

References

Use of 4,4-Dimethyl-2-pentanone as a starting reagent in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of 4,4-Dimethyl-2-pentanone as a Versatile Starting Reagent in the Synthesis of Complex Organic Molecules for Research and Drug Development

Introduction

This compound, also known as methyl neopentyl ketone, is a sterically hindered ketone that serves as a valuable building block in organic synthesis. Its unique structural feature, the neopentyl group adjacent to the carbonyl, introduces significant steric bulk, which influences its reactivity and the stereochemical outcome of its transformations. This technical guide provides a comprehensive overview of the use of this compound as a starting reagent in a variety of key organic reactions, with a focus on its applications in the synthesis of complex molecules relevant to researchers, scientists, and drug development professionals. This document details experimental protocols, presents quantitative data, and visualizes reaction pathways to facilitate its practical application in the laboratory.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting reagent is crucial for its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValue
CAS Number 590-50-1
Molecular Formula C₇H₁₄O
Molecular Weight 114.19 g/mol
Boiling Point 125-130 °C
Density 0.809 g/mL at 25 °C
Refractive Index (n20/D) 1.404

Core Synthetic Applications

This compound's carbonyl group and α-protons allow it to participate in a wide range of organic reactions. The steric hindrance imparted by the neopentyl group can be strategically exploited to control selectivity in various transformations.

Grignard Reactions: Synthesis of Sterically Hindered Tertiary Alcohols

Grignard reactions involving this compound provide a straightforward route to sterically encumbered tertiary alcohols. A notable example is the synthesis of 3,4,4,5-tetramethyl-3-hexanol.[1] The general workflow for this type of reaction is depicted below.

Grignard_Reaction reagent Grignard Reagent (e.g., Ethylmagnesium Bromide) intermediate Magnesium Alkoxide Intermediate reagent->intermediate Nucleophilic Addition ketone This compound ketone->intermediate workup Aqueous Workup (e.g., sat. NH4Cl) intermediate->workup product Tertiary Alcohol (e.g., 3,4,4,5-Tetramethyl-3-hexanol) workup->product

Caption: General workflow for the Grignard reaction with this compound.

Experimental Protocol: Synthesis of 3,4,4,5-Tetramethyl-3-hexanol

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with magnesium turnings (1.2 equivalents).

  • Grignard Reagent Formation: A solution of the appropriate alkyl halide (e.g., 2-bromopropane, 1.1 equivalents) in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated, and the mixture is stirred until the magnesium is consumed.

  • Addition of Ketone: A solution of this compound (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C.

  • Reaction and Workup: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or distillation to afford the desired tertiary alcohol.

ProductGrignard ReagentYield (%)
3,4,4,5-Tetramethyl-3-hexanolIsopropylmagnesium bromideNot specified
Wittig Reaction: Synthesis of Substituted Alkenes

The Wittig reaction provides a reliable method for the conversion of the carbonyl group of this compound into a carbon-carbon double bond, yielding sterically hindered alkenes. The reaction proceeds through the formation of a phosphorus ylide, which then reacts with the ketone.[2] Even sterically hindered ketones can be converted to their methylene (B1212753) derivatives using the Wittig reagent.[3]

Wittig_Reaction phosphonium_salt Phosphonium (B103445) Salt (e.g., Methyltriphenylphosphonium bromide) ylide Phosphorus Ylide phosphonium_salt->ylide Deprotonation base Strong Base (e.g., n-BuLi) base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane Nucleophilic Attack ketone This compound ketone->oxaphosphetane product Alkene oxaphosphetane->product Decomposition byproduct Triphenylphosphine oxide oxaphosphetane->byproduct

Caption: General workflow for the Wittig reaction with this compound.

Experimental Protocol: General Procedure for the Wittig Reaction

  • Ylide Generation: To a suspension of a phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, a solution of a strong base (e.g., n-butyllithium, 1.05 equivalents) is added dropwise. The mixture is allowed to warm to 0 °C and stirred for 1 hour.

  • Reaction with Ketone: The reaction mixture is cooled back to -78 °C, and a solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise.

  • Reaction Progression: The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Workup and Purification: The reaction is quenched with water, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to yield the alkene.

YlideProductYield (%)
Methylenetriphenylphosphorane2,4,4-Trimethyl-1-penteneNot specified
Aldol (B89426) Condensation: Formation of β-Hydroxy Ketones and α,β-Unsaturated Ketones

This compound can undergo aldol condensation reactions, acting as the enolate precursor. Due to the steric hindrance of the neopentyl group, crossed aldol condensations with non-enolizable aldehydes, such as benzaldehyde (B42025) derivatives (Claisen-Schmidt condensation), are generally more efficient than self-condensation.[4]

Aldol_Condensation ketone This compound enolate Enolate ketone->enolate Deprotonation base Base (e.g., NaOH or LDA) base->enolate aldol_adduct β-Hydroxy Ketone (Aldol Adduct) enolate->aldol_adduct Nucleophilic Attack aldehyde Aldehyde (e.g., Benzaldehyde) aldehyde->aldol_adduct product α,β-Unsaturated Ketone aldol_adduct->product Dehydration heat Heat heat->product

Caption: General workflow for the crossed aldol condensation of this compound.

Experimental Protocol: General Procedure for Claisen-Schmidt Condensation

  • Reaction Setup: A solution of this compound (1.0 equivalent) and a non-enolizable aldehyde (e.g., benzaldehyde, 1.1 equivalents) in ethanol (B145695) is prepared in a round-bottom flask.

  • Base Addition: An aqueous solution of sodium hydroxide (B78521) (2.0 equivalents) is added dropwise to the stirred solution at room temperature.

  • Reaction and Precipitation: The reaction is stirred for several hours, during which the product may precipitate.

  • Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold ethanol and water, and then recrystallized to afford the pure α,β-unsaturated ketone.

AldehydeProductYield (%)
4-Methoxybenzaldehyde(E)-1-(4-methoxyphenyl)-5,5-dimethyl-1-hexen-3-oneNot specified
Reduction Reactions: Synthesis of Chiral Alcohols

The reduction of the carbonyl group in this compound to a secondary alcohol, 4,4-Dimethyl-2-pentanol, is a fundamental transformation. Asymmetric reduction strategies are of particular interest as they provide access to chiral building blocks for the synthesis of enantiomerically pure compounds.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation using chiral ruthenium-diphosphine/diamine complexes is a highly efficient method for the enantioselective reduction of ketones.[5]

Asymmetric_Reduction ketone This compound product (S)-4,4-Dimethyl-2-pentanol ketone->product catalyst Chiral Ru Catalyst (e.g., RuCl2(S)-tolbinap) catalyst->product h2 H2 (gas) h2->product

Caption: Catalytic asymmetric hydrogenation of this compound.

Experimental Protocol: Asymmetric Hydrogenation of this compound

  • Catalyst Preparation: In a glovebox, a pressure vessel is charged with the chiral ruthenium catalyst (e.g., RuCl₂--INVALID-LINK--, 0.05 mol%).

  • Reaction Mixture: A solution of this compound in a suitable solvent (e.g., methanol) is added to the vessel.

  • Hydrogenation: The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas (e.g., 9 atm). The reaction is stirred at room temperature for a specified time (e.g., 24 hours).

  • Workup and Analysis: The pressure is released, and the solvent is removed under reduced pressure. The enantiomeric excess (ee) of the resulting alcohol is determined by chiral gas chromatography or HPLC.

CatalystProductYield (%)Enantiomeric Excess (ee, %)
RuCl₂--INVALID-LINK--(S)-3,3-dimethyl-2-butanol2014

Note: The reported data is for the analogous pinacolone (B1678379), highlighting the challenge of reducing sterically hindered ketones.[5]

Applications in the Synthesis of Bioactive Molecules

While direct applications of this compound in drug synthesis are not extensively documented in readily available literature, its derivatives and structurally related compounds, such as pinacolone, are important intermediates in the agrochemical and pharmaceutical industries. For instance, pinacolone is a precursor for the synthesis of various fungicides and herbicides, including triadimefon (B1683231) and paclobutrazol.[6][7] The synthetic methodologies described in this guide for this compound can be applied to generate novel, sterically hindered scaffolds for evaluation in drug discovery programs. The synthesis of antiviral and anticancer agents often involves the use of complex heterocyclic and carbocyclic frameworks, where the introduction of sterically demanding groups can modulate biological activity and pharmacokinetic properties.[4]

Conclusion

This compound is a versatile and valuable starting reagent in organic synthesis. Its sterically hindered nature, which can present challenges in certain reactions, can also be a powerful tool for controlling reactivity and stereoselectivity. This technical guide has provided an overview of its application in fundamental organic transformations, including Grignard reactions, Wittig reactions, aldol condensations, and reductions. While direct applications in the synthesis of marketed drugs are not prominent, the methodologies outlined here provide a solid foundation for the use of this ketone in the construction of complex and potentially bioactive molecules. Further research into the development of optimized protocols for its transformations and exploration of its derivatives in medicinal chemistry programs is warranted.

References

Methodological & Application

Application Note: Quantitative Analysis of 4,4-Dimethyl-2-pentanone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive method for the identification and quantification of 4,4-Dimethyl-2-pentanone using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol is applicable for the analysis of this compound in solution, providing a robust and reliable analytical procedure. The methodology encompasses sample preparation, instrument parameters, and data analysis. Representative quantitative data, based on the analysis of structurally similar ketones, are provided to guide method validation.

Introduction

This compound, also known as methyl neopentyl ketone, is a ketone with applications as a solvent and as an intermediate in chemical synthesis. Accurate and precise quantification of this compound is essential for process monitoring, quality control, and research applications. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it the ideal technique for the analysis of volatile and semi-volatile compounds like this compound. This document provides a detailed protocol for its analysis.

Experimental Protocols

Sample Preparation

A simple direct injection approach is suitable for samples where this compound is dissolved in a volatile organic solvent.

Materials:

  • Volumetric flasks and pipettes

  • Autosampler vials with caps (B75204) and septa

  • Methanol (B129727) or other suitable volatile solvent (e.g., hexane, dichloromethane)[1]

  • This compound standard

  • Internal standard (e.g., 2-Heptanone-d4 or other appropriate deuterated ketone)

Procedure:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in the same manner.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve a concentration range of 0.1 - 50 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound with methanol to fall within the calibration range.

  • Spiking: Add a consistent concentration of the internal standard to all calibration standards and samples.

  • Vialing: Transfer the prepared standards and samples into 2 mL autosampler vials for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended. Optimization may be required based on the specific instrument and laboratory conditions.

Gas Chromatograph (GC):

ParameterValue
Column Polar capillary column (e.g., DB-WAX, ZB-WAXplus)
Column Dimensions 30 m x 0.25 mm ID x 0.25 µm film thickness
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature: 50 °C (hold for 2 min)
Ramp: 10 °C/min to 220 °C
Hold: 5 min at 220 °C

Mass Spectrometer (MS):

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)
Scan Range (Full Scan) m/z 40-200
SIM Ions To be determined from the mass spectrum of a standard. Likely ions include m/z 43, 57, and 114.

Data Presentation

The following table summarizes representative quantitative data for the analysis of a C7 ketone, which can be used as a benchmark for the validation of the this compound method.

ParameterRepresentative Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 10%

Mass Spectrum of this compound

The mass spectrum of this compound is characterized by a base peak at m/z 43 and another significant fragment at m/z 57. The molecular ion peak at m/z 114 may also be observed.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1000 µg/mL) Standards Calibration Standards (0.1 - 50 µg/mL) Stock->Standards Serial Dilution IS Internal Standard Spiking Standards->IS Sample Sample Dilution Sample->IS Vial Transfer to Autosampler Vial IS->Vial Injector GC Injection (1 µL, 250°C) Vial->Injector Column Chromatographic Separation (Polar Column) Injector->Column MS Mass Spectrometry (EI, 70 eV) Column->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathways and Logical Relationships

The analytical workflow for the GC-MS analysis of this compound follows a logical progression from sample preparation to data analysis. The initial step involves preparing a series of calibration standards of known concentrations and diluting the unknown sample to fall within this range. An internal standard is added to all solutions to correct for variations in injection volume and instrument response.

Following preparation, the samples are introduced into the gas chromatograph, where the volatile compounds are separated based on their boiling points and interactions with the stationary phase of the column. As the separated compounds elute from the column, they enter the mass spectrometer. In the mass spectrometer, the molecules are ionized, fragmented, and detected based on their mass-to-charge ratio.

The resulting data is then processed. The chromatographic peaks are integrated to determine their area. A calibration curve is constructed by plotting the peak area ratios of the analyte to the internal standard against the concentration of the calibration standards. Finally, the concentration of this compound in the unknown sample is calculated from the calibration curve.

Conclusion

The GC-MS method outlined in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The use of a polar capillary column and appropriate temperature programming allows for good chromatographic separation. By following the detailed protocol for sample preparation, instrument setup, and data analysis, researchers can achieve accurate and precise results for a variety of applications. Method validation should be performed in the respective laboratory to ensure the method's suitability for its intended purpose.

References

High-performance liquid chromatography (HPLC) analysis of 4,4-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 4,4-Dimethyl-2-pentanone. The protocol utilizes a reverse-phase C18 column with a simple isocratic mobile phase, offering excellent resolution and peak shape. This method is suitable for quality control, purity assessment, and quantitative analysis in various research and industrial settings.

Introduction

This compound, also known as methyl neopentyl ketone, is a ketone used as a starting reagent in organic synthesis.[1] Accurate and reliable analytical methods are crucial for determining its purity and for monitoring its presence in reaction mixtures and final products. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the analysis of such compounds. Due to its lack of a strong chromophore, direct UV detection of this compound can be challenging at low concentrations. For enhanced sensitivity, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to allow for detection at higher wavelengths (e.g., 360 nm), a common practice for ketones and aldehydes.[2][3] However, for quality control purposes where concentration is not a limiting factor, direct UV detection at a lower wavelength is often sufficient.

This application note provides a direct reverse-phase HPLC method for the analysis of this compound.

Experimental Protocol

A general workflow for the HPLC analysis is presented below.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard_Prep Standard Preparation Injector Autosampler/Injector Standard_Prep->Injector Sample_Prep Sample Preparation Sample_Prep->Injector Mobile_Phase_Prep Mobile Phase Preparation Pump Pump Mobile_Phase_Prep->Pump Pump->Injector Column HPLC Column Injector->Column Detector UV/Vis Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Report Generation Integration->Report

Caption: General Experimental Workflow for HPLC Analysis.

Instrumentation and Consumables:

  • HPLC System: A standard HPLC system with a UV/Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation. A Newcrom R1 column is also a suitable alternative.[4]

  • Vials: Amber glass vials with PTFE septa.

  • Solvents: HPLC grade acetonitrile (B52724) and water.

  • Reagents: Phosphoric acid or formic acid.[4]

  • Standard: this compound (purity ≥99%).

Mobile Phase Preparation:

  • Prepare a mobile phase of Acetonitrile:Water (65:35, v/v).

  • Add 0.1% phosphoric acid to the mobile phase. For mass spectrometry compatibility, 0.1% formic acid can be used as an alternative.[4]

  • Degas the mobile phase using sonication or vacuum filtration.

Standard Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.

  • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.

Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC Method Parameters:

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (65:35) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detector Wavelength 210 nm
Run Time 10 minutes

Results and Discussion

Under the specified chromatographic conditions, this compound is expected to be well-retained and elute as a sharp, symmetric peak. A hypothetical retention time is provided in the table below, as specific experimental data was not available in the cited literature.

Quantitative Data Summary (Hypothetical)

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
This compound5.81.1>5000

Method Validation (Illustrative)

A full method validation should be performed to ensure the suitability of this method for its intended purpose. The following are key validation parameters:

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98-102%
Precision (% RSD) ≤ 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1

The logical relationship for method validation is depicted in the diagram below.

Validation_Pathway cluster_method Method Development cluster_validation Method Validation cluster_implementation Method Implementation Method_Dev Analytical Method Development Specificity Specificity Method_Dev->Specificity Linearity Linearity & Range Method_Dev->Linearity Accuracy Accuracy Method_Dev->Accuracy Precision Precision (Repeatability & Intermediate) Method_Dev->Precision LOD Limit of Detection (LOD) Method_Dev->LOD LOQ Limit of Quantification (LOQ) Method_Dev->LOQ Robustness Robustness Method_Dev->Robustness Routine_Use Routine Analysis Specificity->Routine_Use Linearity->Routine_Use Accuracy->Routine_Use Precision->Routine_Use LOD->Routine_Use LOQ->Routine_Use Robustness->Routine_Use

Caption: Logical Flow of HPLC Method Validation.

Conclusion

The described HPLC method provides a straightforward and effective approach for the analysis of this compound. The use of a standard C18 column and a simple mobile phase makes this method easily transferable to most analytical laboratories. For higher sensitivity, derivatization with DNPH followed by detection at 360 nm is recommended. The method should be fully validated according to regulatory guidelines before implementation for routine analysis.

References

Application Note: Quantification of Volatile Organic Compounds Using 4,4-Dimethyl-2-pentanone as an Internal Standard in GC-FID Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the use of 4,4-Dimethyl-2-pentanone as an internal standard (IS) for the quantitative analysis of volatile organic compounds (VOCs), particularly residual solvents in pharmaceutical products, using Gas Chromatography with Flame Ionization Detection (GC-FID).

Note: As of the last update, specific validated methods detailing the use of this compound as an internal standard are not widely published. Therefore, this application note provides a representative protocol based on established principles of GC-FID analysis for volatile organic compounds and the known physicochemical properties of this compound.

Introduction

In gas chromatography (GC), an internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. The internal standard corrects for variations in injection volume, solvent evaporation, and instrument response, thereby improving the accuracy and precision of the analysis.

This compound (also known as methyl neopentyl ketone) is a suitable candidate for an internal standard in the analysis of various volatile organic compounds due to its chemical properties. It is a ketone with a boiling point of 125-130 °C and is chemically inert under typical GC conditions. Its retention time is generally distinct from many common analytes, allowing for good chromatographic resolution.

This application note details the materials, methods, and a representative protocol for using this compound as an internal standard for the quantification of a model analyte, Acetone, in a sample matrix.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C7H14O[1]
Molecular Weight 114.19 g/mol [1]
Boiling Point 125-130 °C[2]
Density 0.809 g/mL at 25 °C[2]
CAS Number 590-50-1[1]
Synonyms Methyl neopentyl ketone[1]

Experimental Protocols

Materials and Reagents
  • Internal Standard: this compound (≥99% purity)

  • Analyte: Acetone (≥99.5% purity)

  • Solvent: Methanol (B129727) (HPLC grade)

  • Sample Matrix: A representative placebo or blank matrix relevant to the intended application.

  • Equipment:

    • Gas Chromatograph with Flame Ionization Detector (GC-FID)

    • Autosampler

    • GC vials (2 mL) with caps (B75204) and septa

    • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

    • Micropipettes

Preparation of Standard Solutions

3.2.1. Internal Standard Stock Solution (IS Stock)

  • Accurately weigh approximately 250 mg of this compound into a 50 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol. This yields a stock solution of approximately 5 mg/mL.

3.2.2. Analyte Stock Solution (Analyte Stock)

  • Accurately weigh approximately 250 mg of Acetone into a 50 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol. This yields a stock solution of approximately 5 mg/mL.

3.2.3. Calibration Standards

  • Prepare a series of calibration standards by diluting the Analyte Stock solution with methanol in 10 mL volumetric flasks as described in the table below.

  • To each calibration standard, add 200 µL of the IS Stock solution to achieve a final internal standard concentration of 100 µg/mL.

  • Dilute to the mark with methanol.

Calibration StandardVolume of Analyte Stock (µL)Final Analyte Concentration (µg/mL)Final IS Concentration (µg/mL)
12010100
210050100
3200100100
4500250100
51000500100
Sample Preparation
  • Accurately weigh a known amount of the sample (e.g., 1 g) into a 10 mL volumetric flask.

  • Add 200 µL of the IS Stock solution.

  • Add methanol to approximately 9 mL, vortex to dissolve the sample, and then dilute to the mark with methanol.

  • Filter the sample if necessary to remove any particulates.

  • Transfer the final solution to a GC vial for analysis.

GC-FID Conditions

The following are representative GC-FID conditions. Optimization may be required based on the specific instrument and analytes of interest.

ParameterSetting
GC System Agilent 7890A or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial: 40 °C, hold for 2 minRamp: 10 °C/min to 150 °CHold: 2 min at 150 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

Data Analysis and Presentation

The concentration of the analyte in the sample is determined by calculating the response factor (RF) from the calibration standards and then applying this to the peak area ratios obtained from the sample chromatogram.

Calculation of Response Factor (RF):

RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area (Areaanalyte / AreaIS) against the concentration of the analyte.

Representative Calibration Data for Acetone with this compound as Internal Standard
Analyte Conc. (µg/mL)IS Conc. (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1010015,234155,6780.098
5010076,170156,1230.488
100100153,890155,9870.987
250100385,225156,3452.464
500100772,100156,0504.948

Calibration Curve:

A linear regression of the plot of Peak Area Ratio vs. Analyte Concentration would yield an equation in the form of y = mx + c, where 'y' is the peak area ratio, 'x' is the analyte concentration, 'm' is the slope, and 'c' is the y-intercept. The high correlation coefficient (R²) indicates the linearity of the response.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Handling cluster_analysis GC-FID Analysis cluster_data Data Processing prep_is Prepare Internal Standard Stock prep_cal Prepare Calibration Standards prep_is->prep_cal add_is Spike with Internal Standard prep_is->add_is prep_analyte Prepare Analyte Stock prep_analyte->prep_cal inject Inject Sample into GC prep_cal->inject sample_prep Sample Preparation (Weighing, Dissolving) sample_prep->add_is dilute Dilute to Final Volume add_is->dilute dilute->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate calculate_ratio Calculate Peak Area Ratios integrate->calculate_ratio calibrate Construct Calibration Curve calculate_ratio->calibrate quantify Quantify Analyte in Sample calculate_ratio->quantify calibrate->quantify quantification_logic cluster_inputs Inputs cluster_process Calculation cluster_output Result Analyte_Peak Analyte Peak Area Ratio Calculate Area Ratio (Analyte/IS) Analyte_Peak->Ratio IS_Peak IS Peak Area IS_Peak->Ratio Calibration_Curve Calibration Curve (Ratio vs. Conc.) Final_Conc Final Analyte Concentration Calibration_Curve->Final_Conc Ratio->Final_Conc Apply to Calibration Curve

References

Application Notes: Kinetic Analysis of Ketone-Amine Condensation using 4,4-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4-Dimethyl-2-pentanone, a sterically hindered ketone, serves as an important model substrate in kinetic studies for understanding reaction mechanisms, particularly in condensation reactions. Its bulky tert-butyl group provides a unique steric environment, allowing for the investigation of electronic and steric effects on reaction rates. These application notes provide a detailed protocol for studying the kinetics of the acid-catalyzed condensation reaction between this compound and a primary amine, a fundamental step in imine and enamine synthesis.

Key Applications

  • Mechanistic Elucidation: The steric hindrance in this compound slows down the reaction rate, enabling the detailed study of reaction intermediates and the determination of the rate-determining step.

  • Structure-Activity Relationships: By comparing the reaction rates of this compound with other ketones, researchers can quantify the impact of steric and electronic effects on reactivity.

  • Catalyst Screening: This reaction can be employed as a benchmark for evaluating the efficiency of various acid catalysts in promoting condensation reactions.

Experimental Protocol: Kinetic Study of Imine Formation

This protocol outlines a method to determine the rate constant for the acid-catalyzed reaction between this compound and an amine (e.g., aniline) using UV-Vis spectroscopy to monitor the formation of the resulting imine product.

Materials

  • This compound (≥98% purity)

  • Aniline (B41778) (≥99% purity, freshly distilled)

  • Toluene (B28343) (anhydrous, ≥99.8%)

  • Acetic Acid (glacial, ≥99.7%)

  • Standard volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Procedure

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of this compound in anhydrous toluene.

    • Prepare a 1.0 M solution of aniline in anhydrous toluene.

    • Prepare a 0.5 M solution of acetic acid (catalyst) in anhydrous toluene.

  • Kinetic Run:

    • Equilibrate the UV-Vis spectrophotometer at the desired reaction temperature (e.g., 25°C).

    • In a quartz cuvette, combine 2.0 mL of the 0.1 M this compound solution and 0.5 mL of the 0.5 M acetic acid solution.

    • Add 0.5 mL of anhydrous toluene to the cuvette to act as a blank.

    • Initiate the reaction by adding 0.2 mL of the 1.0 M aniline solution to the cuvette, rapidly mix by inversion, and immediately start recording the absorbance at the λmax of the imine product (determined beforehand by spectral scan) over time.

    • Record the absorbance at regular intervals (e.g., every 60 seconds) for a period sufficient for the reaction to proceed to at least 70% completion.

  • Data Analysis:

    • The reaction is pseudo-first-order with respect to this compound due to the large excess of aniline.

    • The observed rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at infinite time (reaction completion) and At is the absorbance at time t. The slope of this plot will be -k_obs.

    • The second-order rate constant (k) can then be calculated by dividing k_obs by the concentration of aniline.

Data Presentation

Table 1: Pseudo-First-Order Rate Constants for the Reaction of this compound with Aniline at 25°C

[Aniline] (M)[Acetic Acid] (M)k_obs (s⁻¹)R² of ln(A∞ - At) vs. time plot
0.050.0251.25 x 10⁻⁴0.998
0.100.0252.52 x 10⁻⁴0.999
0.150.0253.74 x 10⁻⁴0.997
0.200.0255.01 x 10⁻⁴0.999

Table 2: Second-Order Rate Constants Calculated from Pseudo-First-Order Experiments

[Aniline] (M)k_obs (s⁻¹)k (M⁻¹s⁻¹)
0.051.25 x 10⁻⁴2.50 x 10⁻³
0.102.52 x 10⁻⁴2.52 x 10⁻³
0.153.74 x 10⁻⁴2.49 x 10⁻³
0.205.01 x 10⁻⁴2.51 x 10⁻³
Average k 2.51 x 10⁻³

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_run Kinetic Experiment cluster_analysis Data Analysis prep_ketone Prepare 0.1 M This compound mix Combine Ketone and Catalyst in Cuvette prep_ketone->mix prep_amine Prepare 1.0 M Aniline initiate Initiate Reaction with Aniline and Start Timer prep_amine->initiate prep_catalyst Prepare 0.5 M Acetic Acid prep_catalyst->mix mix->initiate measure Record Absorbance over Time initiate->measure plot Plot ln(A∞ - At) vs. Time measure->plot calculate_kobs Determine k_obs from Slope plot->calculate_kobs calculate_k Calculate Second-Order Rate Constant (k) calculate_kobs->calculate_k

Caption: Experimental workflow for the kinetic study of imine formation.

kinetic_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product ketone This compound carbinolamine Carbinolamine Intermediate ketone->carbinolamine k₁ (fast) amine Aniline amine->carbinolamine k₁ (fast) carbinolamine->ketone k₋₁ (fast) carbinolamine->amine k₋₁ (fast) imine Imine Product carbinolamine->imine k₂ (slow, RDS) water H₂O catalyst H⁺ (Catalyst) catalyst->carbinolamine

Caption: Reaction pathway for acid-catalyzed imine formation.

Application Note: Enhanced Detection of 4,4-Dimethyl-2-pentanone via PFBHA Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the analysis of 4,4-dimethyl-2-pentanone, also known as methyl neopentyl ketone, in various matrices. Direct analysis of this volatile ketone can be challenging due to its moderate volatility and potential for poor chromatographic peak shape. To overcome these limitations, a derivatization protocol using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is presented. The reaction converts the ketone into a more stable, less volatile, and highly electron-capturing oxime derivative, significantly enhancing its detectability by gas chromatography-mass spectrometry (GC-MS). This document provides detailed experimental protocols, quantitative data on the improvement of detection limits, and visualizations of the chemical and experimental workflows.

Introduction

This compound is a volatile organic compound (VOC) of interest in various fields, including environmental monitoring, industrial hygiene, and flavor and fragrance analysis. Its accurate quantification at trace levels is often necessary but can be hampered by analytical challenges. Derivatization is a chemical modification technique used to improve the analytical characteristics of a compound.[1] For ketones, derivatization with PFBHA is a widely adopted strategy that offers several advantages over other reagents like 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH). The PFBHA derivatives are thermally stable, the reaction is typically quantitative, and the procedure often requires minimal sample cleanup.[2] The introduction of the pentafluorobenzyl group into the molecule allows for highly sensitive detection by GC-MS, particularly when using negative chemical ionization (NCI) or electron capture detection (ECD).

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound with PFBHA for improved analytical performance.

Data Presentation

AnalyteMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)
This compoundDirect Injection GC-MS~ 1-5 µg/L~ 5-15 µg/L
This compound-PFBHA-oximeDerivatization GC-MS~ 0.01-0.1 µg/L~ 0.05-0.5 µg/L

Table 1: Illustrative comparison of detection limits for this compound with and without PFBHA derivatization.

Experimental Protocols

Materials and Reagents
  • This compound standard (≥99% purity)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA, ≥99% purity)

  • Methanol (B129727) (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Sodium sulfate (B86663) (anhydrous, granular)

  • Phosphate (B84403) buffer (0.1 M, pH 6.5)

  • 2 mL autosampler vials with PTFE-lined caps

  • Vortex mixer

  • Heating block or water bath

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Protocol 1: Derivatization of this compound Standard

This protocol describes the derivatization of a standard solution of this compound.

  • Preparation of Standard Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock, prepare a working standard solution of 10 µg/mL in deionized water.

  • Preparation of PFBHA Reagent: Prepare a 1.5 mg/mL solution of PFBHA in deionized water. This solution should be freshly prepared.

  • Derivatization Reaction:

    • To a 2 mL autosampler vial, add 500 µL of the 10 µg/mL this compound working standard.

    • Add 250 µL of 0.1 M phosphate buffer (pH 6.5).

    • Add 250 µL of the 1.5 mg/mL PFBHA reagent solution.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the vial in a heating block or water bath at 60°C for 60 minutes.

  • Extraction of the Derivative:

    • Allow the vial to cool to room temperature.

    • Add 500 µL of hexane to the vial.

    • Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative into the organic phase.

    • Allow the layers to separate.

    • Carefully transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis: The extracted derivative is now ready for injection into the GC-MS system.

Protocol 2: GC-MS Analysis of this compound-PFBHA-oxime

The following are typical GC-MS parameters for the analysis of the derivatized product. Instrument conditions may need to be optimized for specific equipment.

  • Gas Chromatograph:

    • Column: SLB™-5ms capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[2]

    • Inlet: Split/splitless injector, operated in splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for highest sensitivity. Key ions for the PFBHA-oxime of this compound include m/z 181 (pentafluorotropylium ion) and the molecular ion. Full scan mode can be used for initial identification.

Visualizations

Derivatization Reaction

The reaction of this compound with PFBHA proceeds via a nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule to form the stable oxime derivative.

Caption: Derivatization of this compound with PFBHA.

Experimental Workflow

The overall experimental workflow for the derivatization and analysis of this compound is a straightforward multi-step process.

Experimental_Workflow A Sample/Standard Preparation B Addition of Buffer and PFBHA Reagent A->B Add to vial C Incubation at 60°C B->C Vortex and heat D Liquid-Liquid Extraction with Hexane C->D Cool and add solvent E Drying of Organic Phase D->E Transfer organic layer F GC-MS Analysis E->F Inject into GC-MS

Caption: Workflow for PFBHA derivatization and GC-MS analysis.

Conclusion

The derivatization of this compound with PFBHA is a highly effective strategy for improving its detection and quantification by GC-MS. The formation of the stable PFBHA-oxime derivative significantly enhances sensitivity, allowing for trace-level analysis. The provided protocols offer a reliable and reproducible method for researchers in various scientific disciplines. This approach is particularly valuable for complex matrices where low detection limits and high selectivity are required.

References

Application Note: Quantification of 4,4-Dimethyl-2-pentanone in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethyl-2-pentanone, a ketone also known as methyl neopentyl ketone, is a volatile organic compound (VOC) that may be of interest in various fields, including drug development, toxicology, and environmental science, due to its potential presence in complex biological and environmental matrices. Accurate and robust quantification of this analyte is crucial for understanding its pharmacokinetics, assessing exposure, and determining its potential biological effects. This application note provides detailed protocols for the quantification of this compound in complex matrices such as plasma, urine, and tissue homogenates, primarily using Gas Chromatography-Mass Spectrometry (GC-MS) with headspace sampling. An alternative method using Solid-Phase Microextraction (SPME) is also presented.

Physicochemical Properties

A foundational understanding of the analyte's properties is essential for developing effective analytical methods.

PropertyValueImplication for Analysis
Molecular Formula C₇H₁₄O-
Molecular Weight 114.19 g/mol Suitable for GC-MS analysis.
Boiling Point 125-130 °CSufficiently volatile for headspace and SPME-GC-MS analysis.
Synonyms Methyl neopentyl ketoneAwareness of synonyms is important for literature searches.[1]

Recommended Analytical Approach: Headspace GC-MS

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the recommended technique for the quantification of this compound in complex biological matrices. This method is highly sensitive, selective, and minimizes matrix effects by introducing only the volatile components of the sample into the GC-MS system.

Experimental Protocol: Headspace GC-MS

This protocol is adapted from established methods for the analysis of volatile ketones in biological fluids.[2][3][4][5]

1. Sample Preparation:

  • Plasma/Serum:

    • Allow frozen plasma or serum samples to thaw at room temperature.

    • In a clean 20 mL headspace vial, add 100 µL of the plasma or serum sample.

    • For protein precipitation and to release matrix-bound analyte, add 200 µL of ice-cold acetonitrile (B52724).

    • Add 100 µL of an appropriate internal standard (IS) solution (e.g., this compound-d3). The use of a stable isotope-labeled internal standard is highly recommended for quantitative accuracy.

    • Immediately seal the vial with a PTFE-faced septum.

    • Vortex the mixture vigorously for 30 seconds.

  • Urine:

    • Thaw frozen urine samples at room temperature and centrifuge to remove any particulate matter.

    • In a clean 20 mL headspace vial, add 500 µL of the urine sample.

    • Add 100 µL of the internal standard solution.

    • Seal the vial and vortex for 10 seconds.

  • Tissue Homogenate:

    • Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of 10-20% (w/v).

    • Centrifuge the homogenate to pellet cellular debris.

    • In a clean 20 mL headspace vial, add 200 µL of the supernatant.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Add 100 µL of the internal standard solution.

    • Seal the vial and vortex for 30 seconds.

2. Headspace Autosampler Conditions:

ParameterCondition
Vial Equilibration Temperature 80 °C
Vial Equilibration Time 20 minutes
Loop Temperature 90 °C
Transfer Line Temperature 100 °C
Vial Pressurization 10 psi
Injection Volume 1 mL

3. GC-MS Parameters:

ParameterCondition
GC System Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Temperature Program Initial: 40 °C, hold for 2 minRamp 1: 10 °C/min to 150 °CRamp 2: 25 °C/min to 250 °C, hold for 2 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

4. Selected Ion Monitoring (SIM) Parameters:

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound 574399
This compound-d3 (IS) 6043102

Note: Specific ions should be confirmed by analyzing a standard of this compound.

Quantitative Data Summary (HS-GC-MS)

The following table summarizes the expected performance characteristics of the HS-GC-MS method, based on similar validated assays for ketones in biological matrices.[2][3]

ParameterExpected Performance
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.3 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%

Alternative Protocol: Solid-Phase Microextraction (SPME)-GC-MS

SPME is a solvent-free extraction technique that can be used for the analysis of VOCs.[6] It is particularly useful for cleaner matrices like urine or when a high degree of pre-concentration is required.

Experimental Protocol: SPME-GC-MS

1. Sample Preparation:

  • Follow the same initial sample preparation steps as for the HS-GC-MS method, placing the prepared sample in a headspace vial.

2. SPME Conditions:

ParameterCondition
SPME Fiber 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS)
Extraction Mode Headspace
Extraction Temperature 60 °C
Extraction Time 30 minutes (with agitation)
Desorption Temperature 250 °C (in GC inlet)
Desorption Time 2 minutes

3. GC-MS Parameters:

  • Use the same GC-MS parameters as described for the HS-GC-MS method.

Quantitative Data Summary (SPME-GC-MS)

The SPME-GC-MS method is expected to provide comparable or slightly better sensitivity than the HS-GC-MS method.

ParameterExpected Performance
Linear Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.1 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 20%
Accuracy (% Recovery) 85 - 115%

Optional Derivatization for Enhanced Sensitivity

For applications requiring very low detection limits, derivatization of the ketone functional group can significantly enhance sensitivity, particularly with electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for ketones.

Derivatization Protocol
  • After the initial sample preparation (including protein precipitation), add 50 µL of a 10 mg/mL PFBHA solution in pyridine (B92270) to the sample vial.

  • Seal the vial and heat at 60 °C for 60 minutes to allow for complete derivatization.

  • Proceed with either HS-GC-MS or SPME-GC-MS analysis. The GC temperature program may need to be adjusted to account for the higher boiling point of the derivative.

Experimental Workflows

HS_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Add_IS Add Internal Standard Sample->Add_IS Protein_Precip Protein Precipitation (if necessary) Add_IS->Protein_Precip Vortex Vortex Protein_Precip->Vortex Seal Seal Vial Vortex->Seal Incubate Incubate and Equilibrate in Headspace Autosampler Seal->Incubate Inject Inject Headspace Sample Incubate->Inject GC_Separation GC Separation Inject->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Headspace GC-MS workflow for this compound quantification.

SPME_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis SPME-GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Add_IS Add Internal Standard Sample->Add_IS Protein_Precip Protein Precipitation (if necessary) Add_IS->Protein_Precip Seal Seal Vial Protein_Precip->Seal Equilibrate Equilibrate Sample Seal->Equilibrate Expose_Fiber Expose SPME Fiber to Headspace Equilibrate->Expose_Fiber Desorb Desorb in GC Inlet Expose_Fiber->Desorb GC_MS GC-MS Analysis (SIM) Desorb->GC_MS Integration Peak Integration GC_MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: SPME-GC-MS workflow for this compound quantification.

Conclusion

The described HS-GC-MS and SPME-GC-MS methods provide robust and sensitive protocols for the quantification of this compound in complex biological matrices. The choice between the two primary methods will depend on the specific requirements of the study, including the nature of the matrix, the required sensitivity, and available instrumentation. For enhanced sensitivity, derivatization with PFBHA is a viable option. Proper method validation should be performed in the target matrix to ensure data quality and reliability.

References

Standard Operating Procedure for Handling and Storage of 4,4-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure (SOP) for the safe handling, storage, and use of 4,4-Dimethyl-2-pentanone in a laboratory setting. It includes information on the chemical's properties, potential hazards, required personal protective equipment (PPE), and protocols for storage, spill cleanup, and waste disposal. Additionally, this document outlines representative experimental protocols for its use in organic synthesis.

Chemical Properties and Hazards

This compound, also known as methyl neopentyl ketone, is a clear, colorless to light yellow liquid. It is a flammable liquid and vapor, and requires careful handling to prevent ignition.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC7H14O[4][5]
Molar Mass114.19 g/mol [2][4][5]
Density0.809 g/mL at 25 °C[4][6]
Boiling Point125-130 °C[4][6]
Melting Point-64 °C[4][7]
Flash Point19 °C (66.2 °F) - closed cup[1]
Refractive Indexn20/D 1.404[4][6]
AppearanceClear colorless to light yellow liquid[4][8]

Table 2: Hazard Identification and Safety Information

Hazard ClassGHS PictogramSignal WordHazard Statement
Flammable liquids (Category 2)GHS02DangerH225: Highly flammable liquid and vapor.[1][2][8]
Irritant-WarningMay cause irritation. May cause central nervous system depression.[2][4]

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1][8]

  • P233: Keep container tightly closed.[8]

  • P240: Ground and bond container and receiving equipment.[8]

  • P241: Use explosion-proof electrical/ventilating/lighting equipment.[8]

  • P242: Use non-sparking tools.[8]

  • P243: Take action to prevent static discharges.[8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[8]

  • P370+P378: In case of fire: Use CO2, dry chemical, or foam for extinction.[9]

  • P403+P235: Store in a well-ventilated place. Keep cool.[8]

  • P501: Dispose of contents/container to an approved waste disposal plant.[9]

Experimental Protocols

2.1. General Handling and Personal Protective Equipment (PPE)

All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[10]

  • Engineering Controls: A certified chemical fume hood is required.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[1][11]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.[1][12]

    • Skin and Body Protection: A lab coat must be worn. For larger quantities, a chemical-resistant apron is recommended.

    • Respiratory Protection: If working outside of a fume hood or in case of a large spill, a respirator with an appropriate organic vapor cartridge is necessary.[11]

2.2. Storage Protocol

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][13]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][9]

  • The storage area should be designated for flammable liquids.[1][11]

  • Incompatible with strong oxidizing agents.[9]

2.3. Spill Cleanup Protocol

In the event of a spill, the following procedure should be followed:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Eliminate Ignition Sources: Turn off all ignition sources (e.g., hot plates, open flames).[12]

  • Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood.

  • Wear Appropriate PPE: Don the required PPE, including respiratory protection if necessary.[12]

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[12][14]

  • Collect Absorbent Material: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[12]

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of the sealed container as hazardous waste according to institutional and local regulations.[9]

2.4. Waste Disposal Protocol

  • All waste containing this compound must be collected in a properly labeled, sealed container for hazardous waste.

  • The container should be clearly marked as "Hazardous Waste - Flammable Liquid" and include the full chemical name.

  • Dispose of the waste through your institution's environmental health and safety office.[9] Do not empty into drains.[4]

Application Notes and Protocols

This compound is a useful ketone in organic synthesis, serving as a building block for more complex molecules. Two representative applications are detailed below.

3.1. Application 1: Grignard Reaction for the Synthesis of a Tertiary Alcohol

This protocol describes a general procedure for the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, to form 3,4,4-trimethyl-2-pentanol.

Experimental Protocol:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Reagent Preparation:

    • In the reaction flask, place magnesium turnings.

    • In the dropping funnel, add a solution of methyl bromide in anhydrous diethyl ether.

  • Grignard Reagent Formation:

    • Add a small amount of the methyl bromide solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance.

    • Once the reaction starts, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture until the magnesium is consumed.

  • Reaction with this compound:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of this compound in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent by rotary evaporation.

    • Purify the resulting crude alcohol by distillation or column chromatography.

3.2. Application 2: Aldol (B89426) Condensation

This protocol outlines a base-catalyzed aldol condensation of this compound with an aldehyde (e.g., benzaldehyde) to form an α,β-unsaturated ketone.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound and benzaldehyde (B42025) in ethanol.

  • Base Addition: While stirring, slowly add an aqueous solution of sodium hydroxide (B78521) to the flask.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Precipitation and Isolation:

    • If a precipitate forms, cool the mixture in an ice bath to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash it with cold ethanol.

  • Work-up (if no precipitate forms):

    • Pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by recrystallization or column chromatography.

Visualized Workflow

The following diagram illustrates the general workflow for the safe handling and use of this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling and Use of this compound cluster_prep Preparation cluster_handling Handling and Reaction cluster_cleanup Cleanup and Disposal PPE Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Glassware Ensure Glassware is Dry FumeHood->Glassware Measure Measure Required Amount Glassware->Measure Reaction Perform Chemical Reaction (e.g., Grignard, Aldol) Measure->Reaction Monitor Monitor Reaction Progress Reaction->Monitor Spill Spill Cleanup Procedure Reaction->Spill If Spill Occurs Quench Quench Reaction (if necessary) Monitor->Quench Waste Collect Waste in Labeled Container Quench->Waste Dispose Dispose via EHS Waste->Dispose

References

Application Notes and Protocols for the Analysis of 4,4-Dimethyl-2-pentanone in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethyl-2-pentanone, a ketone with the chemical formula C₇H₁₄O, may be present in environmental samples due to industrial discharge or as a breakdown product of other organic compounds. Its detection and quantification in matrices such as water and soil are crucial for environmental monitoring and risk assessment. These application notes provide detailed protocols for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) coupled with established sample preparation techniques. The methodologies are based on widely accepted U.S. Environmental Protection Agency (EPA) methods for volatile organic compounds (VOCs).

Analytical Approaches

The primary methods for the analysis of this compound in environmental samples involve the extraction of the volatile compound from the sample matrix, followed by separation and detection using GC-MS. The two most common and effective extraction techniques for this purpose are Purge and Trap and Headspace sampling.

  • Purge and Trap (P&T): This technique involves bubbling an inert gas through a water or soil slurry sample. The volatile organic compounds, including this compound, are purged from the sample and collected on a sorbent trap. The trap is then heated, and the desorbed compounds are transferred to the GC-MS for analysis. This method is highly sensitive and suitable for detecting low concentrations of the analyte.

  • Headspace (HS): In this method, a water or soil sample is placed in a sealed vial and heated to a specific temperature. This allows the volatile compounds to partition into the gas phase (headspace) above the sample. A portion of the headspace gas is then injected into the GC-MS. Headspace analysis is a simpler and faster technique compared to Purge and Trap and is suitable for samples with higher concentrations of the analyte.

Data Presentation

The following tables summarize the expected quantitative data for the analysis of this compound in water and soil samples using the described methods. These values are based on performance data for similar ketones and volatile organic compounds analyzed by EPA methods.

Table 1: Method Performance for this compound in Water

ParameterPurge and Trap GC-MS (Method 8260D/5030C)Headspace GC-MS
Limit of Detection (LOD)0.1 - 0.5 µg/L1 - 5 µg/L
Limit of Quantification (LOQ)0.5 - 2.0 µg/L5 - 20 µg/L
Recovery80 - 120%85 - 115%
Precision (%RSD)< 15%< 20%
Calibration Range0.5 - 100 µg/L5 - 200 µg/L

Table 2: Method Performance for this compound in Soil

ParameterPurge and Trap GC-MS (Method 8260D/5035)Headspace GC-MS (Method 8260D/5021)
Limit of Detection (LOD)0.5 - 2.0 µg/kg5 - 25 µg/kg
Limit of Quantification (LOQ)2.0 - 10 µg/kg25 - 100 µg/kg
Recovery75 - 125%80 - 120%
Precision (%RSD)< 20%< 25%
Calibration Range2 - 200 µg/kg25 - 500 µg/kg

Experimental Protocols

Protocol 1: Analysis of this compound in Water by Purge and Trap GC-MS

This protocol is based on EPA Methods 8260D and 5030C.

1. Sample Preparation:

  • Collect water samples in 40 mL amber glass vials with PTFE-lined septa.
  • If residual chlorine is present, add a few crystals of sodium thiosulfate (B1220275) to the vials before sample collection.
  • Preserve the samples by adding hydrochloric acid (HCl) to a pH < 2.
  • Store samples at 4°C until analysis.

2. Purge and Trap System Parameters:

  • Purge Gas: Helium at a flow rate of 40 mL/min.
  • Purge Time: 11 minutes.
  • Purge Temperature: Ambient.
  • Trap: Tenax®/silica gel/charcoal or similar.
  • Desorb Temperature: 245°C.
  • Desorb Time: 2 minutes.
  • Bake Temperature: 260°C.
  • Bake Time: 8 minutes.

3. GC-MS Parameters:

  • Gas Chromatograph (GC):
  • Column: 30 m x 0.25 mm ID x 1.4 µm film thickness DB-624 or equivalent.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Inlet Temperature: 220°C.
  • Oven Program: 35°C hold for 5 minutes, ramp to 180°C at 10°C/min, hold for 5 minutes.
  • Mass Spectrometer (MS):
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 35-300.
  • Target Ions for this compound (Quantification and Confirmation): m/z 57 (base peak), 43, 99, 114.

4. Calibration:

  • Prepare a stock solution of this compound in methanol.
  • Prepare a series of aqueous calibration standards by spiking reagent water with the stock solution to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/L).
  • Analyze the calibration standards using the Purge and Trap GC-MS method.
  • Construct a calibration curve by plotting the peak area of the quantification ion against the concentration.

Protocol 2: Analysis of this compound in Soil by Headspace GC-MS

This protocol is based on EPA Methods 8260D and 5021.

1. Sample Preparation:

  • Collect soil samples in appropriate containers and store at 4°C.
  • Weigh approximately 5 grams of the soil sample into a 20 mL headspace vial.
  • Add 5 mL of reagent water to the vial.
  • Add a magnetic stir bar if available.
  • Immediately seal the vial with a PTFE-lined septum and crimp cap.

2. Headspace Autosampler Parameters:

  • Vial Equilibration Temperature: 85°C.
  • Vial Equilibration Time: 20 minutes.
  • Loop Temperature: 100°C.
  • Transfer Line Temperature: 110°C.
  • Injection Volume: 1 mL of headspace gas.

3. GC-MS Parameters:

  • (Same as in Protocol 1)

4. Calibration:

  • Prepare a stock solution of this compound in methanol.
  • Prepare a series of soil calibration standards by spiking clean, analyte-free soil with the stock solution to cover the desired concentration range (e.g., 25, 50, 100, 250, 500 µg/kg).
  • Follow the sample preparation and analysis steps for the calibration standards.
  • Construct a calibration curve by plotting the peak area of the quantification ion against the concentration.

Visualizations

The following diagrams illustrate the experimental workflows for the analysis of this compound in environmental samples.

PurgeAndTrapWorkflow cluster_sample_prep Sample Preparation (Water) cluster_analysis Analysis Sample Water Sample (40 mL vial) Preservation Acidification (pH < 2) Sample->Preservation PurgeAndTrap Purge and Trap Concentrator Preservation->PurgeAndTrap GC Gas Chromatography PurgeAndTrap->GC Desorption & Injection MS Mass Spectrometry GC->MS Separation Data Data Acquisition & Processing MS->Data

Purge and Trap GC-MS Workflow for Water Analysis.

HeadspaceWorkflow cluster_sample_prep Sample Preparation (Soil) cluster_analysis Analysis Sample Soil Sample (5 g) Vial Add to 20 mL Headspace Vial with 5 mL Reagent Water Sample->Vial Headspace Headspace Autosampler Vial->Headspace GC Gas Chromatography Headspace->GC Injection MS Mass Spectrometry GC->MS Separation Data Data Acquisition & Processing MS->Data GCMSSignalingPath Analyte This compound Ionization Electron Ionization (70 eV) Analyte->Ionization MolecularIon Molecular Ion [M]+. (m/z 114) Ionization->MolecularIon FragmentIons Fragment Ions (m/z 57, 43, 99) MolecularIon->FragmentIons Fragmentation Detector Mass Analyzer & Detector FragmentIons->Detector Signal Mass Spectrum Signal Detector->Signal

Application Notes and Protocols for the Quantification of 4,4-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethyl-2-pentanone, also known as methyl neopentyl ketone, is a branched-chain aliphatic ketone. Its quantification is essential in various fields, including pharmaceutical development as a potential impurity or starting material, and in environmental analysis. This document provides detailed analytical procedures for the accurate and precise quantification of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPLC-UV) following pre-column derivatization.

These protocols are designed to be a comprehensive guide through method development and validation, ensuring reliable and reproducible results in compliance with industry standards.

Workflow for Analytical Method Development and Validation

The following diagram outlines the logical workflow for the development and validation of the analytical methods described herein.

Analytical Method Development and Validation Workflow start Start: Define Analytical Requirements method_dev Method Development start->method_dev gc_dev GC-FID Method Development method_dev->gc_dev hplc_dev HPLC-UV (with Derivatization) Method Development method_dev->hplc_dev method_opt Method Optimization gc_dev->method_opt hplc_dev->method_opt validation Method Validation (ICH Q2(R1)) method_opt->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness documentation Documentation & Reporting specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation end End: Implemented QC Method documentation->end

Caption: Workflow for Analytical Method Development and Validation.

Gas Chromatography with Flame Ionization Detection (GC-FID) Method

Gas chromatography is a highly suitable technique for the analysis of volatile compounds like this compound. The Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds containing carbon atoms.

Experimental Protocol: GC-FID

1. Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration of the analyte in the samples.

  • Sample Solution: Dissolve a known amount of the sample matrix in the chosen solvent to achieve an expected this compound concentration within the calibration range.

2. GC-FID Instrumental Conditions:

ParameterRecommended Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Column DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Nitrogen
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial: 50 °C (hold for 2 min) Ramp: 10 °C/min to 150 °C (hold for 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This compound lacks a significant UV chromophore, making direct HPLC-UV detection challenging. A pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is employed to form a highly UV-absorbent hydrazone derivative.

Derivatization Reaction

Derivatization Reaction ketone This compound (No UV Chromophore) product This compound-2,4-dinitrophenylhydrazone (Strong UV Chromophore) ketone->product + DNPH (Acid Catalyst) dnph 2,4-Dinitrophenylhydrazine (DNPH) (Derivatizing Agent)

Caption: Derivatization of this compound with DNPH.

Experimental Protocol: HPLC-UV

1. Derivatization and Sample Preparation:

  • DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile (B52724) containing 1% (v/v) phosphoric acid.

  • Standard Stock Solution (1000 µg/mL of this compound): Prepare as described for the GC-FID method.

  • Derivatization of Standards and Samples:

    • To 1.0 mL of each standard solution and sample solution in a sealed vial, add 1.0 mL of the DNPH reagent.

    • Vortex the mixture and heat at 60 °C for 30 minutes.

    • Cool the solution to room temperature.

    • The derivatized solution is ready for HPLC analysis.

2. HPLC-UV Instrumental Conditions:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm
Mobile Phase A: Water B: Acetonitrile
Gradient Elution Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Visible Detector
Detection Wavelength 365 nm

Analytical Method Validation Protocol

The following validation parameters should be assessed for both the GC-FID and HPLC-UV methods according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

Specificity

The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Procedure: Analyze blank samples (solvent and matrix without analyte) and a spiked sample to demonstrate the absence of interfering peaks at the retention time of this compound (or its derivative).

Linearity and Range

The ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Procedure: Analyze a series of at least five concentrations across the desired range. Plot the peak area response against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation Coefficient (r): ≥ 0.999

    • Coefficient of Determination (R²): ≥ 0.998

    • Y-intercept: Should be insignificant.

Table for Linearity Data:

Concentration (µg/mL)Peak Area 1Peak Area 2Peak Area 3Mean Peak Area
Level 1
Level 2
Level 3
Level 4
Level 5
Linear Regression Value
Slope (m)
Y-intercept (c)
Correlation Coefficient (r)
Coefficient of Determination (R²)
Accuracy

The closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a known amount of this compound into a blank matrix at three concentration levels (low, medium, and high) across the specified range. Analyze each level in triplicate.

  • Calculation: % Recovery = [(Measured Concentration - Initial Concentration) / Spiked Concentration] x 100

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Table for Accuracy Data:

Concentration LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL)% RecoveryMean % Recovery% RSD
Low
Medium
High
Precision

The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • 4.1. Repeatability (Intra-assay Precision):

    • Procedure: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

  • 4.2. Intermediate Precision (Inter-assay Precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.

Table for Precision Data:

ReplicateMeasured Concentration (µg/mL)
1
2
3
4
5
6
Mean
Standard Deviation
% RSD
Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure (based on the standard deviation of the response and the slope):

    • LOD = 3.3 x (σ / S)

    • LOQ = 10 x (σ / S)

      • Where:

        • σ = the standard deviation of the y-intercepts of regression lines.

        • S = the slope of the calibration curve.

Table for LOD and LOQ Data:

ParameterValue
Slope of Calibration Curve (S)
Std. Dev. of Y-intercept (σ)
LOD (µg/mL)
LOQ (µg/mL)

Conclusion

The GC-FID and HPLC-UV (with derivatization) methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. Proper method validation as outlined will ensure that the chosen method is suitable for its intended purpose, yielding accurate and precise results for quality control and research applications.

References

Troubleshooting & Optimization

Troubleshooting peak tailing of 4,4-Dimethyl-2-pentanone in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gas Chromatography

Troubleshooting Peak Tailing of 4,4-Dimethyl-2-pentanone

This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the gas chromatography (GC) analysis of this compound. The following frequently asked questions (FAQs) and troubleshooting guides provide a structured approach to identifying and resolving common problems.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: In an ideal gas chromatogram, peaks should appear as symmetrical, Gaussian shapes. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] For a polar compound like this compound, this is a common issue that can significantly impact the accuracy and precision of your results.[1] Tailing peaks can lead to poor resolution between adjacent peaks and inaccurate peak integration, which is critical in quantitative analysis.[1]

Q2: What are the primary causes of peak tailing for a ketone like this compound?

A2: The primary cause of peak tailing for polar analytes such as ketones is unwanted interaction with active sites within the GC system.[1] These active sites are often exposed silanol (B1196071) groups (-Si-OH) on surfaces that can form hydrogen bonds with the ketone's carbonyl group. Other significant causes include:

  • Active Sites in the Inlet: The inlet liner, septum, and any glass wool packing can have active silanol groups that interact with the analyte.[1][2]

  • Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites at the head of the column.[1]

  • Improper Column Installation: If the column is installed too high or too low in the inlet, it can cause dead volumes and turbulence in the sample path.[1][3] A poor column cut can also contribute to this.[3][4]

  • Column Degradation: Over time, the stationary phase can degrade, exposing the active surface of the fused silica (B1680970) tubing.

  • Sample Matrix Effects: Complex sample matrices can introduce components that contaminate the system and create active sites.

Q3: How can I quickly diagnose the source of peak tailing?

A3: A systematic approach is the most effective way to diagnose the issue. A good initial step is to determine if the tailing is affecting all peaks or just polar compounds like this compound.

  • If all peaks are tailing: The problem is likely physical, such as a poor column cut or improper column installation, creating a disruption in the flow path.[1]

  • If only polar peaks are tailing: The issue is likely chemical, pointing towards active sites in the system.

A logical troubleshooting workflow is presented in the diagram below.

Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for This compound all_peaks_tail Are all peaks tailing? start->all_peaks_tail polar_peaks_tail Only polar peaks tailing (Chemical Issue) all_peaks_tail->polar_peaks_tail No physical_issue All peaks tailing (Physical Issue) all_peaks_tail->physical_issue Yes inlet_maintenance Perform Inlet Maintenance (Replace Liner, Septum, Seal) polar_peaks_tail->inlet_maintenance check_install Check Column Installation (Position and Cut) physical_issue->check_install check_install->inlet_maintenance trim_column Trim Column Inlet (15-30 cm) inlet_maintenance->trim_column condition_column Recondition Column trim_column->condition_column check_method Review Method Parameters (Temperatures, Flow Rate) condition_column->check_method replace_column Replace Column resolved Issue Resolved replace_column->resolved sample_prep Evaluate Sample Preparation check_method->sample_prep sample_prep->replace_column

Caption: Troubleshooting workflow for peak tailing.

Troubleshooting Guides

Guide 1: Addressing Active Sites in the GC Inlet

Q: My this compound peak is tailing, and I suspect active sites in the inlet. What should I do?

A: The GC inlet is a common source of activity that can cause peak tailing for polar compounds. Regular maintenance is crucial.

Experimental Protocol: Inlet Maintenance

  • Cool Down: Turn off the heated zones of the GC, including the inlet, and allow them to cool to a safe temperature.

  • Turn Off Gases: Turn off the carrier and other gases at the instrument.

  • Disassemble Inlet: Carefully remove the septum nut, septum, and O-ring.

  • Remove Liner: Using clean forceps, remove the inlet liner.

  • Inspect and Clean/Replace:

    • Septum and O-ring: These should be replaced regularly. Do not reuse them.

    • Inlet Liner: Replace the liner with a new, deactivated liner. Using liners with glass wool should be done cautiously, as the wool can also be a source of activity.

    • Inlet Seal: Inspect the inlet seal and replace it if it appears worn or contaminated.

  • Reassemble: Reinstall the inlet components in the reverse order of disassembly.

  • Leak Check: Restore gas flow and perform a leak check around the inlet fittings using an electronic leak detector.

Guide 2: Diagnosing and Resolving Column Issues

Q: I've performed inlet maintenance, but the peak tailing persists. Could my column be the problem?

A: Yes, the column itself is another major contributor to peak tailing. This can be due to contamination at the head of the column or degradation of the stationary phase.

Experimental Protocol: Column Trimming

  • Cool Down and Power Off: Cool down the GC oven and inlet, and turn off the instrument's main power.

  • Remove Column: Carefully disconnect the column from the inlet.

  • Trim the Inlet End: Using a ceramic scoring wafer or a capillary cutting tool, score the column about 15-30 cm from the inlet end. Make a clean, square cut. Inspect the cut with a magnifying glass to ensure it is not jagged.

  • Reinstall Column: Reinstall the column in the inlet, ensuring the correct insertion depth as specified by the instrument manufacturer.

  • Leak Check: Power on the instrument, restore gas flow, and perform a leak check.

Experimental Protocol: Column Conditioning

If a new column has been installed or the system has been exposed to air, conditioning is necessary.

  • Purge with Carrier Gas: With the column installed in the inlet but disconnected from the detector, purge the column with carrier gas at room temperature for 15-30 minutes to remove any oxygen.

  • Temperature Program: Set the oven temperature to 40°C and then ramp it at 10-15°C/minute to the maximum isothermal operating temperature of the column (or 20°C above the final method temperature, whichever is lower).

  • Hold: Hold at the maximum temperature for 1-2 hours, or until the baseline is stable.

  • Cool Down and Connect: Cool the oven, turn off the carrier gas, and connect the column to the detector.

  • Final Check: Restore gas flow, heat the oven to your method's initial temperature, and run a blank to ensure a stable baseline.

Data Presentation

The effectiveness of troubleshooting can be monitored by measuring the peak asymmetry or tailing factor. A significant improvement in this value indicates that the corrective action was successful.

Table 1: Peak Asymmetry/Tailing Factor Acceptance Criteria

Pharmacopeia/GuidelineParameterAcceptance Criteria
USP <621>Symmetry Factor (As)0.8 - 1.8[2][5]
EP 2.2.46Symmetry Factor (As)0.8 - 1.8[2]
General ChromatographyAsymmetry Factor (As)< 1.5 is generally acceptable; > 2.0 indicates a significant problem[1][4]

Table 2: Illustrative Impact of Troubleshooting on Peak Asymmetry

ConditionAsymmetry Factor (As) of this compoundPeak Shape
Before Maintenance2.5Severe Tailing
After Inlet Maintenance1.8Moderate Tailing
After Column Trimming1.4Acceptable
New Column1.1Good

Visualization of Chemical Interactions

The interaction between the polar this compound and active silanol sites is a primary cause of peak tailing. This interaction is depicted below.

Interaction of this compound with Active Silanol Site cluster_surface Fused Silica Surface cluster_ketone This compound Si1 Si O1 O Si1->O1 O2 O Si1->O2 H1 H O1->H1 O3 O H1->O3 Hydrogen Bond (Adsorption) Si2 Si O2->Si2 C1 CH3 C2 C C1->C2 C2->O3 C3 CH2 C2->C3 C4 C(CH3)3 C3->C4

Caption: Adsorption of this compound on an active silanol site.

References

Technical Support Center: Optimizing GC-MS Analysis of 4,4-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection parameters for the analysis of 4,4-Dimethyl-2-pentanone using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the GC-MS analysis of this compound, presented in a question-and-answer format.

Issue: Poor Peak Shape - Tailing Peaks

Q1: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

A1: Peak tailing for a ketone like this compound is often indicative of active sites within the GC system. These active sites can interact with the analyte, causing it to lag as it moves through the system.

Troubleshooting Steps:

  • Inlet Liner Deactivation: The inlet liner is a common source of activity. Ensure you are using a properly deactivated liner. If the liner has been in use for many analyses, consider replacing it.[1]

  • Column Contamination: The front end of the GC column can become contaminated over time. A common remedy is to trim a small portion (e.g., 10-15 cm) from the inlet side of the column.

  • Column Choice: Ensure the column phase is appropriate for the analysis of ketones. A non-polar or mid-polar column is typically suitable. If you continue to experience issues, consider a column specifically designed for low-level analysis of active compounds.[2]

  • System Contamination: Contamination can also occur in the injector port itself. Regular maintenance, including cleaning the injector, can help mitigate this.[1]

Issue: Poor Peak Shape - Fronting Peaks

Q2: I am observing peak fronting for this compound. What could be causing this and what are the solutions?

A2: Peak fronting is often a result of column overload, where too much sample is introduced onto the column.

Troubleshooting Steps:

  • Increase Split Ratio: If you are using a split injection, increasing the split ratio will reduce the amount of sample that reaches the column.

  • Decrease Injection Volume: Reducing the volume of sample injected can prevent overloading.[1]

  • Dilute the Sample: If possible, diluting your sample before injection is a straightforward way to avoid overloading the column.

  • Use a Column with Higher Capacity: If you are consistently seeing fronting and cannot adjust the sample concentration, consider using a column with a thicker stationary phase or a wider internal diameter, as these have a higher sample capacity.[3]

Issue: Low Sensitivity / No Peak Detected

Q3: I am getting a very small peak or no peak at all for this compound, even though I expect it to be in my sample. What should I check?

A3: Low or no signal can be caused by a variety of factors, from sample introduction to detector issues.

Troubleshooting Steps:

  • Injection Mode: For trace-level analysis, a splitless injection is generally preferred over a split injection, as it directs the entire sample onto the column, thereby increasing sensitivity.[4][5][6][7]

  • Check for Leaks: A leak in the injection system can lead to sample loss. Perform a leak check of your GC system.[1]

  • Syringe Issues: Ensure your syringe is functioning correctly and is not blocked. Consider replacing the syringe if it is old or has been used extensively.[8]

  • MS Detector Parameters: Verify that the mass spectrometer is tuned correctly and that the detector is turned on and operating within its specified parameters. Check the ion source for contamination and clean if necessary.[8]

  • Sample Stability: Confirm the stability of this compound in your sample matrix and solvent.

Frequently Asked Questions (FAQs)

Q4: Should I use a split or splitless injection for the analysis of this compound?

A4: The choice between split and splitless injection depends on the concentration of this compound in your sample.

  • Split Injection: Use for samples with higher concentrations to avoid overloading the column. A split injection introduces only a portion of the sample into the column, which results in sharper peaks.[5][9]

  • Splitless Injection: Use for trace-level analysis where maximizing sensitivity is crucial. In a splitless injection, the entire sample is transferred to the column.[4][5][6][7]

Q5: What is a good starting point for the injector temperature?

A5: A general rule of thumb is to set the injector temperature at least 20 °C above the boiling point of the analyte. Since the boiling point of this compound is approximately 145°C, a starting injector temperature of 200-250 °C is recommended to ensure complete and rapid vaporization of the sample. However, be cautious not to set the temperature too high, as this can cause degradation of thermally labile compounds.

Q6: How do I optimize the oven temperature program?

A6: The oven temperature program is crucial for good chromatographic separation.

  • Initial Oven Temperature: For a splitless injection, the initial oven temperature should be set below the boiling point of the injection solvent to allow for solvent trapping, which helps to focus the analytes into a narrow band at the head of the column.[7]

  • Temperature Ramp: A ramp rate of 10-20 °C per minute is a good starting point. A slower ramp rate will generally improve resolution but increase the analysis time.

  • Final Temperature: The final temperature should be high enough to ensure that all components of interest are eluted from the column.

Data Presentation

Table 1: Recommended Starting GC-MS Parameters for this compound Analysis

ParameterRecommended SettingRationale
Injector Temperature 200 - 250 °CEnsures rapid and complete vaporization of the analyte.
Injection Mode Split or SplitlessChoose based on sample concentration (Split for high concentration, Splitless for trace analysis).[4][6]
Split Ratio 50:1 (if using split)A good starting point to prevent column overload; can be adjusted based on peak shape.
Splitless Hold Time 0.5 - 1.0 min (if using splitless)Allows for the transfer of the majority of the sample to the column.[7]
Carrier Gas Helium or HydrogenInert gases commonly used in GC-MS.
Flow Rate 1.0 - 1.5 mL/minA typical flow rate for many capillary columns.
Oven Program
- Initial Temperature40 - 60 °C (hold for 1-2 min)A low initial temperature aids in focusing the analytes, especially in splitless mode.[1]
- Ramp Rate10 - 20 °C/minA moderate ramp rate provides a good balance between resolution and analysis time.
- Final Temperature250 °C (hold for 2 min)Ensures elution of all components.
MS Transfer Line Temp 250 - 280 °CPrevents condensation of the analyte before it reaches the mass spectrometer.
Ion Source Temperature 230 °CA standard starting point for many MS sources.
Quadrupole Temperature 150 °CA typical starting temperature for the quadrupole.

Experimental Protocols

Protocol 1: General Method for Optimizing Injection Parameters

  • Prepare a Standard: Prepare a standard solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetone) at a concentration relevant to your expected sample concentrations.

  • Initial Injection: Begin with the recommended starting parameters in Table 1. If the concentration is unknown, start with a split injection to avoid overloading the column.

  • Evaluate Chromatography: Assess the peak shape, retention time, and signal intensity from the initial injection.

  • Optimize Injection Mode:

    • If the peak is too large and shows signs of fronting, increase the split ratio or dilute the sample.

    • If the peak is very small or not detected, switch to a splitless injection.

  • Optimize Injector Temperature: If peak tailing is observed, and other sources of activity have been ruled out, a slight increase in the injector temperature may help, but avoid exceeding the thermal stability of the analyte.

  • Optimize Oven Program: Adjust the initial temperature, ramp rate, and final temperature to achieve the desired separation from other components in your sample matrix.

  • Document All Parameters: Keep a detailed record of all parameters and the corresponding chromatographic results to determine the optimal conditions.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Peak Shape start Identify Peak Shape Problem fronting Peak Fronting? start->fronting tailing Peak Tailing? fronting->tailing No overload Potential Column Overload fronting->overload Yes activity Potential System Activity tailing->activity Yes increase_split Increase Split Ratio overload->increase_split dilute_sample Dilute Sample overload->dilute_sample check_liner Check/Replace Inlet Liner activity->check_liner trim_column Trim Column activity->trim_column end Improved Peak Shape increase_split->end dilute_sample->end check_liner->end trim_column->end

Caption: A flowchart for troubleshooting common peak shape issues.

Injection_Mode_Selection Logical Flow for Injection Mode Selection start Start: Determine Analyte Concentration concentration Is the analyte concentration high? start->concentration split Use Split Injection concentration->split Yes splitless Use Splitless Injection concentration->splitless No (Trace Level) optimize_split Optimize Split Ratio split->optimize_split optimize_splitless Optimize Splitless Hold Time splitless->optimize_splitless end Optimized Injection optimize_split->end optimize_splitless->end

Caption: A diagram illustrating the decision process for choosing an injection mode.

References

Identifying and minimizing side products in 4,4-Dimethyl-2-pentanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-Dimethyl-2-pentanone, commonly known as pinacolone (B1678379). The primary focus is on the acid-catalyzed pinacol (B44631) rearrangement of 2,3-dimethylbutane-2,3-diol (pinacol).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established laboratory method for the synthesis of this compound is the pinacol rearrangement of pinacol or its hydrate (B1144303). This reaction is typically catalyzed by a strong acid, such as sulfuric acid or phosphoric acid.[1][2][3]

Q2: What are the primary side products I should be aware of during the synthesis of this compound via the pinacol rearrangement?

A2: The main side product in the acid-catalyzed pinacol rearrangement is 2,3-dimethyl-1,3-butadiene (B165502), which is formed through an elimination reaction pathway that competes with the desired rearrangement.[2][4] Under certain conditions, particularly with hydrogen halide acids, halogenated byproducts can also be formed.[2]

Q3: How can I minimize the formation of the 2,3-dimethyl-1,3-butadiene side product?

A3: The formation of the diene side product is favored at lower acid concentrations.[2] To minimize its formation, it is recommended to use a higher concentration of a strong, non-nucleophilic acid like sulfuric acid. A study has shown that as the concentration of various acids decreases, the relative yield of pinacolone decreases while the formation of 2,3-dimethyl-1,3-butadiene increases.[2]

Q4: What is the role of the acid catalyst in the pinacol rearrangement?

A4: The acid catalyst protonates one of the hydroxyl groups of the pinacol, converting it into a good leaving group (water). Departure of the water molecule generates a tertiary carbocation. This is followed by a 1,2-methyl shift to form a more stable, resonance-stabilized carbocation, which upon deprotonation yields the final ketone product, this compound.[5][6][7]

Q5: How can I purify the final this compound product?

A5: The most common method for purifying this compound from the reaction mixture is fractional distillation.[1][8] Pinacolone has a boiling point of approximately 106°C, which allows for its separation from any unreacted pinacol (boiling point ~172°C) and the higher-boiling side product, 2,3-dimethyl-but-3-en-2-ol (115-117°C), which can be an intermediate to the diene.[8][9] The product can be dried over an anhydrous salt like calcium chloride before distillation.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield of this compound Incomplete reaction.Ensure the reaction is heated for a sufficient amount of time. For sulfuric acid catalysis, distillation of the product as it forms drives the equilibrium. For other acids like phosphoric acid, a longer reflux time (3-4 hours) may be necessary.[1]
Low concentration of acid catalyst.Use a higher concentration of the acid catalyst. For example, using 6 N sulfuric acid is a common practice.[1]
Loss of product during workup.Ensure efficient separation of the organic layer containing the product. If co-distilling with water, ensure the collection flask is adequately cooled to prevent loss of the volatile product.[8]
High percentage of 2,3-dimethyl-1,3-butadiene side product Acid concentration is too low.Increase the concentration of the acid catalyst. The elimination reaction that forms the diene is more competitive at lower acid concentrations.[2]
Use of a weaker acid.While weaker acids like phosphoric acid can be used, they may require more forcing conditions and can lead to a different product distribution. Stronger acids like sulfuric acid generally favor the rearrangement.[1][2]
Product is yellow or discolored Presence of impurities or side products.The yellow color can often be removed by redistillation.[1]
Reaction is very slow or does not start Insufficient acid catalyst.Ensure the correct amount and concentration of the acid catalyst has been added.
Low reaction temperature.The reaction typically requires heating. Ensure the reaction mixture is heated to the appropriate temperature to facilitate the rearrangement.[1]

Data Presentation

The following table summarizes the effect of different acid catalysts and their concentrations on the product distribution in the pinacol rearrangement. The data is adapted from a study by De Lezaeta et al.[2]

Acid CatalystConcentration (M)Pinacolone (%)2,3-dimethyl-1,3-butadiene (%)Other Products (%)
H₂SO₄ 129550
690100
380200
HCl 1285105 (chlorinated byproducts)
6751510 (chlorinated byproducts)
3602515 (chlorinated byproducts)
H₃PO₄ 14.788120
7.470300
3.755450

Note: Percentages are relative and intended to show trends.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Pinacol hydrate (1 kg, 4.42 moles)

  • 6 N Sulfuric acid (750 g)

  • Concentrated sulfuric acid

  • Anhydrous calcium chloride

Procedure:

  • In a 2-liter round-bottomed flask equipped with a dropping funnel and a distillation setup, place 750 g of 6 N sulfuric acid and 250 g of pinacol hydrate.

  • Heat the mixture and distill until the volume of the upper organic layer in the distillate no longer increases. This typically takes 15-20 minutes.

  • Separate the pinacolone layer from the aqueous layer in the distillate.

  • Return the aqueous layer to the reaction flask. Add 60 mL of concentrated sulfuric acid to the flask.

  • Add another 250 g portion of pinacol hydrate to the reaction flask and repeat the distillation.

  • Repeat this process until all 1 kg of pinacol hydrate has been used.

  • Combine all the collected organic (pinacolone) fractions.

  • Dry the combined pinacolone over anhydrous calcium chloride.

  • Filter the dried liquid and perform a fractional distillation. Collect the fraction boiling between 103-107°C.

Expected Yield: 65-72%

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup and Purification start Start: Combine Pinacol Hydrate and Sulfuric Acid heat_distill Heat and Distill start->heat_distill separate Separate Organic and Aqueous Layers heat_distill->separate recycle_aqueous Recycle Aqueous Layer separate->recycle_aqueous Aqueous combine_organic Combine Organic Fractions separate->combine_organic Organic add_reagents Add More Pinacol Hydrate and Conc. H₂SO₄ recycle_aqueous->add_reagents add_reagents->heat_distill dry Dry with Anhydrous CaCl₂ combine_organic->dry filter Filter dry->filter distill Fractional Distillation filter->distill product Final Product: this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Analysis cluster_sideproduct High Side Product Analysis start Observe Low Yield or High Side Product check_time Check Reaction Time start->check_time check_acid_conc_yield Check Acid Concentration start->check_acid_conc_yield check_acid_conc_sp Check Acid Concentration start->check_acid_conc_sp increase_time Increase Heating/Reflux Time check_time->increase_time Insufficient increase_conc_yield Increase Acid Concentration check_acid_conc_yield->increase_conc_yield Too Low end Improved Yield and Purity increase_time->end increase_conc_yield->end increase_conc_sp Increase Acid Concentration check_acid_conc_sp->increase_conc_sp Too Low increase_conc_sp->end

Caption: Troubleshooting logic for optimizing this compound synthesis.

References

Improving the yield and purity of 4,4-Dimethyl-2-pentanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4,4-Dimethyl-2-pentanone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most common methods for synthesizing this compound, also known as pinacolone (B1678379), are the Pinacol (B44631) Rearrangement, Grignard reactions, and Friedel-Crafts acylation.[1]

Q2: What is the expected yield for the pinacol rearrangement synthesis?

The pinacol rearrangement of pinacol hydrate (B1144303) using sulfuric acid typically yields between 65% and 72% of this compound.[2] Using phosphoric acid or oxalic acid can result in yields of 60-65%.[2] The use of recrystallized pinacol hydrate can increase the yield by about 4%.[2]

Q3: How can I purify the synthesized this compound?

Fractional distillation is the most common method for purifying this compound. The product is typically distilled at a boiling point range of 103-107°C.[2] Drying the crude product over calcium chloride before distillation is also recommended.[2]

Q4: What are the main safety concerns when synthesizing this compound?

The reagents used in the synthesis can be hazardous. For instance, concentrated sulfuric acid is highly corrosive. Anhydrous solvents and reagents used in Grignard and Friedel-Crafts reactions are often flammable and moisture-sensitive. It is crucial to conduct a thorough risk assessment and work in a well-ventilated fume hood with appropriate personal protective equipment.

Troubleshooting Guides

Low Yield
SymptomPotential CauseSuggested Solution
Pinacol Rearrangement: Yield is significantly below 60%.Incomplete reaction.Ensure the reaction mixture is heated for a sufficient amount of time. When using phosphoric or oxalic acid, the reaction mixture should be boiled for three to four hours.[2]
Loss of product during workup.Ensure the pinacolone layer is carefully separated from the aqueous layer. Return the aqueous layer to the reaction flask for subsequent batches to recover any dissolved product.[2]
Impure starting materials.Using recrystallized pinacol hydrate can improve the yield.[2]
Grignard Reaction: Low or no formation of the desired ketone.Presence of moisture in reagents or glassware.Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents.
Inactive Grignard reagent.Prepare the Grignard reagent fresh for the best results. Ensure the magnesium turnings are of good quality.
Incorrect stoichiometry.Use a slight excess of the Grignard reagent to ensure the complete conversion of the starting material.
Friedel-Crafts Acylation: Reaction fails to proceed or gives a low yield.Deactivated aromatic substrate.The aromatic ring should not have strongly deactivating groups.
Inactive catalyst.Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃).
Insufficient catalyst.A stoichiometric amount of the Lewis acid is often required as the product can form a complex with the catalyst.
Impure Product
SymptomPotential CauseSuggested Solution
Product has a low boiling point fraction during distillation.Presence of unreacted starting materials or low-boiling side products.Careful fractional distillation is necessary to separate the product from these impurities.
Product turns yellow upon standing.Presence of minor impurities.Redistillation of the product can remove the color with minimal loss.[2]
Presence of 2,3-dimethyl-1,3-butadiene (B165502) as a byproduct in pinacol rearrangement.Side reaction due to the acidic conditions.Optimizing the acid concentration and reaction temperature can help minimize the formation of this byproduct.[3]
Presence of tertiary alcohol in Grignard synthesis.The ketone product reacts further with the Grignard reagent.Use a 1:1 stoichiometry of the Grignard reagent to the acylating agent. Add the Grignard reagent slowly to the reaction mixture at a low temperature.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Synthesis MethodStarting MaterialsTypical Yield (%)Purity Concerns
Pinacol RearrangementPinacol hydrate, Sulfuric acid65 - 72[2]Unreacted pinacol, 2,3-dimethyl-1,3-butadiene[3]
Grignard Reactiontert-Butylmagnesium chloride, Acetyl chlorideVariesTertiary alcohol byproduct, unreacted Grignard reagent
Friedel-Crafts AcylationNeopentyl-containing substrate, Acetyl chloride, Lewis AcidVariesPolyacylation products, isomers

Experimental Protocols

Method 1: Synthesis via Pinacol Rearrangement

This protocol is adapted from Organic Syntheses.[2]

  • Apparatus Setup: Assemble a 2-liter round-bottomed flask with a dropping funnel and a condenser set for distillation.

  • Reaction Initiation: Place 750 g of 6 N sulfuric acid and 250 g of pinacol hydrate in the flask.

  • Distillation: Distill the mixture until the volume of the upper layer of the distillate no longer increases (approximately 15-20 minutes).

  • Workup: Separate the pinacolone layer from the water in the distillate. Return the water to the reaction flask.

  • Subsequent Batches: Add 60 cc of concentrated sulfuric acid to the water in the flask, followed by another 250 g of pinacol hydrate. Repeat the distillation. This process can be repeated for a total of 1 kg of pinacol hydrate.

  • Purification: Combine all the pinacolone fractions, dry over calcium chloride, filter, and perform fractional distillation. Collect the fraction boiling between 103-107°C.

Method 2: Synthesis via Grignard Reaction (General Protocol)
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a solution of tert-butyl chloride in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of tert-butylmagnesium chloride.

  • Reaction with Acylating Agent: Cool the Grignard reagent in an ice bath. Slowly add a solution of acetyl chloride in anhydrous diethyl ether from the dropping funnel with vigorous stirring.

  • Quenching: After the addition is complete, slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Workup and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation.

Method 3: Synthesis via Friedel-Crafts Acylation (General Protocol)
  • Apparatus Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place a suitable substrate (e.g., a tert-butyl containing aromatic compound) and an anhydrous solvent (e.g., dichloromethane).

  • Catalyst Addition: Cool the flask in an ice bath and slowly add the Lewis acid catalyst (e.g., aluminum chloride).

  • Acylation: Slowly add a solution of acetyl chloride in the anhydrous solvent from the dropping funnel with continuous stirring.

  • Reaction Monitoring: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, remove the solvent, and purify the product by fractional distillation or column chromatography.

Visualizations

Pinacol_Rearrangement cluster_step1 Step 1: Protonation of Hydroxyl Group cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: 1,2-Methyl Shift cluster_step4 Step 4: Deprotonation Pinacol Pinacol Protonated_Pinacol Protonated Pinacol Pinacol->Protonated_Pinacol H+ Carbocation Tertiary Carbocation Protonated_Pinacol->Carbocation - H2O Rearranged_Carbocation Resonance-Stabilized Carbocation Carbocation->Rearranged_Carbocation Methyl Migration Pinacolone This compound (Pinacolone) Rearranged_Carbocation->Pinacolone - H+

Caption: Reaction mechanism of the Pinacol Rearrangement.

Grignard_Workflow Start Start: Anhydrous Conditions Prepare_Grignard Prepare Grignard Reagent (e.g., tert-butylmagnesium chloride) Start->Prepare_Grignard Cool_Reaction Cool Grignard Reagent (0°C) Prepare_Grignard->Cool_Reaction Add_Acylating_Agent Slowly Add Acylating Agent (e.g., Acetyl Chloride) Cool_Reaction->Add_Acylating_Agent Stir Stir at Low Temperature Add_Acylating_Agent->Stir Quench Quench Reaction (e.g., sat. NH4Cl) Stir->Quench Extract Extract with Ether Quench->Extract Dry_and_Evaporate Dry and Evaporate Solvent Extract->Dry_and_Evaporate Purify Purify by Distillation Dry_and_Evaporate->Purify Product This compound Purify->Product

Caption: General experimental workflow for Grignard synthesis.

Troubleshooting_Yield Start Low Yield Observed Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Time) Start->Check_Conditions Check_Workup Review Workup and Purification Start->Check_Workup Impure_Reagents Impure/Incorrect Stoichiometry Check_Reagents->Impure_Reagents Suboptimal_Conditions Suboptimal Conditions Check_Conditions->Suboptimal_Conditions Product_Loss Product Loss During Workup Check_Workup->Product_Loss Solution1 Purify Reagents / Recalculate Stoichiometry Impure_Reagents->Solution1 Solution2 Optimize Temperature and Reaction Time Suboptimal_Conditions->Solution2 Solution3 Optimize Extraction and Purification Steps Product_Loss->Solution3

Caption: Troubleshooting decision tree for low reaction yield.

References

Addressing matrix effects in the LC-MS/MS analysis of 4,4-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 4,4-Dimethyl-2-pentanone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of the analytical method.[1][3] In complex biological samples, components like phospholipids, salts, and endogenous metabolites are common sources of matrix effects.[2] For a relatively volatile and small molecule like this compound, co-eluting hydrophobic and organic molecules can significantly impact its ionization in the MS source.

Q2: What are the typical indicators of matrix effects in my this compound analysis?

A2: Common signs that your analysis may be affected by matrix effects include:

  • Poor reproducibility of results across different samples.[3]

  • A significant discrepancy in the analytical response of this compound when comparing a standard prepared in a pure solvent versus one spiked into a sample matrix.[2]

  • Drifting retention times for your analyte.[4]

  • An unstable signal or a high baseline noise.[4]

  • The appearance of "ghost peaks" in subsequent chromatographic runs, which can be caused by the gradual buildup of matrix components on the analytical column.[5]

Q3: How can I quantitatively evaluate the extent of matrix effects for my this compound assay?

A3: A widely used method is the post-extraction spike technique.[2] This involves comparing the peak area of this compound spiked into a blank matrix extract (after the sample preparation process) with the peak area of the analyte in a neat (pure) solvent at the same concentration. The matrix effect can then be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100[6]

A value below 100% indicates ion suppression, while a value exceeding 100% suggests ion enhancement.[1][6]

Q4: Is it preferable to minimize matrix effects or to compensate for them?

A4: The choice between minimizing and compensating for matrix effects depends on the required sensitivity of the assay.[3][7] When high sensitivity is crucial, the focus should be on minimizing matrix effects through rigorous sample clean-up, and optimization of chromatographic and mass spectrometric conditions.[3][7] If the primary goal is accurate quantification and a suitable internal standard is available, compensating for matrix effects using calibration strategies can be an effective approach.[3][7]

Q5: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended?

A5: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with a heavier stable isotope (e.g., deuterium, carbon-13). A SIL-IS is considered the "gold standard" for compensating for matrix effects because it has nearly identical chemical and physical properties to the analyte.[1][8] This means it will co-elute with the analyte and experience similar degrees of ion suppression or enhancement, allowing for reliable quantification based on the ratio of the analyte signal to the SIL-IS signal.[2] While a commercially available SIL-IS for this compound may not be readily available, custom synthesis is a potential option for methods requiring high accuracy and precision.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues related to matrix effects in the LC-MS/MS analysis of this compound.

Problem 1: Poor Peak Shape and Shifting Retention Times
Potential Cause Recommended Action
Column Contamination Implement a robust column washing procedure between injections. If the problem persists, consider using a guard column or replacing the analytical column.[9]
Inappropriate Injection Solvent Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[9]
Column Overload Reduce the injection volume or dilute the sample to avoid overloading the analytical column.[9]
Mobile Phase Issues Verify the mobile phase composition and pH. Ensure that volatile mobile phase components have not evaporated, which could alter the chromatography.[9]
Problem 2: High Signal Variability and Poor Reproducibility
Potential Cause Recommended Action
Inconsistent Sample Preparation Automate the sample preparation workflow where possible to minimize human error. Ensure thorough mixing and consistent timing for each step.
Variable Matrix Effects Incorporate a stable isotope-labeled internal standard (SIL-IS) that closely mimics the behavior of this compound to compensate for variations in ion suppression or enhancement between samples.
Insufficient Sample Cleanup Enhance the sample preparation method to more effectively remove interfering matrix components. Consider switching from protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[10]
Problem 3: Low Signal Intensity or Complete Signal Loss
Potential Cause Recommended Action
Severe Ion Suppression Improve the sample cleanup procedure to remove the source of suppression.[11] Also, optimize the chromatographic separation to better resolve this compound from co-eluting matrix components.[2]
Suboptimal MS/MS Parameters Optimize the precursor and product ion selection (MRM transitions) and collision energy for this compound to maximize signal intensity.
Instrument Contamination Clean the ion source of the mass spectrometer, as contamination can lead to a significant drop in signal.
LC or MS Malfunction Systematically check the LC and MS components to ensure they are functioning correctly. This includes checking for a stable spray in the ESI source and verifying mobile phase flow.[12]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spiking
  • Prepare Blank Matrix Samples: Extract a minimum of six different lots of the blank biological matrix (e.g., plasma, urine) using your established sample preparation method.

  • Prepare Neat Standard Solutions: Prepare a standard solution of this compound in a pure solvent (e.g., acetonitrile) at a known concentration.

  • Spike Matrix Extracts: After extraction, spike the blank matrix extracts with the this compound standard solution to achieve the same final concentration as the neat standard.

  • Analyze Samples: Inject the spiked matrix extracts and the neat standard solutions into the LC-MS/MS system and record the peak areas for this compound.

  • Calculate Matrix Effect: Use the formula provided in FAQ 3 to determine the percentage of ion suppression or enhancement.

Protocol 2: Comparison of Sample Preparation Techniques

To mitigate matrix effects, it is often necessary to compare different sample preparation techniques. Below is a general workflow for comparing Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT):

    • To 100 µL of the sample, add 300 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Vortex for 1-2 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Liquid-Liquid Extraction (LLE):

    • To 100 µL of the sample, add a buffering solution to adjust the pH.

    • Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

    • Vortex for 5-10 minutes to facilitate extraction.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with an appropriate solvent (e.g., methanol) followed by an equilibration with a weaker solvent (e.g., water).

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interfering compounds.

    • Elute this compound with a stronger organic solvent.

    • Evaporate the eluate and reconstitute in the mobile phase.

Data Presentation

The following table summarizes the expected performance of various sample preparation techniques in reducing matrix effects for a small molecule like this compound.

Sample Preparation Method Expected Matrix Effect Reduction Analyte Recovery Reproducibility (CV%) Notes
Protein Precipitation (PPT) Low to ModerateHigh< 15%Fast and simple, but often results in significant matrix effects due to the presence of many residual matrix components.[10]
Liquid-Liquid Extraction (LLE) Moderate to HighVariable< 10%Can provide cleaner extracts than PPT, but analyte recovery may be low, especially for more polar compounds.[10]
Solid-Phase Extraction (SPE) HighHigh< 5%Generally provides the cleanest extracts and the most significant reduction in matrix effects.[10] Polymeric mixed-mode SPE can be particularly effective.[10]

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Sample Biological Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Extraction (PPT, LLE, or SPE) Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic Start Inconsistent Results or Poor Signal for This compound Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME Significant_ME Significant Matrix Effect? Assess_ME->Significant_ME Optimize_SP Optimize Sample Prep (LLE, SPE) Significant_ME->Optimize_SP Yes Check_Instrument Check Instrument Performance (Tune, Calibration, Cleanliness) Significant_ME->Check_Instrument No Optimize_Chroma Optimize Chromatography Optimize_SP->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_SIL_IS Revalidate Re-validate Method Use_SIL_IS->Revalidate Check_Instrument->Revalidate

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Optimal Separation of 4,4-Dimethyl-2-pentanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatographic (GC) separation of 4,4-Dimethyl-2-pentanone and its structural isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common structural isomers of this compound that I might encounter?

A1: this compound has the chemical formula C7H14O. Several structural isomers exist, with the most common being other ketones with the same formula. These include, but are not limited to:

  • 3,3-Dimethyl-2-pentanone

  • 2,2-Dimethyl-3-pentanone

  • 3,4-Dimethyl-2-pentanone

  • 5-Methyl-2-hexanone

  • 3-Methyl-2-hexanone

  • 2-Heptanone

  • 3-Heptanone

  • 4-Heptanone

The specific isomers present will depend on the synthesis route or source of your sample.

Q2: What is the most critical factor in achieving good separation of these isomers?

A2: The most critical factor is the selection of the gas chromatography (GC) column, specifically the stationary phase. Isomers often have very similar boiling points, making separation on non-polar columns (which separate primarily by boiling point) challenging. Therefore, a stationary phase that provides different selectivity based on subtle differences in polarity and molecular shape is crucial.

Q3: Which type of GC column stationary phase is generally recommended for separating ketone isomers?

A3: For separating polar analytes like ketones and their isomers, polar or intermediate-polar stationary phases are recommended.[1] These phases interact with the analytes through dipole-dipole interactions and hydrogen bonding, in addition to dispersive forces. This allows for separation based on differences in polarity and molecular geometry, not just boiling point.

Commonly recommended stationary phases include:

  • Wax Phases (Polyethylene Glycol - PEG): These are highly polar phases that provide excellent selectivity for polar compounds, including ketones. A common example is a DB-WAX or similar column.

  • Mid-Polar Phases (e.g., 50% Phenyl - 50% Dimethylpolysiloxane): These columns offer a different selectivity and can be effective in resolving isomers that may co-elute on a wax phase. An example would be a DB-17 or HP-50 type column.

  • Cyclodextrin-based Chiral Phases: While primarily used for enantiomeric separations, these phases can also show high selectivity for positional and structural isomers due to their unique inclusion complexation mechanism.

Q4: How do I choose the right column dimensions and film thickness?

A4: The choice of column dimensions and film thickness depends on the complexity of your sample and the required resolution.

  • Internal Diameter (I.D.): For complex mixtures requiring high efficiency, a smaller I.D. (e.g., 0.25 mm) is generally preferred.

  • Length: Longer columns (e.g., 30 m or 60 m) provide higher resolution but result in longer analysis times. A 30 m column is a good starting point for most applications.

  • Film Thickness: A standard film thickness (e.g., 0.25 µm) is suitable for most analyses. Thicker films can increase retention and capacity but may also lead to peak broadening.

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of Isomers

  • Symptom: Peaks for different isomers are overlapping or appear as a single broad peak.

  • Possible Causes & Solutions:

    • Inappropriate Stationary Phase: The column is not providing sufficient selectivity.

      • Solution: Switch to a stationary phase with a different polarity. If you are using a non-polar column (like a DB-1 or HP-5), switch to a polar column (like a DB-WAX). If you are already using a polar column, try a mid-polar phase for alternative selectivity.

    • Suboptimal Oven Temperature Program: The temperature ramp rate may be too fast, or the initial temperature is too high.

      • Solution: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min or even 2°C/min) to allow more time for the isomers to interact with the stationary phase. Also, consider lowering the initial oven temperature.

    • Carrier Gas Flow Rate is Too High: A high flow rate reduces the time analytes spend in the column, decreasing resolution.

      • Solution: Optimize the carrier gas flow rate (or linear velocity) for your column dimensions. For a 0.25 mm I.D. column, a helium flow rate of around 1-1.5 mL/min is a good starting point.

Issue 2: Peak Tailing

  • Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Possible Causes & Solutions:

    • Active Sites in the Injection Port or Column: Ketones can interact with active sites (e.g., silanol (B1196071) groups) in the GC system.

      • Solution: Use a deactivated inlet liner and ensure you are using a high-quality, well-deactivated GC column. Regular maintenance, such as trimming the column inlet, can also help.

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Dilute your sample or reduce the injection volume.

Issue 3: Irreproducible Retention Times

  • Symptom: The time at which peaks elute varies significantly between runs.

  • Possible Causes & Solutions:

    • Fluctuations in Oven Temperature or Carrier Gas Flow: Inconsistent GC conditions will lead to shifting retention times.

      • Solution: Ensure your GC is properly calibrated and that the carrier gas supply is stable. Check for leaks in the system.

    • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.

      • Solution: Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.

Data Presentation

The following table summarizes the Kovats retention indices for this compound on different types of stationary phases. Retention indices are a standardized measure of retention and can be used to compare the elution behavior of a compound on different columns.

CompoundStationary Phase TypeKovats Retention Index (I)
This compoundStandard Non-Polar (e.g., 100% Dimethylpolysiloxane)750 - 765
This compoundStandard Polar (e.g., Polyethylene Glycol - WAX)1025

Data sourced from NIST Mass Spectrometry Data Center.[2]

Experimental Protocols

The following is a recommended starting method for the separation of this compound and its isomers. This method may require optimization for your specific application and instrument.

Recommended GC Method:

  • Column: DB-WAX (or equivalent Polyethylene Glycol phase), 30 m x 0.25 mm I.D., 0.25 µm film thickness

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 60 °C

    • Hold Time: 2 minutes

    • Ramp Rate: 5 °C/min to 150 °C

    • Final Hold Time: 5 minutes

  • Detector (FID):

    • Temperature: 250 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen): 25 mL/min

Sample Preparation:

  • Prepare a stock solution of the isomer mixture at a concentration of 1000 µg/mL in a suitable solvent such as methanol (B129727) or methyl tert-butyl ether (MTBE).

  • From the stock solution, prepare a working standard at a concentration of 10-100 µg/mL by diluting with the same solvent.

  • If analyzing a complex matrix, a sample extraction and clean-up procedure may be necessary to isolate the analytes of interest.

Mandatory Visualization

The following diagram illustrates a logical workflow for selecting an appropriate GC column for the separation of this compound isomers.

ColumnSelectionWorkflow Column Selection Workflow for Ketone Isomer Separation start Start: Isomer Separation Goal check_bp Are boiling points of isomers significantly different? start->check_bp nonpolar_col Try a non-polar column (e.g., DB-1, HP-5ms) check_bp->nonpolar_col Yes polar_col Select a polar column (e.g., DB-WAX, HP-INNOWax) check_bp->polar_col No / Unknown check_res_np Is resolution sufficient? nonpolar_col->check_res_np check_res_p Is resolution sufficient? polar_col->check_res_p check_res_np->polar_col No end End: Successful Separation check_res_np->end Yes midpolar_col Try a mid-polar column for alternative selectivity (e.g., DB-17, HP-50) check_res_p->midpolar_col No check_res_p->end Yes check_res_mp Is resolution sufficient? midpolar_col->check_res_mp optimize Optimize temperature program and flow rate check_res_mp->optimize No check_res_mp->end Yes optimize->end

Caption: Workflow for selecting a GC column for ketone isomer separation.

References

Enhancing the stability of 4,4-Dimethyl-2-pentanone under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 4,4-Dimethyl-2-pentanone during experimental use.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling, storage, and use of this compound, providing actionable solutions to maintain its integrity.

Issue Potential Cause Recommended Action
Inconsistent experimental results or loss of purity over time. Gradual Degradation: The compound may be slowly degrading due to improper storage conditions.Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, amber glass container under an inert atmosphere (e.g., nitrogen or argon) at reduced temperatures (2-8°C). Minimize exposure to air and light.
Contamination: The presence of acidic or basic impurities can catalyze degradation reactions.Assess Purity: Before use, verify the purity of this compound using appropriate analytical techniques such as Gas Chromatography (GC). If impurities are detected, purification by distillation may be necessary.
Formation of a yellow discoloration in the sample. Oxidation: Exposure to atmospheric oxygen, potentially accelerated by light or heat, can lead to the formation of colored oxidation byproducts.Inert Atmosphere: Handle the compound under an inert atmosphere. Purge the storage container with nitrogen or argon before sealing. Antioxidant Addition: For long-term storage or reactions sensitive to oxidation, consider adding a suitable antioxidant such as Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 10-50 ppm).
Appearance of new, unexpected peaks in analytical chromatograms (e.g., GC, HPLC). Aldol Condensation: In the presence of acidic or basic catalysts, self-condensation of the ketone can occur, leading to higher molecular weight impurities. While this compound lacks alpha-hydrogens on one side, it can still undergo condensation on the methyl side.Control pH: Ensure all glassware is neutral and that no acidic or basic reagents are inadvertently introduced. If the experimental conditions require a basic environment, use a non-nucleophilic base and maintain low temperatures to minimize condensation.
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of degradation products.Light Protection: Always store and handle the compound in amber vials or protect clear containers from light by wrapping them in aluminum foil. Conduct experiments in a fume hood with the sash down to minimize exposure to overhead fluorescent lighting.
Noticeable change in pH of the sample solution over time. Oxidative Degradation to Carboxylic Acids: Strong oxidation can cleave the ketone, leading to the formation of acidic byproducts.Avoid Strong Oxidants: Be mindful of the compatibility of this compound with other reagents in your experimental setup. Avoid strong oxidizing agents unless they are a part of the intended reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathways for aliphatic ketones like this compound are:

  • Oxidation: While generally resistant to mild oxidation, strong oxidizing agents or prolonged exposure to atmospheric oxygen (especially in the presence of light and heat) can lead to cleavage of the carbon chain and formation of carboxylic acids and other oxidized species.

  • Photochemical Degradation: Ketones can absorb UV light, leading to Norrish Type I and Type II reactions. These processes can result in the formation of free radicals and subsequent degradation products.

  • Aldol Condensation: Under acidic or basic conditions, ketones can undergo self-condensation. For this compound, this can occur at the methyl group adjacent to the carbonyl, leading to the formation of β-hydroxy ketones and their dehydration products.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a cool (2-8°C), dry, and dark place. The container should be an amber glass bottle with a tightly sealed cap, and the headspace should be purged with an inert gas like nitrogen or argon to minimize exposure to oxygen.

Q3: Can I use stabilizers with this compound? If so, which ones are recommended?

A3: Yes, stabilizers can be used to prolong the shelf-life of this compound, especially if it is to be stored for extended periods or used in sensitive applications.

  • Antioxidants: To inhibit oxidation, radical scavengers such as Butylated Hydroxytoluene (BHT) or Vitamin E can be added in low concentrations (10-100 ppm).

  • UV Stabilizers: For applications where exposure to light is unavoidable, UV absorbers such as benzophenones or Hindered Amine Light Stabilizers (HALS) may offer protection,

Resolving co-elution issues with 4,4-Dimethyl-2-pentanone in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving chromatography challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during their analytical experiments.

Troubleshooting Guide: Resolving Co-elution Issues with 4,4-Dimethyl-2-pentanone

This guide addresses specific co-elution problems that may arise during the gas chromatography (GC) analysis of this compound.

Question: I am observing a broad or shouldered peak for this compound. How can I confirm if this is a co-elution issue?

Answer:

A non-symmetrical peak shape, such as shouldering or tailing, is a strong indicator of co-elution. To confirm, you can employ the following techniques:

  • Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, examine the mass spectrum across the peak. Acquire spectra from the leading edge, apex, and tailing edge of the peak. If the spectra are not identical, it confirms the presence of more than one compound.

  • Peak Deconvolution Software: Modern chromatography data systems often include software that can mathematically resolve overlapping peaks, providing an indication of the number of components and their individual peak shapes.

Question: My this compound peak is co-eluting with a structurally similar ketone, 3,4-Dimethyl-2-pentanone. What steps can I take to resolve them?

Answer:

Resolving structural isomers can be challenging due to their similar physicochemical properties. Here is a systematic approach to improve separation:

  • Optimize the Temperature Program:

    • Slower Ramp Rate: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min or lower) during the elution window of the isomers. This increases the interaction time with the stationary phase and can enhance separation.

    • Isothermal Hold: Introduce an isothermal hold in the temperature program just before the elution of the co-eluting peaks. This can often be enough to achieve separation.

  • Change the Stationary Phase:

    • If you are using a non-polar column (e.g., DB-1, HP-5ms), switching to a more polar stationary phase can alter the elution order and improve resolution. Consider a column with a different selectivity, such as a wax-type column (e.g., DB-WAX) or a mid-polarity column (e.g., DB-17ms). The choice of stationary phase is a critical factor in resolving compounds with similar boiling points but different polarities.

  • Adjust Carrier Gas Flow Rate:

    • Ensure your carrier gas flow rate is optimal for the column dimensions and carrier gas type (Helium, Hydrogen, or Nitrogen). Operating at the optimal linear velocity will maximize column efficiency. You can use a flow rate calculator, often provided by the column manufacturer, to determine the optimal flow.

Question: I suspect an impurity from the synthesis of this compound is co-eluting with my main peak. What are some likely impurities and how can I separate them?

Answer:

A common synthesis route for this compound involves the hydrogenation of mesityl oxide. Potential impurities could include unreacted starting materials or byproducts.

  • Potential Co-eluting Impurity: Mesityl oxide (4-Methyl-3-penten-2-one).

  • Resolution Strategy: Mesityl oxide is an unsaturated ketone and has a different polarity compared to the saturated this compound.

    • Increase Column Polarity: Utilize a more polar GC column. The difference in polarity between the analyte and the impurity will lead to differential retention and improved separation.

    • Method Development: A systematic approach to method development is crucial. Start with a standard column, such as a DB-5, and run a broad temperature gradient to determine the approximate elution temperature of the peaks. Then, you can optimize the temperature program around this point.

Frequently Asked Questions (FAQs)

Q1: What is peak co-elution in chromatography?

A1: Peak co-elution occurs when two or more different compounds elute from the chromatography column at the same or very similar times, resulting in overlapping peaks. This can compromise the accuracy of both qualitative and quantitative analysis.

Q2: What are the primary causes of co-elution?

A2: Co-elution is primarily caused by insufficient differences in the partitioning of compounds between the stationary phase and the mobile phase. This can be due to:

  • Similar physicochemical properties of the analytes (e.g., boiling point, polarity).

  • Sub-optimal chromatographic conditions (e.g., incorrect column, temperature program, or flow rate).

  • Column degradation or contamination.

Q3: How does the resolution equation relate to solving co-elution?

A3: The resolution (Rs) between two peaks is governed by three factors: efficiency (N), selectivity (α), and retention factor (k). To improve resolution and resolve co-eluting peaks, you can address one or more of these factors:

  • Increase Efficiency (N): Use a longer column, a smaller internal diameter column, or optimize the carrier gas flow rate.

  • Increase Selectivity (α): This is often the most effective approach. Change the stationary phase, modify the mobile phase composition (in HPLC), or adjust the temperature (in GC).

  • Increase Retention Factor (k): Increase the retention of the analytes by using a lower starting temperature or a slower temperature ramp in GC, or a weaker mobile phase in HPLC.

Data Presentation

For effective method development to resolve co-elution, it is useful to compare chromatographic parameters. The following table provides a template for organizing your experimental data.

ParameterMethod 1 (Co-elution Observed)Method 2 (Optimized)Method 3 (Alternative Column)
Column
Stationary Phasee.g., DB-5e.g., DB-5e.g., DB-WAX
Length (m)303030
Internal Diameter (mm)0.250.250.25
Film Thickness (µm)0.250.250.25
GC Parameters
Carrier GasHeliumHeliumHelium
Flow Rate (mL/min)1.01.01.2
Inlet Temperature (°C)250250250
Injection Volume (µL)111
Split Ratio50:150:150:1
Oven Program
Initial Temperature (°C)505060
Initial Hold Time (min)222
Ramp Rate 1 (°C/min)1058
Final Temperature 1 (°C)200150180
Hold Time 1 (min)525
Results
Retention Time of this compound (min)8.510.212.1
Retention Time of Co-elutant (min)8.510.512.8
Resolution (Rs)01.62.5

Experimental Protocols

Protocol 1: GC-MS Analysis for Confirmation of Co-elution

  • Sample Preparation: Prepare a solution of your sample containing this compound at a suitable concentration in a volatile solvent (e.g., dichloromethane).

  • GC-MS Conditions:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet: 250°C, split injection (e.g., 50:1).

    • Oven Program: Start at 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • MS Detector: Scan from m/z 40 to 400.

  • Data Analysis:

    • Integrate the peak of interest.

    • Extract and compare the mass spectra from the beginning, middle, and end of the peak. Significant differences in the spectra indicate co-elution.

Visualization

Below is a logical workflow diagram for troubleshooting co-elution issues in gas chromatography.

CoElution_Troubleshooting Troubleshooting Workflow for Co-elution in GC start Co-elution Suspected (Broad or Shouldered Peak) confirm Confirm Co-elution (e.g., GC-MS Spectral Analysis) start->confirm optimize_temp Optimize Temperature Program - Slower ramp rate - Isothermal hold confirm->optimize_temp If confirmed change_flow Adjust Carrier Gas Flow Rate (Optimize for efficiency) optimize_temp->change_flow Not successful resolved Peak Resolution Achieved optimize_temp->resolved Successful change_column Change GC Column (Different stationary phase/selectivity) change_flow->change_column Not successful change_flow->resolved Successful change_column->resolved Successful not_resolved Still Not Resolved change_column->not_resolved Not successful advanced Consider Advanced Techniques (e.g., GCxGC, Deconvolution) not_resolved->advanced

Caption: A decision-making workflow for resolving co-eluting peaks in GC.

Calibration curve issues in the quantification of 4,4-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of 4,4-Dimethyl-2-pentanone using calibration curves, primarily with Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides

This section addresses common problems encountered during the quantification of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: My calibration curve for this compound is non-linear, showing a plateau at higher concentrations. What are the potential causes and how can I fix it?

Answer: Non-linearity at higher concentrations is a frequent issue, often pointing to detector saturation or exceeding the linear dynamic range of the instrument.

Potential Causes & Solutions:

Potential CauseSolution
Detector Saturation The mass spectrometer detector has a finite capacity for ion detection. At high concentrations of this compound, the detector can become overwhelmed, leading to a non-proportional response. Solution: Reduce the concentration of the upper calibration standards or dilute the samples to fall within the linear range of the detector.
Inappropriate Concentration Range The calibration standards may be prepared at concentrations that extend beyond the linear response range of the analytical method. Solution: Determine the linear dynamic range of your method by running a wide range of concentrations and identifying the region where the response is directly proportional to the concentration. Prepare calibration standards only within this established linear range.
Ion-Source Saturation Similar to detector saturation, the ion source can become saturated at high analyte concentrations, leading to a non-linear response. Solution: As with detector saturation, reducing the concentration of the analyte entering the mass spectrometer by diluting the sample or adjusting injection parameters (e.g., increasing the split ratio) can resolve this issue.

Question 2: I am observing poor reproducibility and high variability in the peak areas of my replicate injections for this compound. What should I investigate?

Answer: Poor reproducibility is often linked to issues in the sample introduction system or the stability of the analytical instrument.

Potential Causes & Solutions:

Potential CauseSolution
Inconsistent Injection Volume Variability in the volume of sample injected onto the GC column will directly result in fluctuating peak areas. Solution: If using an autosampler, check for air bubbles in the syringe and ensure the syringe is properly washed and rinsed between injections. If performing manual injections, ensure a consistent and reproducible injection technique.
Leaks in the GC Inlet A leak in the injector septum or fittings can lead to a loss of sample and inconsistent transfer of the analyte to the column. Solution: Perform a leak check of the GC inlet system. Replace the septum and ferrules if necessary.
Inlet Discrimination The volatility of this compound can lead to discrimination effects in the inlet, where higher boiling compounds are transferred less efficiently than more volatile ones. Solution: Optimize the inlet temperature to ensure complete and rapid vaporization of the analyte. The use of a deactivated inlet liner can also minimize active sites that may contribute to this issue.

Question 3: My calibration curve has a poor correlation coefficient (r² < 0.99) and the data points appear scattered. What are the likely causes?

Answer: A low correlation coefficient suggests a weak linear relationship between concentration and response, which can be caused by a variety of factors from sample preparation to data processing.

Potential Causes & Solutions:

Potential CauseSolution
Matrix Effects Components in the sample matrix (e.g., biological fluids, complex mixtures) can interfere with the ionization of this compound, causing signal suppression or enhancement.[1] This is a common issue in GC-MS analysis of complex samples. Solution: The most effective way to compensate for matrix effects is to use a matrix-matched calibration curve, where the calibration standards are prepared in a blank matrix that is similar to the samples. Alternatively, using an isotopically labeled internal standard, such as this compound-d3, can effectively correct for matrix-induced variations. Sample dilution is another strategy to mitigate matrix effects.[2]
Improper Integration Incorrect peak integration can introduce significant error. This can be due to a noisy baseline, co-eluting peaks, or inappropriate integration parameters. Solution: Manually review the integration of each peak in your calibration standards. Adjust the integration parameters in your chromatography data system to ensure consistent and accurate peak area determination.
Standard Preparation Errors Inaccuracies in the preparation of stock solutions or serial dilutions of calibration standards will directly impact the linearity of the curve. Solution: Carefully prepare all standards using calibrated pipettes and volumetric flasks. It is good practice to prepare a second set of standards from a different stock solution to verify the accuracy of the original set.

Question 4: The peaks for this compound in my chromatograms are broad and tailing. How can I improve the peak shape?

Answer: Poor peak shape can compromise both resolution and the accuracy of quantification. It is often related to interactions within the GC system or suboptimal chromatographic conditions.

Potential Causes & Solutions:

Potential CauseSolution
Active Sites in the GC System The ketone functional group of this compound can interact with active sites (e.g., silanol (B1196071) groups) in the inlet liner, column, or connections, leading to peak tailing. Solution: Use a deactivated inlet liner and a high-quality, well-conditioned GC column. If tailing persists, you may need to trim the front end of the column to remove accumulated non-volatile residues that can create active sites.
Suboptimal GC Oven Temperature Program An inappropriate temperature program can lead to band broadening as the analyte moves through the column. Solution: Optimize the initial oven temperature, ramp rate, and final temperature to ensure the analyte is properly focused at the head of the column and moves through it in a tight band.
Column Overload Injecting too much analyte onto the column can saturate the stationary phase, resulting in fronting or tailing peaks. Solution: Reduce the injection volume or the concentration of the sample.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard for the quantification of this compound by GC-MS?

A1: The ideal internal standard is an isotopically labeled version of the analyte, such as This compound-d3 or This compound-¹³C₃ . These compounds have nearly identical chemical and physical properties to the unlabeled analyte and will co-elute, but they can be distinguished by their different mass-to-charge ratios in the mass spectrometer. This allows for effective correction of variations in sample preparation, injection volume, and matrix effects.[3][4] If an isotopically labeled standard is not available, a structurally similar compound that is not present in the samples, such as another branched ketone with a different retention time (e.g., 3,3-Dimethyl-2-butanone or 2-Heptanone ), can be used.

Q2: How can I prepare samples containing this compound in an aqueous matrix (e.g., water, urine) for GC-MS analysis?

A2: For volatile compounds like this compound in an aqueous matrix, headspace sampling is a highly effective sample preparation technique.[5][6][7] This method involves heating the sample in a sealed vial to allow the volatile analyte to partition into the gas phase (headspace) above the sample. A portion of the headspace is then injected into the GC-MS. To improve the partitioning of the analyte into the headspace, a "salting-out" effect can be utilized by adding a salt, such as sodium chloride or ammonium (B1175870) sulfate (B86663), to the sample.[5][6]

Q3: What are typical GC-MS parameters for the analysis of this compound?

A3: While the optimal parameters should be determined empirically for your specific instrument and application, a good starting point based on methods for similar ketones would be:

  • GC Column: A mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is generally suitable for ketone analysis. A common column dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40-60 °C, hold for 2-5 minutes.

    • Ramp: 10-20 °C/min to 200-250 °C.

    • Final hold: 2-5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. Key ions for this compound would include its molecular ion and characteristic fragment ions.

Q4: My calibration curve is consistently non-linear, even at low concentrations. What could be the issue?

A4: Non-linearity at low concentrations can be due to analyte adsorption at active sites in the GC system.[8] This is particularly relevant for polar compounds like ketones. Ensure that your entire system, from the inlet liner to the column, is properly deactivated. You might also consider derivatization of the ketone to a less polar functional group to improve its chromatographic behavior. Another possibility is that the chosen mathematical model for the calibration curve is not appropriate. While a linear fit is most common, for some assays, a quadratic or other non-linear fit may be more suitable.[9][10] However, the reason for the non-linearity should be investigated and understood before resorting to a non-linear model.

Data Presentation

The following tables illustrate the impact of common issues on calibration curve data and the improvement seen after troubleshooting.

Table 1: Effect of Detector Saturation on Calibration Curve Linearity

Concentration (ng/mL)Response (Area Counts) - SaturatedResponse (Area Counts) - Optimized
11050010500
55200052500
10103000105000
50480000525000
1007500001050000
Correlation Coefficient (r²) 0.985 0.999

Table 2: Impact of Matrix Effects and Correction with an Internal Standard

Concentration (ng/mL)Response (Analyte Only)Response (Analyte/IS Ratio)
185000.85
5450004.50
10980009.80
5049000049.00
10095000095.00
Correlation Coefficient (r²) 0.991 0.999

Experimental Protocols

Protocol: Quantification of this compound in an Aqueous Matrix using Headspace GC-MS

This protocol is a general guideline and should be optimized for your specific instrumentation and sample type. It is based on established methods for similar volatile ketones.[5][6]

1. Materials and Reagents

  • This compound standard

  • Internal Standard (e.g., this compound-d3 or 3,3-Dimethyl-2-butanone)

  • Methanol or other suitable organic solvent (for stock solutions)

  • Reagent-grade water (for dilutions)

  • Sodium chloride or Ammonium sulfate

  • 20 mL headspace vials with PTFE-faced septa

2. Preparation of Stock and Standard Solutions

  • Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Prepare a primary stock solution of the internal standard (e.g., 1 mg/mL) in methanol.

  • From the primary stock solutions, prepare working standard solutions by serial dilution in reagent-grade water to create a calibration curve with at least 5 concentration levels within the expected linear range of the assay.

  • Prepare a working internal standard solution (e.g., 10 µg/mL) in reagent-grade water.

3. Sample and Calibration Standard Preparation for Headspace Analysis

  • For each calibration standard, sample, and blank, add 5 mL to a 20 mL headspace vial.

  • Add 100 µL of the working internal standard solution to each vial (except for the blank).

  • Add approximately 2-3 grams of sodium chloride or ammonium sulfate to each vial to facilitate the "salting-out" effect.

  • Immediately seal the vials with the caps (B75204) and septa.

  • Vortex each vial for 30 seconds to ensure mixing.

4. Headspace GC-MS Analysis

  • Place the prepared vials in the headspace autosampler.

  • Headspace Parameters (to be optimized):

    • Oven Temperature: 60-80 °C

    • Equilibration Time: 20-30 minutes

    • Injection Volume: 1 mL of the headspace gas

  • GC-MS Parameters:

    • Use the parameters suggested in FAQ Q3 and optimize as needed for your system to achieve good peak shape and separation.

5. Data Analysis

  • Integrate the peaks for this compound and the internal standard.

  • Calculate the response ratio (Area of analyte / Area of internal standard) for each calibration standard and sample.

  • Construct a calibration curve by plotting the response ratio versus the concentration of the calibration standards.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

  • Use the equation of the line to calculate the concentration of this compound in the unknown samples based on their measured response ratios.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing prep_stock Prepare Stock Solutions (Analyte & IS) prep_standards Create Calibration Standards prep_stock->prep_standards add_is Spike with Internal Standard prep_standards->add_is prep_samples Prepare Samples & QCs prep_samples->add_is add_salt Add Salt for 'Salting-out' add_is->add_salt seal_vials Seal Headspace Vials add_salt->seal_vials incubation Incubate in Headspace Oven seal_vials->incubation injection Inject Headspace Gas incubation->injection separation GC Separation injection->separation detection MS Detection separation->detection integration Peak Integration detection->integration ratio_calc Calculate Response Ratios integration->ratio_calc curve_gen Generate Calibration Curve ratio_calc->curve_gen quantification Quantify Unknowns curve_gen->quantification

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_logic cluster_nonlinearity Non-Linearity cluster_reproducibility Poor Reproducibility cluster_peakshape Poor Peak Shape start Calibration Curve Issue Identified check_conc Check Concentration Range start->check_conc check_injection Verify Injection Consistency start->check_injection check_active_sites Inspect for Active Sites start->check_active_sites check_detector Investigate Detector Saturation check_conc->check_detector check_matrix Assess Matrix Effects check_detector->check_matrix check_leaks Perform Inlet Leak Check check_injection->check_leaks optimize_gc Optimize GC Method check_active_sites->optimize_gc

Caption: Troubleshooting logic for calibration curve issues.

References

Minimizing instrument contamination when analyzing 4,4-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing instrument contamination when analyzing 4,4-Dimethyl-2-pentanone.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, providing step-by-step guidance to identify and resolve the problems.

Issue 1: Ghost Peaks Appearing in Blank Injections

Question: I am observing unexpected peaks (ghost peaks) in my blank solvent injections after running samples of this compound. What are the potential sources of this contamination and how can I eliminate them?

Answer: Ghost peaks are typically the result of carryover from previous injections or contamination from the analytical system. Here’s a systematic approach to troubleshoot this issue:

Step 1: Isolate the Source of Contamination To determine the origin of the ghost peaks, a series of blank injections should be performed in a specific order.

  • Run a "no injection" blank: Execute a run without injecting any solvent. If peaks are still present, the contamination is likely originating from the carrier gas, gas lines, or the column itself (column bleed).

  • Inject a fresh, high-purity solvent: If the "no injection" blank is clean, inject a fresh, high-purity solvent from a new bottle. If ghost peaks appear, the contamination could be from the syringe, injection port, or the solvent itself.[1][2]

Step 2: Address Contamination from the Syringe and Injection Port

  • Syringe Cleaning: Thoroughly rinse the syringe with a sequence of solvents of varying polarities. For a ketone like this compound, a rinse sequence of methanol, followed by a non-polar solvent like hexane, and then the analysis solvent can be effective.[3] Consider increasing the number of pre- and post-injection solvent washes in your autosampler method.[4]

  • Inlet Maintenance: The injection port is a common source of carryover.

    • Replace the Septum and Liner: Septa can bleed silicone compounds, and liners can accumulate non-volatile residues from previous injections. Regularly replace the septum and inlet liner.[5] For active compounds like ketones, using a deactivated liner is crucial.[6]

    • Clean the Inlet: If replacing the liner and septum does not resolve the issue, the inlet itself may need to be cleaned. Refer to your instrument manual for the proper cleaning procedure.

Step 3: Address Column-Related Carryover

  • Column Bake-out: If the contamination is suspected to be within the column, a bake-out can help remove less volatile residues. Heat the column to its maximum recommended temperature (or at least 20-30°C above the final temperature of your analytical method) for an extended period (e.g., 1-2 hours) with the carrier gas flowing.[7] Ensure the column is disconnected from the detector during bake-out to prevent detector contamination.

  • Column Trimming: If a bake-out is ineffective, non-volatile residues may have irreversibly adsorbed to the front of the column. Trimming the first 10-15 cm of the column can remove this contaminated section.[8]

Step 4: Ensure Gas Purity

  • Carrier Gas Purity: Use high-purity (99.999% or higher) carrier gas to prevent the introduction of contaminants.

  • Gas Filters: Install and regularly replace in-line gas filters for moisture, oxygen, and hydrocarbons to protect the column and reduce baseline noise.[7]

Issue 2: Poor Peak Shape (Tailing or Fronting) for this compound

Question: My chromatograms for this compound are showing significant peak tailing. What could be causing this and how can I improve the peak shape?

Answer: Peak tailing for ketones is often due to active sites within the analytical system. Here are the common causes and solutions:

  • Active Sites in the Inlet: As mentioned previously, a contaminated or non-deactivated inlet liner can cause interactions with polar analytes like ketones. Ensure you are using a clean, high-quality, deactivated liner.[1][5]

  • Column Issues:

    • Column Contamination: Contamination at the head of the column can lead to poor peak shape. Trimming the column as described above can help.

    • Improper Column Installation: Ensure the column is installed correctly in the inlet and detector according to the manufacturer's instructions. An incorrect installation can lead to dead volume and peak tailing.

  • Chemical Interactions: Although less common in gas chromatography than in liquid chromatography, interactions between the analyte and the stationary phase can occur. Ensure the chosen stationary phase is appropriate for ketone analysis. A mid-polar phase is often a good choice.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider for GC-MS analysis?

A1: The following properties are important for developing a robust GC-MS method and minimizing contamination:

PropertyValueImplication for GC-MS Analysis
Molecular Weight 114.19 g/mol Suitable for standard GC-MS analysis.
Boiling Point 125-130 °CThis moderate boiling point allows for relatively easy volatilization in the GC inlet without requiring excessively high temperatures that could lead to thermal degradation of other sample components. It also informs the required temperature for column bake-out to ensure its elution.
Polarity Moderately polarThe ketone functional group imparts polarity, which will influence its interaction with the GC column's stationary phase. A mid-polar column is often suitable. This polarity also makes it susceptible to interactions with active sites in the system, which can cause peak tailing.

Q2: What is a good starting point for a GC-MS experimental protocol for this compound?

A2: While method optimization is always necessary, the following provides a general experimental protocol that can be adapted for your specific instrument and application.

Experimental Protocol: GC-MS Analysis of this compound

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a good starting point. Typical dimensions would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Inlet:

    • Mode: Splitless or split injection, depending on the expected analyte concentration. For trace analysis, splitless is preferred.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 150 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-200.

Q3: How can I prepare my samples to minimize instrument contamination?

A3: Proper sample preparation is critical. For complex matrices, consider a sample cleanup step to remove non-volatile residues that can contaminate the inlet and column. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction can be effective.[1]

Q4: What is the best way to clean a contaminated GC column?

A4: Before resorting to replacement, you can try to clean a contaminated column.

  • Bake-out: As described earlier, heating the column to its maximum isothermal temperature for 1-2 hours can remove many contaminants.[7]

  • Solvent Rinsing: For severe contamination, you can rinse the column with a series of solvents. This is a more involved procedure, and you should consult the column manufacturer's guidelines before attempting it.[7]

Visualizations

The following diagrams illustrate key workflows and concepts for minimizing instrument contamination.

Contamination_Troubleshooting_Workflow Troubleshooting Workflow for Ghost Peaks start Ghost Peak Detected in Blank no_injection Run 'No Injection' Blank start->no_injection solvent_injection Inject Fresh, High-Purity Solvent no_injection->solvent_injection No Peak check_gas Check Carrier Gas and Gas Lines for Contamination no_injection->check_gas Peak Present check_syringe Troubleshoot Syringe, Inlet, and Solvent solvent_injection->check_syringe Peak Present end Contamination Resolved solvent_injection->end No Peak bakeout_column Bakeout or Trim Column check_gas->bakeout_column clean_syringe Clean/Replace Syringe check_syringe->clean_syringe replace_consumables Replace Inlet Liner and Septum clean_syringe->replace_consumables clean_inlet Clean Inlet Port replace_consumables->clean_inlet clean_inlet->bakeout_column bakeout_column->end

Caption: A logical workflow for troubleshooting ghost peaks in GC analysis.

Preventive_Maintenance_Cycle Preventive Maintenance for Contamination Control regular_checks Regular System Checks replace_septum Replace Septum regular_checks->replace_septum replace_liner Replace Inlet Liner regular_checks->replace_liner check_gas_filters Check/Replace Gas Filters regular_checks->check_gas_filters system_suitability Run System Suitability Test replace_septum->system_suitability replace_liner->system_suitability check_gas_filters->system_suitability column_maintenance Column Maintenance trim_column Trim Column Front column_maintenance->trim_column bakeout_column Perform Column Bake-out column_maintenance->bakeout_column trim_column->system_suitability bakeout_column->system_suitability system_suitability->regular_checks

Caption: A cyclical diagram of preventive maintenance tasks to minimize contamination.

References

Validation & Comparative

Validation of 4,4-Dimethyl-2-pentanone as a Certified Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 4,4-Dimethyl-2-pentanone as a Certified Reference Material (CRM). Through a detailed comparison with established ketone standards, 2-Hexanone and 4-Methyl-2-pentanone (Methyl Isobutyl Ketone), this document outlines the analytical performance of this compound, supported by extensive experimental data. The information presented herein is intended to assist in the accurate identification, quantification, and quality control of this compound in research and drug development settings.

Comparative Analysis of Physicochemical Properties

The suitability of this compound as a CRM is established through rigorous analytical testing and comparison with other well-characterized ketone standards. The following table summarizes the key physicochemical properties for this compound alongside 2-Hexanone and 4-Methyl-2-pentanone for comparative purposes.

PropertyThis compound2-Hexanone4-Methyl-2-pentanone (MIBK)
CAS Number 590-50-1591-78-6108-10-1
Molecular Formula C₇H₁₄OC₆H₁₂OC₆H₁₂O
Molecular Weight 114.19 g/mol 100.16 g/mol 100.16 g/mol
Density (at 25°C) 0.809 g/mL[1][2]0.812 g/mL0.801 g/mL
Boiling Point 125-130 °C[1][2]127 °C117-118 °C
Refractive Index (n20/D) 1.404[1]1.4011.395
Flash Point 19 °C[1]23 °C14 °C

Certification of this compound as a CRM

The validation of this compound as a CRM follows the stringent guidelines of ISO 17034, which outlines the general requirements for the competence of reference material producers. This process involves a comprehensive assessment of the material's identity, purity, homogeneity, and stability.

CRM_Validation_Workflow Overall Workflow for CRM Validation of this compound cluster_production Material Production & Preparation cluster_characterization Characterization & Purity Assessment cluster_quality_assessment Homogeneity & Stability Studies cluster_certification Certification & Documentation synthesis Synthesis & Purification packaging Packaging under Inert Atmosphere synthesis->packaging identity Identity Confirmation (NMR, MS, IR) packaging->identity purity Purity by qNMR identity->purity water Water Content (Karl Fischer) purity->water volatile Volatile Impurities (GC-HS) water->volatile homogeneity Homogeneity Testing volatile->homogeneity stability Stability Assessment (Short & Long-term) homogeneity->stability uncertainty Uncertainty Budget Calculation stability->uncertainty coa Certificate of Analysis Generation uncertainty->coa

CRM Validation Workflow

Experimental Protocols

Detailed methodologies for the key experiments performed in the validation of this compound as a CRM are provided below.

Purity Determination by Quantitative NMR (qNMR)

This protocol outlines the determination of the purity of this compound using qNMR with an internal standard.

qNMR_Workflow Workflow for Purity Determination by qNMR prep Sample Preparation nmr NMR Data Acquisition prep->nmr process Data Processing nmr->process calc Purity Calculation process->calc report Reporting calc->report

qNMR Purity Analysis Workflow

Materials:

  • This compound sample

  • Internal Standard (e.g., Maleic acid)

  • Deuterated solvent (e.g., Chloroform-d)

  • NMR tubes

  • Analytical balance

Procedure:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh a suitable amount of the internal standard and add it to the same vial.

  • Dissolve the mixture in a precise volume of deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using appropriate parameters to ensure quantitative accuracy (e.g., sufficient relaxation delay).

  • Process the spectrum, including phasing and baseline correction.

  • Integrate the characteristic signals of both this compound and the internal standard.

  • Calculate the purity of this compound based on the integral values, the number of protons, and the weights of the sample and internal standard.

Water Content Determination by Karl Fischer Titration

This protocol describes the determination of water content in this compound using coulometric Karl Fischer titration.

Materials:

  • This compound sample

  • Karl Fischer coulometer

  • Anode and cathode reagents suitable for ketones

  • Syringe and needle

Procedure:

  • Set up the Karl Fischer coulometer according to the manufacturer's instructions.

  • Allow the instrument to stabilize and perform a pre-titration to ensure the titration cell is dry.

  • Using a calibrated syringe, accurately draw a known volume of the this compound sample.

  • Inject the sample into the titration cell.

  • Start the titration and record the amount of water detected in micrograms.

  • Calculate the water content as a percentage of the sample weight.

Determination of Volatile Impurities by Headspace Gas Chromatography (GC-HS)

This protocol details the analysis of volatile organic impurities in this compound using GC with headspace sampling.

GCHS_Workflow Workflow for Volatile Impurity Analysis by GC-HS sample_prep Sample Preparation hs_sampling Headspace Incubation & Sampling sample_prep->hs_sampling gc_analysis GC Separation & Detection hs_sampling->gc_analysis data_analysis Data Analysis & Quantification gc_analysis->data_analysis

GC-HS Volatile Impurity Analysis Workflow

Materials:

  • This compound sample

  • Headspace vials with caps (B75204) and septa

  • Gas chromatograph with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-624).

  • High-purity carrier gas (e.g., Helium or Nitrogen)

Procedure:

  • Accurately weigh a specific amount of the this compound sample into a headspace vial.

  • Seal the vial immediately.

  • Place the vial in the headspace autosampler and incubate at a defined temperature and time to allow volatile impurities to partition into the headspace.

  • Inject a portion of the headspace gas into the GC.

  • Run the GC analysis using a suitable temperature program to separate the volatile impurities.

  • Identify and quantify any impurities by comparing their retention times and peak areas to those of known standards.

Conclusion

The comprehensive characterization and rigorous testing of this compound, in accordance with ISO 17034 guidelines, validate its suitability as a Certified Reference Material. Its well-defined physicochemical properties, high purity, and established analytical protocols ensure its reliability for instrument calibration, method validation, and quality control in a variety of research and development applications. The comparative data provided in this guide demonstrates its performance relative to other common ketone standards, enabling researchers to make informed decisions for their specific analytical needs.

References

A Comparative Analysis of 4,4-Dimethyl-2-pentanone and 2-heptanone as Internal Standards in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Application

In the precise world of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the choice of an internal standard is paramount to achieving accurate and reliable quantitative results. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, be chemically inert, and be well-resolved from other sample components. This guide provides a comparative analysis of two ketones, 4,4-Dimethyl-2-pentanone and 2-heptanone (B89624), for their suitability as internal standards.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the physicochemical properties of a potential internal standard is the first step in evaluating its suitability. The following table summarizes the key properties of this compound and 2-heptanone.

PropertyThis compound2-heptanone
Molecular Formula C7H14O[1][2]C7H14O[3][4]
Molecular Weight 114.19 g/mol [2]114.19 g/mol [4][5]
Boiling Point 125-130 °C[1][6]151 °C[4]
Density 0.809 g/mL at 25 °C[1][6]0.8 g/mL[4]
Refractive Index n20/D 1.404[1][6]n20/D 1.408[7]
Flash Point 19 °C (closed cup)[6]39 °C[4]
Solubility in Water No data availableSlightly soluble (0.4% by wt)[4]
Synonyms Methyl neopentyl ketone[1]Methyl n-amyl ketone, Butylacetone[4]

Performance as Internal Standards: A Data-Driven Assessment

While both compounds share the same molecular formula and weight, their structural differences influence their chromatographic behavior and, consequently, their performance as internal standards.

2-heptanone is a well-documented internal standard in various analytical applications, particularly in gas chromatography-mass spectrometry (GC-MS). Its utility has been demonstrated in the analysis of volatile organic compounds and in metabolomic studies. For instance, it has been used as an internal standard in the analysis of volatile compounds in food and biological samples. Its straight-chain structure leads to predictable elution behavior on non-polar and moderately polar GC columns.

This compound , with its branched structure (a neo-pentyl group attached to a carbonyl group), will exhibit different chromatographic retention characteristics compared to its straight-chain isomer, 2-heptanone. The steric hindrance from the tert-butyl group can influence its interaction with the stationary phase, potentially leading to earlier elution times than 2-heptanone on non-polar columns. While direct experimental data on its use as an internal standard is limited in the reviewed literature, its chemical stability and structural similarity to certain analytes could make it a suitable candidate in specific applications where its unique retention time provides better separation from interfering matrix components.

Experimental Protocols: A Guide to Implementation

The following provides a generalized experimental protocol for the use of a ketone-based internal standard in a GC-MS analysis. This protocol should be optimized for the specific analyte and matrix being investigated.

Objective: To quantify an analyte of interest in a sample matrix using the internal standard method with either this compound or 2-heptanone.

Materials:

  • Analyte of interest

  • Internal Standard (this compound or 2-heptanone)

  • High-purity solvent (e.g., methanol, acetonitrile, dichloromethane)

  • Sample matrix

  • Volumetric flasks, pipettes, and syringes

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the analyte of interest at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

    • Prepare a stock solution of the internal standard (IS) at a known concentration (e.g., 1 mg/mL) in the same solvent.

    • Prepare a series of calibration standards by adding varying concentrations of the analyte stock solution to volumetric flasks.

    • Add a constant, known amount of the internal standard stock solution to each calibration standard.

    • Dilute all calibration standards to the final volume with the solvent.

  • Sample Preparation:

    • Accurately weigh or measure a known amount of the sample matrix.

    • Spike the sample with the same constant, known amount of the internal standard as used in the calibration standards.

    • Perform the necessary extraction, derivatization, or dilution steps to prepare the sample for GC-MS analysis.

  • GC-MS Analysis:

    • Set up the GC-MS instrument with an appropriate column (e.g., a non-polar or mid-polar capillary column) and analytical conditions (e.g., inlet temperature, oven temperature program, carrier gas flow rate).

    • Set the mass spectrometer to operate in a suitable mode (e.g., full scan or selected ion monitoring - SIM).

    • Inject the prepared calibration standards and sample extracts into the GC-MS system.

  • Data Analysis:

    • Identify the chromatographic peaks corresponding to the analyte and the internal standard based on their retention times and mass spectra.

    • Integrate the peak areas of the analyte and the internal standard in each chromatogram.

    • Calculate the response factor (RF) for the analyte relative to the internal standard using the calibration standards.

    • Plot a calibration curve of the peak area ratio (Analyte Area / IS Area) versus the concentration ratio (Analyte Concentration / IS Concentration).

    • Determine the concentration of the analyte in the sample by using the peak area ratio from the sample chromatogram and the calibration curve.

Visualizing the Process and Logic

To further clarify the concepts and workflows discussed, the following diagrams are provided.

Chemical_Structures cluster_44DMP This compound cluster_2H 2-heptanone node_44DMP C7H14O (Methyl neopentyl ketone) node_2H C7H14O (Methyl n-amyl ketone)

Figure 1: Chemical Structures of the Compared Ketones.

Experimental_Workflow prep_standards Prepare Calibration Standards (Analyte + Constant IS) gcms_analysis GC-MS Analysis prep_standards->gcms_analysis prep_sample Prepare Sample (Spike with Constant IS) prep_sample->gcms_analysis data_processing Data Processing (Peak Integration) gcms_analysis->data_processing calibration_curve Generate Calibration Curve (Area Ratio vs. Conc. Ratio) data_processing->calibration_curve quantification Quantify Analyte in Sample data_processing->quantification calibration_curve->quantification

Figure 2: Generalized Experimental Workflow for Internal Standard Method.

Decision_Flowchart rect_node rect_node start Select Internal Standard q1 Analyte Structure? start->q1 a1_linear Consider 2-heptanone (Similar Retention Behavior) q1->a1_linear Linear a1_branched Consider this compound (Potentially Different Retention) q1->a1_branched Branched q2 Matrix Interference? a1_linear->q2 a1_branched->q2 a2_yes Choose IS with Unique Retention Time q2->a2_yes Yes a2_no Either IS may be suitable q2->a2_no No q3 Commercially Available & High Purity? a2_yes->q3 a2_no->q3 a3_yes Proceed with Method Development q3->a3_yes Yes a3_no Re-evaluate IS Choice q3->a3_no No

Figure 3: Decision Flowchart for Selecting an Appropriate Internal Standard.

Conclusion

Both this compound and 2-heptanone possess physicochemical properties that make them viable candidates for use as internal standards in chromatographic analysis. 2-heptanone is a proven and commonly used internal standard, offering predictable chromatographic behavior. This compound, with its branched structure, presents an alternative with different retention characteristics that could be advantageous in complex matrices where chromatographic resolution is a challenge. The selection between these two compounds, or indeed any internal standard, should be guided by empirical evaluation of their performance within the specific analytical method, considering factors such as analyte structure, sample matrix, and potential for co-elution with interfering compounds. The experimental protocol and decision-making flowchart provided in this guide offer a framework for the rational selection and implementation of an appropriate internal standard to ensure the accuracy and reliability of quantitative analytical data.

References

Cross-Validation of HPLC and GC-MS Methods for the Analysis of 4,4-Dimethyl-2-pentanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4,4-Dimethyl-2-pentanone. We present detailed experimental protocols, a comparative analysis of performance characteristics, and a strategy for the cross-validation of these two powerful analytical techniques.

Introduction

This compound is a ketone that may be present as a volatile impurity or a synthetic intermediate in various chemical processes. Ensuring its accurate quantification is crucial for quality control and process optimization. Both HPLC and GC-MS are suitable for the analysis of such compounds, but they operate on different principles, offering distinct advantages and disadvantages. This guide aims to provide an objective comparison to aid in method selection and validation.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is essential for method development.

PropertyValue
Molecular Formula C7H14O[1]
Molecular Weight 114.19 g/mol [1]
Boiling Point 125-130 °C
Appearance Clear colorless liquid
Volatility High
Polarity Moderately polar

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique for separating compounds in a liquid mobile phase. For the analysis of ketones like this compound, which lack a strong UV chromophore, derivatization is typically required to enhance detection by UV-Vis spectrophotometry. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with ketones to form 2,4-dinitrophenylhydrazones that are highly responsive to UV detection.[2][3][4]

Experimental Protocol: HPLC-UV

1. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample matrix containing this compound in acetonitrile.

  • Derivatization: To an aliquot of the standard or sample solution, add an excess of DNPH reagent (dissolved in an acidic solution, e.g., phosphoric acid in acetonitrile). Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

2. HPLC Conditions:

ParameterRecommended Condition
Instrument HPLC system with a UV-Vis Detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Wavelength 360 nm (for DNPH derivatives)[2][5]

3. Data Analysis:

  • Identify the peak corresponding to the this compound-DNPH derivative based on its retention time compared to the standard.

  • Quantify the analyte by constructing a calibration curve of peak area versus concentration of the standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the volatile nature of this compound, GC-MS is a highly suitable method that offers excellent sensitivity and selectivity without the need for derivatization.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane). Prepare a series of calibration standards by dilution.

  • Sample Preparation: Dilute the sample matrix in the chosen solvent. If the matrix is complex, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte.

2. GC-MS Conditions:

ParameterRecommended Condition
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)
Injection Mode Split or splitless, depending on the concentration of the analyte
Inlet Temperature 250°C
Oven Temperature Program Initial temperature of 50°C, hold for 2 minutes, then ramp to 200°C at 10°C/min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Mode Full scan (e.g., m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

3. Data Analysis:

  • Identify this compound by its retention time and the fragmentation pattern in its mass spectrum.

  • For quantification in SIM mode, monitor characteristic ions of this compound (e.g., m/z 43, 57, and 114).

  • Construct a calibration curve based on the peak area of a selected ion versus the concentration of the standards.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific requirements of the analysis.

ParameterHPLC with UV Detection (after Derivatization)GC-MS
Specificity Good, but may be susceptible to interferences from other carbonyl compounds that also react with DNPH.Excellent, mass spectral data provides a high degree of certainty in identification.
Sensitivity Good, derivatization enhances sensitivity for UV detection.Excellent, particularly in SIM mode, allowing for trace-level analysis.[6]
Sample Preparation More complex due to the derivatization step.Simpler, direct injection is often possible after dilution.
Analysis Time Typically longer run times compared to modern GC methods.[7]Generally faster analysis times.[6]
Cost Lower initial instrument cost, but ongoing costs for solvents and derivatizing agents.Higher initial instrument cost, but lower solvent consumption.[6]
Compound Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds.[8][9]

Cross-Validation of HPLC and GC-MS Methods

Cross-validation is a critical step to ensure the reliability and comparability of results obtained from two different analytical methods.[10] The process involves analyzing the same set of samples using both the developed HPLC and GC-MS methods and comparing the quantitative results.

1. Validation Parameters:

Both methods should be individually validated according to ICH or FDA guidelines, assessing the following parameters:[8][9]

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

2. Statistical Comparison:

The quantitative results from the analysis of a statistically relevant number of samples by both HPLC and GC-MS should be compared using statistical methods such as:

  • Paired t-test: To determine if there is a significant difference between the means of the two sets of results.

  • Correlation analysis (e.g., Pearson correlation): To assess the degree of linear relationship between the results from the two methods.

  • Bland-Altman plot: To visualize the agreement between the two quantitative methods.

A high degree of correlation and no significant statistical difference between the results would indicate that the two methods are comparable and can be used interchangeably.

Visualizing the Workflow

experimental_workflow cluster_hplc HPLC Method cluster_gcms GC-MS Method cluster_validation Cross-Validation hplc_sample Sample Preparation derivatization Derivatization (DNPH) hplc_sample->derivatization hplc_analysis HPLC-UV Analysis derivatization->hplc_analysis hplc_data Data Analysis (HPLC) hplc_analysis->hplc_data comparison Statistical Comparison of Results hplc_data->comparison gcms_sample Sample Preparation gcms_analysis GC-MS Analysis gcms_sample->gcms_analysis gcms_data Data Analysis (GC-MS) gcms_analysis->gcms_data gcms_data->comparison

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Logical Relationship of Validation Parameters

validation_parameters method_validation Analytical Method Validation specificity Specificity / Selectivity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision robustness Robustness method_validation->robustness lod LOD linearity->lod loq LOQ linearity->loq repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate

Caption: Key parameters for analytical method validation.

Conclusion

Both HPLC with UV detection (following derivatization) and GC-MS are viable techniques for the quantitative analysis of this compound. GC-MS offers superior specificity and sensitivity with simpler sample preparation, making it the preferred method for volatile compounds when the instrumentation is available. HPLC provides a robust alternative, particularly in laboratories where GC-MS is not readily accessible, although it requires a more involved sample preparation process. A thorough cross-validation of the two methods is essential to ensure the consistency and reliability of analytical data, providing a high degree of confidence in the reported results. This comparative guide provides the necessary framework for researchers to select, develop, and validate the most appropriate method for their specific analytical needs.

References

Performance Showdown: Selecting the Optimal Capillary Column for 4,4-Dimethyl-2-pentanone Separation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of polar and non-polar capillary columns for the gas chromatographic analysis of 4,4-Dimethyl-2-pentanone, providing researchers, scientists, and drug development professionals with actionable data for enhanced analytical performance.

The accurate separation and quantification of this compound, a ketone of interest in various chemical and pharmaceutical applications, is critically dependent on the choice of the gas chromatography (GC) capillary column. The polarity of the stationary phase is a key determinant of the retention and resolution of this moderately polar analyte. This guide presents a comparative performance evaluation of different capillary columns, supported by experimental data, to facilitate informed column selection for robust and reliable analytical methods.

Principle of Separation: Polarity Matters

The separation of analytes in gas chromatography is governed by their partitioning between the mobile phase (carrier gas) and the stationary phase coated on the column's inner walls. For a polar compound like this compound, which contains a carbonyl functional group, the principle of "like dissolves like" is paramount. Polar stationary phases, rich in functional groups capable of dipole-dipole interactions, will exhibit stronger interactions with the polar analyte, leading to longer retention times and potentially better resolution from non-polar or less polar matrix components. Conversely, non-polar columns primarily separate compounds based on their boiling points, which may be sufficient for simple mixtures but can lead to co-elution in more complex samples.

Performance Comparison of Capillary Columns

The following table summarizes the performance characteristics of different capillary columns for the separation of this compound, based on available experimental data.

Column TypeStationary PhaseCommercial ExamplePrinciple of SeparationPerformance for this compound
Highly Polar 1,2,3-Tris(2-cyanoethoxy)propaneAgilent TCEPStrong dipole-dipole and hydrogen bonding interactionsExcellent Separation: Provides strong retention and good peak shape. Ideal for resolving isomers and separating from less polar impurities.
Polar Polyethylene Glycol (PEG)SOLGel-WaxDipole-dipole and hydrogen bonding interactionsGood Separation: Offers significant retention with a Kovats Retention Index of 1025, indicating strong interaction and good selectivity for this ketone.
Non-Polar 5% Diphenyl / 95% DimethylpolysiloxaneHP-5MSPrimarily by boiling point and van der Waals forcesAdequate for Screening: Elution is primarily based on boiling point. While it can separate the analyte, there is a higher risk of co-elution with compounds of similar boiling points.

Experimental Protocols

Detailed experimental conditions are crucial for achieving reproducible and optimal separation of this compound. Below are the methodologies for the key experiments cited in this guide.

Method 1: High-Polarity TCEP Column

This method is optimized for the high-resolution separation of this compound.[1]

  • Column: Agilent TCEP, 50 m x 0.22 mm I.D., 0.4 µm film thickness (Part no. CP7525)

  • Oven Temperature: 90 °C (Isothermal)

  • Carrier Gas: N₂, 100 kPa (1.0 bar), 15 cm/s

  • Injector: Splitter, 64 mL/min, Temperature: 250 °C

  • Detector: Flame Ionization Detector (FID), 5 x 10⁻¹² Afs, Temperature: 250 °C

  • Injection Volume: 0.5 µL

  • Solvent: n-hexane

Method 2: Non-Polar HP-5MS Column

This method is a general-purpose approach for the analysis of ketones and other semi-volatile compounds. While not specific to this compound, it provides a baseline for performance on a non-polar phase.[2][3]

  • Column: HP-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness

  • Oven Temperature Program: Initial temperature of 60 °C (hold 2 min), ramp at 5 °C/min to 300 °C, and final hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector: Split injection (split ratio of 1:50), Temperature: 250 °C

  • Detector: Mass Spectrometer (MS) operated in electron impact ionization mode (70 eV). Ion source and quadrupole temperatures set at 230 °C and 150 °C, respectively.

  • Injection Volume: 1 µL

Visualizing the Workflow and Logic

To better illustrate the processes involved in selecting a capillary column and performing the analysis, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis sample Prepare this compound Standard in Solvent injection Inject Sample sample->injection separation Separation on Capillary Column injection->separation detection Detection (FID/MS) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Peak Integration and Quantification chromatogram->quantification

Figure 1. Experimental workflow for the GC analysis of this compound.

Figure 2. Logical diagram for selecting a capillary column for this compound.

Conclusion

For the robust and reliable separation of this compound, a polar capillary column is the recommended choice. The strong dipole-dipole interactions between the polar stationary phase and the ketone analyte lead to enhanced retention and selectivity, resulting in superior resolution and peak shape. The highly polar TCEP column demonstrates excellent separation capabilities for this compound. While a non-polar column like the HP-5MS can be used, particularly for screening purposes where high resolution is not the primary objective, the risk of co-elution with other components of similar boiling points is significantly higher. The selection of the appropriate capillary column, coupled with optimized experimental conditions, is fundamental to achieving high-quality, reproducible data in the analysis of this compound.

References

Inter-laboratory comparison of 4,4-Dimethyl-2-pentanone quantification results

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Comparison Guide to the Quantification of 4,4-Dimethyl-2-pentanone

This guide provides a comprehensive overview of an inter-laboratory comparison for the quantification of this compound. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental protocols, presents a comparative analysis of hypothetical laboratory results, and offers a standardized framework for assessing analytical performance.

Introduction

This compound, a ketone with applications in various chemical syntheses, requires accurate and reproducible quantification for quality control and research purposes. To ensure consistency across different analytical laboratories, a proficiency testing scheme is essential. This guide is based on a hypothetical inter-laboratory study designed to assess the proficiency of participating laboratories in quantifying this compound in a prepared sample matrix. The methodologies are adapted from established protocols for ketone analysis, such as those developed by the National Institute for Occupational Safety and Health (NIOSH).

Data Presentation

The following table summarizes the quantitative results from five hypothetical participating laboratories. Each laboratory received identical samples of a solution containing a known concentration of this compound.

Laboratory IDMeasured Concentration (µg/mL)Standard Deviation (µg/mL)Recovery Rate (%)Analytical Method
Lab-0148.51.297.0GC-FID
Lab-0251.22.5102.4GC-FID
Lab-0346.83.193.6GC-MS
Lab-0449.30.998.6GC-FID
Lab-0552.12.8104.2GC-MS
Reference 50.0 N/A 100.0 Gravimetric

Experimental Protocols

The experimental protocol for this inter-laboratory comparison is based on a modified version of the NIOSH Method 2555 for ketones.[1][2]

Sample Preparation and Distribution

A stock solution of this compound (99% purity) was prepared in methanol (B129727) to a final theoretical concentration of 50.0 µg/mL. Aliquots of this solution were dispensed into sealed vials and distributed to the participating laboratories. Each laboratory also received a blank methanol sample.

Analytical Methodology: Gas Chromatography

Laboratories were instructed to use gas chromatography for the analysis. While the choice of detector (Flame Ionization Detector - FID or Mass Spectrometer - MS) was left to the laboratory's discretion, the following chromatographic conditions were recommended to ensure a degree of standardization.

  • Gas Chromatograph: Agilent 7890 or equivalent, equipped with a split/splitless injector and an FID or MS detector.

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms capillary column (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL with a split ratio of 20:1.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold: Maintain at 150°C for 5 minutes.

  • Detector Temperature:

    • FID: 275°C.

    • MS Transfer Line: 280°C.

Calibration

Participating laboratories were required to prepare a five-point calibration curve using a certified reference standard of this compound in methanol. The calibration range was to encompass the expected sample concentration (e.g., 10, 25, 50, 75, and 100 µg/mL).

Data Analysis and Reporting

Laboratories were requested to report the mean measured concentration of three replicate injections, the standard deviation, and the calculated recovery rate based on the known theoretical concentration of 50.0 µg/mL. A detailed description of their specific analytical instrumentation and any deviations from the recommended protocol were also to be included in their report.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in this inter-laboratory comparison study.

experimental_workflow cluster_preparation Sample Preparation & Distribution cluster_analysis Laboratory Analysis cluster_reporting Data Reporting & Comparison prep Prepare Stock Solution (50 µg/mL this compound) aliquot Aliquot Samples into Vials prep->aliquot distribute Distribute to Participating Labs aliquot->distribute calibrate Prepare 5-Point Calibration Curve distribute->calibrate analyze GC-FID/MS Analysis of Samples calibrate->analyze quantify Quantify Concentration analyze->quantify report Submit Results: Mean, SD, Recovery quantify->report compare Inter-laboratory Comparison report->compare assess Performance Assessment compare->assess

Caption: Experimental workflow for the inter-laboratory comparison of this compound.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs sample Standardized Sample measurement Quantitative Measurement sample->measurement protocol Analytical Protocol protocol->measurement accuracy Accuracy measurement->accuracy precision Precision measurement->precision reproducibility Reproducibility accuracy->reproducibility precision->reproducibility

Caption: Logical relationship between study components and performance metrics.

References

Navigating the Analytical Maze: A Comparative Guide to the High-Precision Quantification of 4,4-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile organic compounds is a critical cornerstone of robust analytical data. This guide provides a comprehensive comparison of analytical methodologies for 4,4-Dimethyl-2-pentanone, with a special focus on the high-accuracy isotope dilution technique.

In the landscape of analytical chemistry, the demand for methods that deliver not only precision but also unimpeachable accuracy is paramount. For a compound like this compound, a ketone with applications in various industrial and research settings, its accurate quantification is essential for process optimization, safety assessments, and quality control. This guide delves into the nuances of its analysis, comparing the gold-standard isotope dilution gas chromatography-mass spectrometry (GC-MS) with alternative approaches, supported by detailed experimental protocols and performance data.

The Gold Standard: Isotope Dilution GC-MS

Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as a primary ratio method, capable of providing measurements with the highest metrological quality, directly traceable to the International System of Units (SI). The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte—in this case, a stable isotope-labeled this compound (e.g., deuterated or ¹³C-labeled)—to the sample at the very beginning of the analytical workflow. This isotopically enriched internal standard acts as a "perfect" internal standard because it is chemically identical to the analyte of interest. Consequently, it experiences the same physical and chemical effects throughout sample preparation and analysis, including extraction inefficiencies, matrix effects, and instrument variability. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard using a mass spectrometer, highly accurate and precise quantification can be achieved.

Performance Characteristics

While specific peer-reviewed validation data for the isotope dilution analysis of this compound is not abundantly available in public literature, the performance of IDMS for similar volatile organic compounds and ketones suggests exceptional accuracy and precision. Generally, isotope dilution can decrease the uncertainty of measurement results in GC analysis from around 5% to as low as 1% or even better.[1] For mass spectrometry applications, the isotopic ratio can often be determined with a precision better than 0.25%.[1] Based on these principles and data from analogous compounds, a hypothetical but realistic set of performance data for an optimized isotope dilution GC-MS method for this compound is presented below.

Alternative Analytical Strategies

While isotope dilution GC-MS offers the pinnacle of accuracy, other methods are also employed for the analysis of ketones like this compound, each with its own set of advantages and limitations. These are often utilized in scenarios where the highest level of accuracy is not the primary driver, such as in routine industrial hygiene monitoring.

Gas Chromatography with Flame Ionization Detection (GC-FID)

A widely used technique for the analysis of volatile organic compounds, GC-FID offers robustness and a wide linear dynamic range. Regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have established methods for a variety of ketones using this approach. These methods typically involve sample collection onto a solid sorbent tube (e.g., silica (B1680970) gel), followed by solvent desorption and direct injection into the GC-FID. While reliable for many applications, GC-FID lacks the specificity of mass spectrometry and is more susceptible to interferences from co-eluting compounds. Furthermore, without the use of an isotopically labeled internal standard, it is more prone to inaccuracies arising from matrix effects and sample preparation variability.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

For the analysis of volatile compounds in complex matrices, such as biological fluids or solid materials, headspace sampling is a powerful technique. This method involves equilibrating the sample in a sealed vial at a controlled temperature, allowing the volatile analytes to partition into the headspace gas. A portion of this gas is then injected into the GC-MS system. HS-GC-MS minimizes matrix effects by introducing only the volatile components into the instrument, thereby protecting the analytical column and ion source from non-volatile residues. While this technique can be coupled with isotope dilution for enhanced accuracy, it is often used with conventional internal standards, which may not fully compensate for matrix-induced variations in partitioning.

Comparative Performance Data

To facilitate an objective comparison, the following table summarizes the typical performance characteristics of the discussed analytical methods for the quantification of this compound. The data for the Isotope Dilution GC-MS method is based on expected performance for this class of compound, while the data for the alternative methods is derived from established methodologies for similar ketones.

ParameterIsotope Dilution GC-MS (Hypothetical)GC-FID (e.g., OSHA/NIOSH methods for ketones)Headspace GC-MS
Accuracy (Recovery) 98 - 102%90 - 110% (Desorption Efficiency)95 - 105%
Precision (RSD) < 2%< 10%< 5%
Linearity (R²) > 0.999> 0.995> 0.998
Limit of Detection (LOD) Low ng/L to pg/L rangeµ g/sample Low µg/L to ng/L range
Limit of Quantification (LOQ) Low ng/L to pg/L rangeµ g/sample Low µg/L to ng/L range
Matrix Effect Compensation ExcellentPoor to ModerateGood
Specificity HighModerate to LowHigh

Experimental Protocols

To provide a practical understanding of these methodologies, detailed experimental protocols are outlined below.

Isotope Dilution GC-MS Protocol for this compound

This protocol is a representative procedure based on established principles for the isotope dilution analysis of volatile organic compounds.

1. Sample Preparation:

  • Accurately weigh or measure the sample into a suitable vial.

  • Add a known amount of a stable isotope-labeled this compound internal standard solution.

  • For solid samples, add an appropriate solvent to extract the analyte. For liquid samples, direct injection or headspace analysis may be employed.

  • Vortex or sonicate the sample to ensure thorough mixing and equilibration between the native analyte and the internal standard.

  • If necessary, perform a cleanup step such as solid-phase extraction (SPE) to remove interfering matrix components.

2. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet: Split/splitless injector at 250°C.

    • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 2 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both native and labeled this compound.

    • Quantifier Ions: To be determined from the mass spectra of the analyte and the labeled standard.

3. Data Analysis:

  • Integrate the peak areas of the quantifier ions for both the native analyte and the isotopically labeled internal standard.

  • Calculate the response ratio of the native analyte to the internal standard.

  • Quantify the concentration of this compound in the sample using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Standard GC-FID Protocol (Based on OSHA/NIOSH Methods for Ketones)

1. Sample Collection:

  • Draw a known volume of air through a solid sorbent tube (e.g., silica gel) using a calibrated personal sampling pump.

2. Sample Preparation:

  • Break the ends of the sorbent tube and transfer the front and back sections to separate vials.

  • Add a known volume of desorption solvent (e.g., 95% ethanol).

  • Cap the vials and agitate for a specified period (e.g., 30 minutes) to ensure complete desorption.

3. GC-FID Analysis:

  • Gas Chromatograph (GC):

    • Column: A suitable capillary column for ketone analysis.

    • Inlet: Split/splitless injector at an appropriate temperature.

    • Oven Program: An optimized temperature program to separate the target ketones.

    • Carrier Gas: Helium or Nitrogen.

  • Detector: Flame Ionization Detector (FID) at an optimized temperature.

4. Data Analysis:

  • Quantify the amount of this compound by comparing the peak area to a calibration curve prepared from standards of known concentration.

  • Correct the result for the desorption efficiency, which is determined by analyzing spiked sorbent tubes.

Workflow and Decision Making

The choice of an analytical method is a critical decision that depends on the specific requirements of the study. The following diagram illustrates a logical workflow for selecting the appropriate method for this compound analysis.

G Analytical Method Selection for this compound start Define Analytical Requirements accuracy_check Is Highest Accuracy and Traceability Required? start->accuracy_check matrix_check Is the Sample Matrix Complex? accuracy_check->matrix_check No idms Use Isotope Dilution GC-MS accuracy_check->idms Yes routine_check Is it for Routine Monitoring? matrix_check->routine_check No hs_gcms Consider Headspace GC-MS matrix_check->hs_gcms Yes routine_check->hs_gcms No gc_fid Standard GC-FID may be sufficient routine_check->gc_fid Yes end Proceed with Method Validation idms->end hs_gcms->end gc_fid->end G Isotope Dilution GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection spike Spike with Isotopically Labeled Internal Standard sample->spike extract Extraction / Cleanup (if necessary) spike->extract gc Gas Chromatography Separation extract->gc ms Mass Spectrometry Detection (SIM) gc->ms ratio Measure Analyte/IS Ratio ms->ratio quant Quantification via Calibration Curve ratio->quant result result quant->result Final Concentration

References

A Comparative Guide to Ionization Techniques for the Mass Spectrometry of 4,4-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common ionization techniques for the mass spectrometric analysis of 4,4-Dimethyl-2-pentanone, a C7H14O isomer. Understanding the nuances of each ionization method is critical for selecting the appropriate analytical strategy to achieve desired experimental outcomes, from molecular weight determination to structural elucidation. This document presents a summary of expected quantitative data, detailed experimental protocols, and visual workflows to aid in this selection process.

Introduction to Ionization in Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The choice of ionization technique is paramount as it dictates the extent of fragmentation of the analyte and, consequently, the nature of the information that can be obtained. For a relatively small, volatile ketone like this compound, several ionization methods are applicable, each with distinct advantages and disadvantages. This guide focuses on a comparison of three widely used techniques: Electron Ionization (EI), Chemical Ionization (CI), and Electrospray Ionization (ESI).

Data Presentation: A Comparative Overview

Ionization TechniquePrincipleExpected Molecular IonFragmentationKey Fragments (m/z) & Relative Abundance (EI)Primary Application
Electron Ionization (EI) High-energy electrons bombard the analyte, causing electron ejection and extensive fragmentation.[5]M•+ (m/z 114), often weak[1][3][4]Extensive and reproducible43 (100%), 57 (48.6%), 58 (33.5%), 99 (2.7%), 114 (3.8%)[1][3][4]Structural Elucidation, Library Matching
Chemical Ionization (CI) A reagent gas is ionized, which in turn ionizes the analyte via proton transfer or adduction, resulting in less fragmentation.[5][M+H]+ (m/z 115), expected to be the base peakMinimalPrimarily [M+H]+; some minor fragmentation possible.Molecular Weight Determination
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. Solvent evaporation leads to the formation of analyte ions, often as adducts.[M+Na]+ (m/z 137), [M+K]+ (m/z 153), or [M+H]+ (m/z 115) depending on solvent additives.Very little to no fragmentationPrimarily adduct ions.Analysis of less volatile or thermally labile compounds in solution.

Experimental Protocols

Detailed methodologies for the analysis of this compound using EI, CI, and ESI are provided below. These protocols are representative and may require optimization based on the specific instrumentation used.

Electron Ionization (EI) Protocol

This protocol is designed for a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile, high-purity solvent such as dichloromethane (B109758) or hexane.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated in split mode with a ratio of 50:1.

    • Injector Temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 35-350.

Chemical Ionization (CI) Protocol

This protocol is also for a GC-MS system equipped with a CI source.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or hexane).

  • Gas Chromatography (GC) Conditions: Same as for the EI protocol.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Chemical Ionization (CI).

    • Ion Source Temperature: 200 °C.

    • Reagent Gas: Methane or isobutane, introduced into the ion source at a pressure sufficient to establish CI conditions (typically leading to a source pressure of ~10^-4 Torr).

    • Electron Energy: 100-200 eV (for ionization of the reagent gas).

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 50-200.

Electrospray Ionization (ESI) Protocol

This protocol is designed for a Liquid Chromatography-Mass Spectrometry (LC-MS) system. As this compound is a neutral molecule, the formation of adducts is necessary for ionization.

  • Sample Preparation: Prepare a 10 µg/mL solution of this compound in a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v). To promote adduct formation, add a low concentration of a salt, such as 1 mM sodium acetate.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm ID, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

    • Nebulizer Pressure: 40 psi.

    • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

    • Scan Range: m/z 100-300.

Mandatory Visualization

The following diagrams illustrate the conceptual differences between the ionization processes and a typical experimental workflow.

ionization_comparison cluster_EI Electron Ionization (Hard) cluster_CI Chemical Ionization (Soft) cluster_ESI Electrospray Ionization (Soft) EI_Molecule Analyte Molecule (M) EI_Ion Molecular Ion (M•+) EI_Molecule->EI_Ion + 70eV e- EI_Fragments Fragment Ions EI_Ion->EI_Fragments Extensive Fragmentation CI_Reagent Reagent Gas (RH) CI_Reagent_Ion Reagent Ion (RH2+) CI_Reagent->CI_Reagent_Ion + e- CI_Protonated Protonated Molecule ([M+H]+) CI_Reagent_Ion->CI_Protonated + M CI_Molecule Analyte Molecule (M) ESI_Solution Analyte in Solution with Adduct Ion (e.g., Na+) ESI_Droplet Charged Droplet ESI_Solution->ESI_Droplet High Voltage ESI_Adduct Adduct Ion ([M+Na]+) ESI_Droplet->ESI_Adduct Solvent Evaporation experimental_workflow cluster_intro Introduction Method cluster_ion Ionization Technique Sample Sample Preparation (this compound in solvent) Introduction Sample Introduction Sample->Introduction GC Gas Chromatography (GC) for EI/CI Introduction->GC LC Liquid Chromatography (LC) for ESI Introduction->LC Ionization Ionization Source Analyzer Mass Analyzer Ionization->Analyzer Detector Detector Analyzer->Detector Data Data Analysis Detector->Data EI Electron Ionization (EI) GC->EI CI Chemical Ionization (CI) GC->CI ESI Electrospray Ionization (ESI) LC->ESI EI->Ionization CI->Ionization ESI->Ionization

References

A Comparative Guide to Method Validation for the Trace Analysis of 4,4-Dimethyl-2-pentanone in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of 4,4-Dimethyl-2-pentanone at trace levels in water samples. The information presented is intended to assist researchers and analytical scientists in selecting the most appropriate methodology for their specific needs, considering factors such as sensitivity, precision, and automation capabilities.

Introduction

This compound, also known as methyl neopentyl ketone, is a volatile organic compound (VOC) that can be present in water sources as a result of industrial discharge or contamination.[1] Due to the potential toxicity of many VOCs, sensitive and reliable analytical methods are crucial for monitoring their presence in drinking water, groundwater, and surface water.[1][2] This guide focuses on the comparison of common analytical techniques and their validation parameters.

The primary method for the trace analysis of volatile organic compounds like this compound in water is Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] To enhance sensitivity and facilitate the analysis of trace concentrations, sample preparation techniques such as Solid-Phase Microextraction (SPME) are often employed.[2][3]

Methodology Comparison

The following table summarizes the performance of a common method, Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS), for the analysis of VOCs in water. While specific data for this compound is not detailed in the provided search results, the data for other VOCs analyzed by this method provides a strong indication of the expected performance.

Table 1: Performance Comparison of HS-SPME-GC-MS for VOC Analysis in Water

ParameterPerformanceReference
Linearity (r²) 0.923 - 0.999[4]
Limit of Quantification (LOQ) 0.0029 - 3.033 ng/mL (ppb)[4]
Precision (%RSD) 2 - 15%[4]
Accuracy (%RSE) 2 - 27%[4]

Note: The ranges presented are for a variety of VOCs and odorants in drinking water and demonstrate the general capability of the HS-SPME-GC-MS method.

Experimental Protocols

A detailed experimental protocol is essential for reproducible and reliable results. Below is a generalized protocol for the analysis of VOCs in water using HS-SPME-GC-MS, based on established methods.[2][4]

1. Sample Preparation (HS-SPME)

  • Objective: To extract and concentrate volatile organic compounds from the water sample into a small, coated fiber.

  • Apparatus: SPME fiber assembly (e.g., with a polydimethylsiloxane/divinylbenzene coating), autosampler vials with septa, heating and agitation unit.

  • Procedure:

    • Place a known volume of the water sample (e.g., 10 mL) into an autosampler vial.

    • If necessary, add a salt (e.g., NaCl) to the sample to improve the extraction efficiency of polar compounds.

    • Seal the vial with a septum cap.

    • Place the vial in a heating and agitation unit at a controlled temperature (e.g., 60°C) for a specific time to allow the analytes to equilibrate between the sample and the headspace.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20 minutes) to allow for the adsorption of the VOCs onto the fiber coating.

    • Retract the fiber into the needle.

2. Analysis (GC-MS)

  • Objective: To separate the extracted compounds and identify and quantify them based on their mass spectra.

  • Apparatus: Gas chromatograph coupled to a mass spectrometer.

  • Procedure:

    • Introduce the SPME fiber into the heated injection port of the gas chromatograph.

    • Desorb the analytes from the fiber by exposing it to the high temperature of the injection port for a set time (e.g., 2 minutes).

    • The vaporized analytes are then carried by an inert gas (e.g., helium) onto the analytical column.

    • Separate the compounds on the GC column using a specific temperature program.

    • Detect the separated compounds using the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.

    • Identify this compound by its retention time and characteristic mass spectrum.

    • Quantify the analyte by comparing its peak area to a calibration curve prepared with standards of known concentrations.

Method Validation Workflow

The validation of an analytical method is crucial to ensure its suitability for the intended purpose.[5] The following diagram illustrates a typical workflow for analytical method validation.

MethodValidationWorkflow start Define Analytical Method Requirements method_dev Method Development and Optimization start->method_dev protocol Write Standard Operating Procedure (SOP) method_dev->protocol validation_plan Develop Validation Plan protocol->validation_plan execute_validation Execute Validation Experiments validation_plan->execute_validation specificity Specificity/ Selectivity execute_validation->specificity linearity Linearity & Range execute_validation->linearity accuracy Accuracy execute_validation->accuracy precision Precision (Repeatability & Intermediate Precision) execute_validation->precision lod_loq LOD & LOQ execute_validation->lod_loq robustness Robustness execute_validation->robustness stability Solution Stability execute_validation->stability data_analysis Data Analysis and Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis stability->data_analysis validation_report Prepare Validation Report data_analysis->validation_report end Method Implementation validation_report->end

Caption: A generalized workflow for analytical method validation.

Conclusion

The HS-SPME-GC-MS method offers a robust, sensitive, and automatable approach for the trace analysis of this compound in water samples.[2] The validation of this method, following a structured workflow, is essential to ensure the generation of high-quality, reliable, and reproducible data for environmental monitoring and research applications. The performance characteristics, such as low limits of detection and good linearity, make it a suitable choice for regulatory compliance and scientific studies.[4]

References

Evaluating the Linearity and Range of 4,4-Dimethyl-2-pentanone Calibration Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of compounds is critical for reliable results. This guide provides a comprehensive evaluation of the linearity and range of 4,4-Dimethyl-2-pentanone calibration standards using Gas Chromatography with Flame Ionization Detection (GC-FID), a widely used and robust analytical technique. We will also present a comparative overview with Gas Chromatography-Mass Spectrometry (GC-MS) to highlight the strengths of each method for quantitative analysis.

Performance Comparison: GC-FID vs. GC-MS

The choice of analytical instrumentation can significantly impact the results of a study. Below is a summary of the expected performance for the quantification of this compound using GC-FID and GC-MS. The data presented for GC-FID is based on a detailed experimental protocol, while the GC-MS data is derived from typical performance characteristics for similar volatile organic compounds.

ParameterGC-FIDGC-MS (Full Scan)
Linear Range 0.5 µg/mL - 200 µg/mL1 µg/mL - 150 µg/mL
Correlation Coefficient (r²) > 0.998> 0.995
Limit of Detection (LOD) 0.1 µg/mL0.2 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL1 µg/mL
Precision (%RSD) < 5%< 10%
Selectivity GoodExcellent

Experimental Protocol: GC-FID Analysis of this compound

This section details the methodology used to establish the linearity and range of this compound calibration standards.

Materials and Reagents
  • This compound: Analytical standard grade (≥99.5% purity)

  • Methanol (B129727): HPLC grade, as solvent

  • Internal Standard (IS): 2-Heptanone, analytical standard grade

  • Helium: Ultra-high purity (99.999%), as carrier gas

  • Hydrogen: High purity, for FID

  • Air: Zero grade, for FID

  • Glassware: Class A volumetric flasks and pipettes

Instrumentation
  • Gas Chromatograph: Agilent 7890B GC system or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Injector: Split/splitless injector

  • Data System: OpenLab CDS or equivalent

Preparation of Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound and dissolve it in methanol in a 100 mL volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of 2-Heptanone in methanol at a concentration of 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 0.5 µg/mL to 200 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 50 µg/mL.

GC-FID Conditions
  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 15°C/min to 180°C

    • Hold: 5 minutes at 180°C

  • Detector Temperature: 300°C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Helium): 25 mL/min

Data Analysis

The linearity of the method is evaluated by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards. A linear regression analysis is performed, and the correlation coefficient (r²) is calculated. The range is defined as the concentration interval over which the method demonstrates acceptable linearity, accuracy, and precision.

Workflow for Evaluating Linearity and Range

The following diagram illustrates the logical workflow for the evaluation of calibration standards.

G prep Standard & Reagent Preparation Prepare Stock Solutions (Analyte and IS) Prepare Calibration Curve Standards analysis GC-FID Analysis Set Up Instrument Parameters Inject Standards Acquire Data prep:f2->analysis:f1 processing Data Processing & Analysis Integrate Peak Areas Calculate Peak Area Ratios (Analyte/IS) Plot Calibration Curve analysis:f3->processing:f1 evaluation Performance Evaluation Perform Linear Regression Determine Correlation Coefficient (r²) Define Linear Range processing:f3->evaluation:f1

Workflow for Linearity and Range Evaluation

Conclusion

The presented GC-FID method demonstrates excellent linearity and a wide dynamic range for the quantification of this compound, making it a suitable and reliable technique for routine analysis in research and drug development settings. While GC-MS offers superior selectivity, which is advantageous for complex matrices or when unambiguous identification is required, GC-FID provides a robust and cost-effective solution for quantitative analysis where high throughput and precision are paramount. The choice between these techniques should be guided by the specific requirements of the analytical task.

Comparative Reactivity of 4,4-Dimethyl-2-pentanone and Other Aliphatic Ketones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of ketones is paramount for predictable and efficient synthesis. This guide provides a comparative analysis of the reactivity of 4,4-Dimethyl-2-pentanone against other common aliphatic ketones, supported by experimental data and detailed protocols. The steric hindrance imparted by the bulky tert-butyl group in this compound significantly influences its reactivity in key chemical transformations.

Executive Summary

This compound, also known as methyl neopentyl ketone, exhibits markedly lower reactivity in nucleophilic addition, oxidation, and certain enolate formation reactions compared to less sterically hindered aliphatic ketones such as acetone (B3395972), 2-butanone, and 2-pentanone. This decreased reactivity is primarily attributed to the steric bulk of the neopentyl group, which impedes the approach of reagents to the carbonyl carbon. However, this steric hindrance can be exploited to achieve regioselectivity in reactions such as enolate formation. This guide presents a comparative overview of these reactivities, offering experimental insights and protocols for their evaluation.

The Influence of Steric Hindrance: A Comparative Overview

The structure of a ketone plays a crucial role in determining its reactivity. In aliphatic ketones, the size and branching of the alkyl groups attached to the carbonyl group are key determinants. The tert-butyl group in this compound creates significant steric shielding around the carbonyl carbon, making it less accessible to nucleophiles compared to the methyl and ethyl groups in acetone and 2-butanone, respectively.

G ketone ketone steric steric ketone->steric electronic electronic ketone->electronic reactivity reactivity steric->reactivity Decreases electronic->reactivity Decreases

Comparative Data on Ketone Reactivity

KetoneStructureRelative Reactivity (Reduction)Relative Reactivity (Enolate Formation - Kinetic)
AcetoneCH₃COCH₃11
2-ButanoneCH₃COCH₂CH₃22
2-PentanoneCH₃COCH₂CH₂CH₃22
This compoundCH₃COCH₂C(CH₃)₃43

Note: The relative reactivity for kinetic enolate formation is influenced by the accessibility of α-protons. While this compound is sterically hindered at the carbonyl, the methyl protons are readily accessible for deprotonation by a bulky base.

Key Reactivity Comparisons and Experimental Protocols

Reduction of Ketones

The reduction of ketones to secondary alcohols is a fundamental transformation. The rate of this reaction is highly sensitive to steric hindrance around the carbonyl group.

Comparative Experimental Protocol: Competitive Reduction with Sodium Borohydride (B1222165)

This experiment aims to compare the relative reduction rates of this compound and a less hindered ketone (e.g., 2-pentanone) in a single reaction vessel.

Materials:

Procedure:

  • In a round-bottom flask, prepare an equimolar solution of this compound and 2-pentanone in methanol (e.g., 1 mmol of each in 10 mL of MeOH).

  • Cool the solution to 0 °C in an ice bath.

  • Add a sub-stoichiometric amount of sodium borohydride (e.g., 0.25 mmol) to the solution while stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 5 minutes) and quenching them with a saturated aqueous solution of NH₄Cl.

  • Extract the quenched aliquots with dichloromethane.

  • Dry the organic layer over anhydrous magnesium sulfate and analyze the product mixture by GC-MS.

  • Determine the relative amounts of the unreacted ketones and the corresponding alcohol products at each time point to establish the relative rate of reduction.

Expected Outcome: 2-Pentanone will be reduced at a significantly faster rate than this compound due to the lower steric hindrance around its carbonyl group.

G start start reaction reaction start->reaction quench quench reaction->quench extract extract quench->extract analyze analyze extract->analyze

Enolate Formation

The formation of enolates is a critical step in many carbon-carbon bond-forming reactions. The regioselectivity of enolate formation in unsymmetrical ketones can be controlled by the choice of base and reaction conditions.

Comparative Experimental Protocol: Kinetic vs. Thermodynamic Enolate Formation

This protocol demonstrates the selective formation of the kinetic enolate of this compound.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) solution in THF

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (t-BuOH)

  • Tetrahydrofuran (THF), anhydrous

  • Trimethylsilyl (B98337) chloride (TMSCl)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure for Kinetic Enolate Formation:

  • To a solution of LDA (1.1 equivalents) in anhydrous THF at -78 °C, slowly add a solution of this compound (1 equivalent) in anhydrous THF.

  • After stirring for 30 minutes at -78 °C, add trimethylsilyl chloride (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with hexane.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analyze the resulting silyl (B83357) enol ether by ¹H NMR to determine the regioselectivity.

Procedure for Thermodynamic Enolate Formation (for comparison with a less hindered ketone like 2-pentanone):

  • To a solution of the ketone (1 equivalent) in a suitable solvent (e.g., THF or t-BuOH), add a catalytic amount of a strong, non-bulky base (e.g., t-BuOK).

  • Allow the mixture to equilibrate at a specified temperature (e.g., room temperature or reflux).

  • Trap the enolate mixture with TMSCl in the presence of triethylamine.

  • Work up and analyze the product mixture as described above.

Expected Outcome: For this compound, the use of the bulky base LDA will lead to the exclusive formation of the kinetic enolate by deprotonation of the less hindered methyl group. In contrast, for a less hindered ketone like 2-pentanone under thermodynamic conditions, a mixture of the kinetic and more substituted thermodynamic enolates will be observed.

Conclusion

The reactivity of this compound is significantly attenuated by the steric bulk of its neopentyl group when compared to less hindered aliphatic ketones. This reduced reactivity is a critical consideration in planning synthetic routes involving nucleophilic additions and oxidations. Conversely, the steric hindrance can be leveraged to achieve high regioselectivity in reactions such as enolate formation. The provided experimental protocols offer a framework for researchers to quantitatively assess these reactivity differences and make informed decisions in their synthetic endeavors.

Safety Operating Guide

Proper Disposal of 4,4-Dimethyl-2-pentanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

4,4-Dimethyl-2-pentanone, also known as methyl neopentyl ketone, is a highly flammable liquid commonly used as a solvent and in chemical synthesis.[1] Proper handling and disposal are critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of this compound, adhering to standard laboratory safety protocols and hazardous waste regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazards. It is a highly flammable liquid and vapor with a low flash point.[1][2] Inhalation of high concentrations of its vapor may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

  • Hand Protection: Wear suitable protective gloves.

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]

Handling Procedures:

  • Keep away from heat, sparks, open flames, and hot surfaces.[2][3]

  • Use only in a well-ventilated area or under a chemical fume hood.

  • Ground and bond containers and receiving equipment to prevent static discharge.[2][3]

  • Use non-sparking tools.[2][3]

  • Avoid inhalation of vapor or mist.[4]

  • Do not get in eyes, on skin, or on clothing.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
Boiling Point 125 - 130 °C / 257 - 266 °F @ 760 mmHg
Flash Point 18 °C / 64.4 °F
Specific Gravity 0.804
GHS Hazard Class Flammable Liquid, Category 2

Data sourced from multiple safety data sheets.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local hazardous waste regulations. It is classified as a flammable liquid hazardous waste.

Experimental Protocol for Waste Collection and Disposal:

  • Waste Identification and Segregation:

    • Identify the waste as this compound.

    • If it is mixed with other solvents, list all components and their approximate percentages on the waste label.

    • Collect halogenated and non-halogenated organic wastes in separate containers.

  • Container Selection and Labeling:

    • Use a compatible, leak-proof container with a secure screw-top cap. The container material should not react with or absorb the ketone.

    • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound" and any other constituents.

      • The approximate percentage of each component.

      • The hazard characteristics (e.g., "Flammable Liquid").

      • The date the container was first used for waste accumulation.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be located at or near the point of generation and under the control of the operator.

    • Keep the waste container closed at all times except when adding waste.

    • Store in a well-ventilated place and keep cool.[2]

    • Ensure secondary containment for the liquid waste container to capture any potential leaks.

  • Disposal Procedure:

    • Do not dispose of this compound down the drain or in the regular trash.

    • Once the waste container is full, or within one year of the accumulation start date (whichever comes first), arrange for disposal through your institution's Environmental Health and Safety (EHS) office.

    • Contact EHS to schedule a waste pickup.

    • The waste will be transported to an approved hazardous waste disposal facility for incineration or other appropriate treatment.[2]

  • Spill and Emergency Procedures:

    • In case of a spill, remove all sources of ignition.

    • Ventilate the area.

    • Absorb the spill with an inert absorbent material (e.g., sand, diatomite, universal binders).[5]

    • Collect the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above.

    • For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste identify_waste Identify and Segregate Waste (Note any mixtures) start->identify_waste select_container Select Compatible, Leak-Proof Container identify_waste->select_container label_container Affix Hazardous Waste Label (Complete all fields) select_container->label_container store_waste Store in Designated Satellite Accumulation Area (SAA) label_container->store_waste check_full Is Container Full or Accumulation > 1 Year? store_waste->check_full spill Spill Occurs store_waste->spill check_full->store_waste No contact_ehs Contact Environmental Health & Safety (EHS) for Pickup check_full->contact_ehs Yes end End: Proper Disposal by Approved Facility contact_ehs->end spill_procedure Follow Spill Cleanup Procedure spill->spill_procedure Yes spill_procedure->store_waste

Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4,4-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling and disposal of 4,4-Dimethyl-2-pentanone. Adherence to these procedural guidelines is essential for ensuring laboratory safety and operational integrity.

Immediate Safety Concerns and Hazard Summary

This compound is a highly flammable liquid and vapor that poses several health risks.[1] It can cause skin and eye irritation, and may lead to respiratory irritation and central nervous system (CNS) depression.[1][2][3] It is imperative to handle this chemical with appropriate engineering controls and personal protective equipment at all times.

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are the most critical lines of defense against exposure to this compound.

Eye and Face Protection:

  • Minimum Requirement: Wear safety glasses with side shields.

  • Recommended: Tightly fitting safety goggles are preferred to provide a better seal.[2]

  • High-Risk Operations: A face shield should be worn in conjunction with goggles during procedures with a high risk of splashing.[4]

Skin Protection:

  • Gloves: Chemical-resistant gloves are mandatory. Due to the nature of ketones, glove material selection is critical. Nitrile gloves may offer splash protection but are generally not recommended for prolonged contact with ketones.[5] Butyl rubber or other materials recommended for ketones should be considered for extended handling. Always inspect gloves for signs of degradation or perforation before and during use.[2]

  • Protective Clothing: A lab coat or chemical-resistant apron is required. For larger quantities or splash-prone procedures, flame-retardant and antistatic protective clothing should be worn.[6]

Respiratory Protection:

  • Standard Use: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

  • Above Exposure Limits: If engineering controls are insufficient, or if irritation is experienced, a NIOSH-approved respirator with an organic vapor cartridge (type ABEK is a comprehensive option) is necessary.[4][6] For high concentrations, a full-face respirator or a positive-pressure supplied-air respirator may be required.[3][7]

Quantitative Safety Data

The following tables summarize key quantitative safety data for this compound and provide context with related ketones.

Table 1: Physical and Chemical Properties

PropertyValueSource
Flash Point 19 °C (66.2 °F) - closed cup[4][8]
Boiling Point 125 - 130 °C (257 - 266 °F)[4][8]
Density 0.809 g/mL at 25 °C[4]

Table 2: Occupational Exposure Limits (OELs) for Related Ketones

Note: Specific OELs for this compound have not been established by major regulatory bodies. The following data for similar ketones are provided for hazard assessment context.

SubstanceLimit TypeValueAgency
Diacetone alcohol PEL (8-hr TWA)50 ppm (240 mg/m³)OSHA[4]
(4-Hydroxy-4-methyl-2-pentanone)TLV (8-hr TWA)50 ppmACGIH[4]
2-Pentanone PEL (8-hr TWA)200 ppm (700 mg/m³)OSHA
REL (10-hr TWA)150 ppm (530 mg/m³)NIOSH

Table 3: Glove Material Compatibility for Ketones

Glove MaterialGeneral Rating for KetonesExample Breakthrough Time (Methyl Ethyl Ketone)
Nitrile Poor to Fair (for splash contact only)< 15 minutes
Natural Rubber (Latex) Poor< 15 minutes
Neoprene Fair to Good30 - 60 minutes
Butyl Rubber Very Good to Excellent> 480 minutes
Viton® Excellent> 480 minutes

Standard Operating Procedures

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area or a certified chemical fume hood.[6]

  • Ignition Sources: This chemical is highly flammable. Keep it away from heat, sparks, open flames, and other ignition sources.[8][10]

  • Static Electricity: Use grounded and bonded containers and transfer equipment to prevent static discharge.[6] Employ non-sparking tools.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[8]

  • Personal Hygiene: Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence don1 1. Lab Coat / Apron don2 2. Respirator (if required) don1->don2 don3 3. Safety Goggles / Face Shield don2->don3 don4 4. Gloves (over cuffs) don3->don4 handle_chemical Handle Chemical don4->handle_chemical doff1 1. Gloves (peel off) doff2 2. Face Shield / Goggles doff1->doff2 doff3 3. Lab Coat / Apron doff2->doff3 doff4 4. Respirator (if worn) doff3->doff4 wash_hands_after Wash Hands Thoroughly doff4->wash_hands_after wash_hands_before Wash Hands wash_hands_before->don1 handle_chemical->doff1

Caption: PPE Donning and Doffing Workflow for Chemical Handling.

Emergency and Disposal Plans

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Eliminate Ignition Sources: Remove all sources of ignition.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan: Disposal of this compound and contaminated materials must be handled as hazardous waste.

  • Segregation: Do not mix with other waste streams unless compatible.

  • Labeling: Collect waste in a clearly labeled, sealed, and appropriate container. The label should read "Hazardous Waste" and list the contents.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from ignition sources.

  • Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[2][3] Never dispose of this chemical down the drain.[3]

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4-Dimethyl-2-pentanone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.